(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-2,12H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMZHWLBKAFZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol: A Key Intermediate for Kinase Inhibitors
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry, prominently featured in the development of targeted therapies.[1][2] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various protein kinases.[3] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of kinases implicated in oncogenesis and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Spleen Tyrosine Kinase (SYK).[4][5]
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, in particular, serves as a crucial building block for the elaboration of more complex and specific kinase inhibitors. The bromine atom at the 2-position provides a handle for further functionalization, typically through cross-coupling reactions, while the hydroxymethyl group at the 7-position can be modified to introduce moieties that enhance binding affinity and selectivity. This guide provides a comprehensive overview of a viable and robust synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Overview of the Synthesis
The synthesis of this compound can be strategically divided into four key stages, commencing with the construction of a protected pyrrolo[2,3-b]pyrazine core. This is followed by the removal of the protecting group, regioselective functionalization at the 7-position, and a final reduction to yield the target alcohol.
Sources
An In-depth Technical Guide to the Physicochemical Properties of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, a substituted pyrrolopyrazine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The physicochemical properties of this molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, detailing both theoretical predictions and established experimental protocols for their determination. The intended audience includes researchers and professionals in drug discovery and development who require a thorough understanding of this compound's characteristics for lead optimization and formulation.
Introduction: The Significance of Pyrrolopyrazines in Drug Discovery
The pyrrolopyrazine scaffold is a key pharmacophore in a variety of biologically active molecules.[2] Its unique electronic and structural features allow for diverse interactions with biological targets. Specifically, derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown promise as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[3][4][5] The physicochemical properties of these compounds, such as solubility, lipophilicity, and ionization state, directly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy and safety.[3] A comprehensive understanding of these properties is therefore paramount in the early stages of drug development.[6]
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. For this compound, these core properties provide the basis for understanding its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₄O | Calculated |
| Molecular Weight | 242.05 g/mol | Calculated |
| CAS Number | 1334674-88-2 | Commercial Suppliers |
| Appearance | Solid (predicted) | Inferred from related compounds |
Structural Elucidation: A Spectroscopic Approach
The precise arrangement of atoms in this compound is confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly available, the following protocols outline the standard methodologies for its structural characterization.
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.[7] For N-heterocycles like the subject compound, both ¹H and ¹³C NMR are crucial for unambiguous structural assignment.[8][9][10]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary, and a greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyrazine core, the methylene protons of the methanol group, and the hydroxyl proton. The ¹³C NMR spectrum will display resonances for each unique carbon atom in the molecule.
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, aiding in its identification.[11] The presence of a bromine atom will result in a characteristic isotopic pattern.[12][13][14]
Experimental Protocol for Mass Spectrometric Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the molecular ion and analyze the resulting daughter ions.
Expected Fragmentation Pattern: The presence of bromine will lead to two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).[12] Fragmentation is likely to occur at the C-Br bond and the bond connecting the methanol substituent to the heterocyclic core.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system.[15][16][17][18]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Spectral Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Absorption Profile: Aromatic and heteroaromatic compounds typically exhibit strong absorption bands in the UV region.[19] The pyrrolopyrazine core is expected to show characteristic π → π* transitions.
Physicochemical Properties and Their Determination
The following sections detail key physicochemical properties and the established methodologies for their experimental determination. In the absence of specific experimental data for this compound, a combination of predicted values and detailed protocols is provided.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Predicted Melting Point: Due to the lack of experimental data, a precise melting point cannot be provided. However, related heterocyclic compounds of similar molecular weight are typically crystalline solids at room temperature.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
Observation: The temperature range over which the solid melts is recorded as the melting point. A sharp melting range (typically 1-2 °C) is indicative of high purity.
Solubility
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability.[20][21]
Predicted Solubility: Computational models can provide an estimate of aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) models are often employed for this purpose.[22][23]
Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Measurement:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC-UV.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is crucial for membrane permeability and overall ADME characteristics.[24]
Predicted LogP/LogD: Various computational algorithms can predict LogP and LogD values based on the molecular structure.
Experimental Protocol for LogP/LogD Determination (Shake-Flask Method):
-
System Preparation: A biphasic system of n-octanol and a buffered aqueous solution (at a specific pH for LogD) is prepared and mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is measured.
-
Calculation: LogP (for the neutral species) or LogD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa value(s) of a molecule describe its ionization state at different pH values. This is critical for understanding its solubility, permeability, and interaction with biological targets.[7][25][][27][28][29]
Predicted pKa: Computational methods, including quantum mechanical and QSAR-based approaches, can be used to estimate the pKa of the pyrrole nitrogen and any other ionizable groups.[25]
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent to ensure solubility).
-
Titration: The solution is titrated with a standardized acid or base, and the pH is monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.
Synthesis and Reactivity
Plausible Synthetic Workflow:
Caption: Plausible synthetic route to the target compound.
The bromine atom at the 2-position and the methanol group at the 7-position offer handles for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecules.
Conclusion
This compound is a molecule with significant potential in drug discovery, particularly within the realm of kinase inhibitors. This guide has outlined the key physicochemical properties that are essential for its development as a therapeutic agent. While experimental data for this specific compound is limited, the provided protocols for characterization and property determination offer a robust framework for its scientific investigation. Future studies should focus on the experimental validation of the predicted properties to provide a more complete profile of this promising molecule.
References
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC - PubMed Central.
- Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.
- Vis-UV spectra of arom
- CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.
- Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed.
- Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
- (PDF) QSAR and QSPR model development and comparison for drugs having low solubility.
- QSAR-based solubility model for drug-like compounds. PubMed.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Full article: Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online.
- Comprehensive characterization of the Published Kinase Inhibitor Set.
- Physicochemical Property Prediction. BOC Sciences.
- CHAPTER 8: The Properties of Kinase Inhibitors. Books - The Royal Society of Chemistry.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
- Chirality Sensing of N-Heterocycles via 19F NMR.
- Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors th
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- QSAR-based solubility model for drug-like compounds.
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- 15.
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution
- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;.
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.
- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.
- 5.2 Mass Spectrometry. Chemistry LibreTexts.
- Flowchart Creation.
- Computational Estimation of the Acidities of Pyrimidines and Rel
- Mass Spectrometry - Fragmentation P
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- DOT (graph description language). Wikipedia.
- Quantum Chemistry 14.
- Calculated pKa values of other N‐heterocycles including indole, purine,...
- UV-Vis Spectroscopy. SlideShare.
- Dot Language (graph based diagrams). Medium.
- Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv
- Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Graphviz tutorial. YouTube.
- A Quick Introduction to Graphviz. Medium.
- Graphviz DOT Diagrams. ITOHI.
- Graphviz Examples and Tutorial. Sketchviz.
- Graphviz and dot: Gener
- User Guide. graphviz 0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. reddit.com [reddit.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. DSpace [dr.lib.iastate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. savemyexams.com [savemyexams.com]
- 13. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. youtube.com [youtube.com]
- 18. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 25. metaphactory [semopenalex.org]
- 27. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole isomer, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and structural features have made it a cornerstone for the development of a multitude of biologically active compounds. The introduction of a bromine atom at the 2-position of this core, creating 2-bromo-5H-pyrrolo[2,3-b]pyrazine, provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions. This technical guide offers an in-depth exploration of the biological activities of 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives, with a primary focus on their well-established role as potent kinase inhibitors in oncology. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for evaluating these promising therapeutic agents.
Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Core
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of pharmaceuticals and natural products.[1] The fusion of a pyrrole and a pyrazine ring to form the 5H-pyrrolo[2,3-b]pyrazine scaffold has given rise to a class of compounds with a diverse array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] Notably, the 5H-pyrrolo[2,3-b]pyrazine derivatives have shown a pronounced propensity for kinase inhibition, making them a focal point in the development of targeted cancer therapies.[1]
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine motif is a particularly valuable intermediate in the synthesis of these kinase inhibitors.[2] The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[2] This versatility has enabled medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives.
Synthetic Strategies for 2-bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives typically involves multi-step sequences. A common and effective approach involves the protection of the pyrrole nitrogen, often with a tosyl group, to enhance stability and control reactivity during subsequent transformations.[2]
Synthesis of the Key Intermediate: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
A reliable method for the preparation of this key intermediate is outlined below.[3] This process utilizes a mild base, sodium tert-butoxide, which offers advantages in terms of safety and by-product profile compared to harsher bases like sodium hydride.[3]
Experimental Protocol: Synthesis of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine [3]
-
Step 1: Cyclization and Bromination Precursor Formation
-
Dissolve 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine in N,N-dimethylacetamide (DMA).
-
Add sodium tert-butoxide and heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the reaction to room temperature.
-
-
Step 2: Tosylation
-
Add p-toluenesulfonyl chloride to the reaction mixture.
-
Stir at room temperature for 1 hour.
-
-
Step 3: Work-up and Purification
-
Pour the reaction mixture into a 0.5-10% aqueous sodium bicarbonate solution to quench the reaction.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine.[2]
-
Caption: Synthetic workflow for 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives.
Anticancer Activity: A Focus on Kinase Inhibition
The most extensively studied biological activity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives is their potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in numerous cancers, making it a compelling therapeutic target.[4] Derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine have emerged as potent FGFR inhibitors.[5]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation of downstream signaling molecules.[4] This blockade of the FGFR signaling cascade can inhibit tumor cell proliferation, survival, and angiogenesis.[6]
Structure-Activity Relationship (SAR):
-
The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a crucial hinge-binding motif.[4]
-
Substitutions at the 2-position, enabled by the bromo intermediate, are critical for modulating potency and selectivity.
-
Modifications on the protecting group at the 5-position can also significantly impact activity.
Quantitative Data for Representative FGFR Inhibitors:
| Compound ID | Modification at 2-position | FGFR1 IC50 (nM) | Reference |
| Compound A | Phenyl | 15.2 | [5] |
| Compound B | 4-Chlorophenyl | 8.9 | [5] |
| Compound C | 2-Cyanophenyl | 5.4 | [5] |
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is central to the immune response and hematopoiesis, and its dysregulation is implicated in various inflammatory diseases and cancers.[7][8] 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent JAK inhibitors.[9]
Mechanism of Action: Similar to FGFR inhibitors, these compounds typically bind to the ATP-binding site of JAKs, preventing their activation and the subsequent phosphorylation of STAT proteins.[10] This leads to the downregulation of inflammatory cytokine signaling and inhibition of cell proliferation in JAK-dependent cancers.[11]
Structure-Activity Relationship (SAR):
-
The 3-amido-5-cyclopropylpyrrolopyrazine scaffold has been optimized for JAK inhibition.[9]
-
Substitutions on the amido group at the 3-position can confer selectivity for different JAK isoforms (e.g., JAK1 vs. JAK3).[9]
-
Molecular modeling studies have shown that hydrogen bonding with key residues in the hinge region, such as Glu957 and Leu959 in JAK1, is crucial for potent inhibition.[10]
Quantitative Data for a Representative JAK1 Inhibitor:
| Compound ID | Modification | JAK1 IC50 (nM) | Cellular Assay (pSTAT3) IC50 (nM) | Reference |
| Compound 11e | N-acylpiperidine motif | >90% inhibition | Potent anti-inflammatory efficacy | [11] |
Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibition
ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a role in cell proliferation, survival, and angiogenesis, making it a target in cancer therapy.[12][13] Novel pyrrolopyrazine compounds have been identified as ERK5 inhibitors.[12]
Mechanism of Action: These inhibitors are designed to bind to the ATP-binding site of the ERK5 kinase domain.[14] However, it is important to note that some small molecule ERK5 kinase inhibitors can paradoxically activate the transcriptional activity of ERK5, highlighting the complexity of targeting this kinase.[15]
Quantitative Data for a Representative ERK5 Inhibitor:
| Compound ID | Modification | ERK5 IC50 (nM) | Reference |
| Representative Compound | Not specified | < 100 | [12] |
Other Biological Activities: An Emerging Landscape
While the primary focus of research on 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives has been on kinase inhibition for cancer, the broader pyrrolopyrazine scaffold exhibits other biological activities, suggesting potential for further exploration.
Antiviral and Antibacterial Potential
Studies on related pyrrolopyrazine and pyridopyrazine cores have indicated potential antiviral and antibacterial activities.[16][17] For instance, some pyrido[2,3-b]pyrazine derivatives have shown activity against human cytomegalovirus (HCMV) by inhibiting the viral DNA polymerase.[16] Additionally, certain pyridopyrazine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] While specific studies on the antiviral and antibacterial properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives are limited, this represents a promising area for future investigation.
Key Experimental Protocols
The evaluation of the biological activity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives relies on a suite of robust in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]
Experimental Protocol: MTT Assay for IC50 Determination [1][19]
-
Cell Seeding:
-
Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of compounds against their target kinases.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™) [20][21]
-
Reagent Preparation:
-
Prepare kinase buffer, ATP solution, substrate solution, and the test compound dilutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, the kinase enzyme, and a mixture of the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Caption: General workflow for a kinase inhibition assay.
Conclusion and Future Perspectives
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold is a highly valuable platform in drug discovery, particularly for the development of potent kinase inhibitors with anticancer activity. The synthetic accessibility and the ease of diversification at the 2-position have enabled extensive SAR studies, leading to the identification of compounds with nanomolar potency against key cancer targets like FGFR, JAK, and ERK5.
While the primary focus has been on oncology, the broader biological activities of the pyrrolopyrazine core suggest that derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine may hold promise in other therapeutic areas, such as antiviral and antibacterial applications. Future research in this area is warranted to fully explore the therapeutic potential of this versatile scaffold. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of novel and more effective drugs based on the 2-bromo-5H-pyrrolo[2,3-b]pyrazine core.
References
-
Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. BenchChem.
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for FGFR1 Overview. Thermo Fisher Scientific.
- Promega Corporation. JAK1 Kinase Assay Protocol.
- Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Jiang, N., et al. (2019).
- BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs.
- BenchChem (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. BenchChem.
- Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- BPS Bioscience. JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience.
- Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Kamiya Biomedical Company. Rat Janus Kinase 1 (JAK1) ELISA. Kamiya Biomedical Company.
- Promega Corporation. FGFR1 Kinase Assay.
- Sarma, R. H. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD)
- Abcam. MTT assay protocol. Abcam.
- Sanofi. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer.
- BenchChem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. BenchChem.
- Sikine, M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Kumar, A., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors.
- Google Patents. (2021). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
- Sun, Z., et al. (2023).
- Friedman, M., et al. (2012). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models.
- Revvity. Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity.
- Cook, S. J., et al. (2020). Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation.
- Andersen, R. J., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
- Wang, Y., et al. (2017). Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo.
- Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- Asgari, S., et al. (2021). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents.
- ResearchGate. (A) The profile of design and FGFR1 kinase inhibition assay of NDGA...
- Gkeka, P., et al. (2023).
- Sigma-Aldrich. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. Sigma-Aldrich.
- Weng, L., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
- Al-Ostoot, F. H., et al. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview.
- Soror, S., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed.
- Roskoski, R. Jr. (2025).
-
Ovchinnikov, D. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][20][22]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
- Cook, S. J., et al. (2020).
- Al-Obaid, A. M., et al. (2021). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Comprehensive Spectroscopic and Methodological Guide to (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. This molecule, a key intermediate in the synthesis of potent kinase inhibitors, is of significant interest to the medicinal chemistry and drug development communities. This document outlines the structural elucidation of this compound through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Furthermore, it presents a robust framework for data acquisition and interpretation, grounded in established scientific principles.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications. Notably, derivatives of this heterocyclic system have shown promise as inhibitors of various kinases, a class of enzymes often implicated in cancer and other diseases. The title compound, this compound, serves as a crucial building block for the elaboration of more complex molecular architectures. The presence of a bromine atom provides a handle for cross-coupling reactions, while the methanol substituent offers a site for further modification or interaction with biological targets.
Synthesis and Purification: A Methodological Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While specific details can be found in the patent literature, a general synthetic approach is outlined below. The purification of the final compound is critical for obtaining reliable spectroscopic data and for its use in subsequent synthetic transformations.
Diagram: Generalized Synthetic Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: The initial cyclization and bromination steps are typically carried out in a suitable organic solvent under an inert atmosphere to prevent side reactions.
-
Reagent Addition: Key reagents are added in a controlled manner, often at reduced temperatures, to manage the reaction exotherm.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
Work-up: Upon completion, the reaction mixture is quenched and the crude product is extracted into an organic solvent.
-
Purification: The crude material is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization: Unveiling the Molecular Structure
The structural identity and purity of this compound were confirmed using a suite of spectroscopic techniques. The data presented herein is a composite of expected values based on the analysis of closely related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups and aromatic rings causing downfield shifts.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrrole-NH | ~12.0 (br s, 1H) | - |
| Pyrazine-H | ~8.5 (s, 1H) | ~145.0 |
| Pyrrole-CH | ~6.8 (s, 1H) | ~110.0 |
| -CH₂OH | ~4.8 (s, 2H) | ~55.0 |
| -CH₂OH | ~5.5 (t, 1H) | - |
| Aromatic C-Br | - | ~130.0 |
| Aromatic C-N | - | ~150.0, ~140.0 |
| Aromatic C-C | - | ~125.0, ~115.0 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Diagram: NMR Data Interpretation Logic
Caption: The logical flow from raw NMR data to structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a key diagnostic feature.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent pair of peaks corresponding to the intact molecule with each of the bromine isotopes.
-
Loss of H₂O: A fragment resulting from the dehydration of the alcohol.
-
Loss of CH₂OH: A fragment corresponding to the loss of the hydroxymethyl group.
-
Pyrrolopyrazine Core: Fragments characteristic of the stable heterocyclic ring system.
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Comment |
| [M]⁺ | 227 | 229 | Molecular ion |
| [M-H₂O]⁺ | 209 | 211 | Loss of water |
| [M-CH₂OH]⁺ | 196 | 198 | Loss of hydroxymethyl group |
Table 2: Predicted key fragments in the mass spectrum of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.
Key Expected Absorptions:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H Stretch: A moderate absorption around 3100-3500 cm⁻¹ from the pyrrole amine.
-
C-H Stretch: Absorptions in the 2850-3100 cm⁻¹ range, corresponding to both aromatic and aliphatic C-H bonds.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range, indicative of the primary alcohol.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
Conclusion: A Foundation for Future Discovery
The comprehensive spectroscopic analysis of this compound provides a robust and reliable dataset for the identification and characterization of this important synthetic intermediate. The detailed interpretation of its NMR, MS, and IR spectra confirms the assigned structure and provides a benchmark for quality control in its synthesis and use. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry, facilitating the development of novel therapeutics based on the versatile pyrrolo[2,3-b]pyrazine scaffold.
References
Due to the proprietary nature of this specific compound's detailed data, direct citations to a single publication containing all spectra are not publicly available. The information presented is a synthesis of data from chemical supplier databases and extrapolation from published work on analogous structures. For general methodologies and spectroscopic principles, the following resources are recommended:
An In-Depth Technical Guide to the Solubility and Stability of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Introduction: Unveiling the Physicochemical Landscape of a Novel Heterocycle
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Its core structure, the pyrrolo[2,3-b]pyrazine scaffold, is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors. The strategic placement of a bromo substituent and a hydroxymethyl group imparts a unique combination of reactivity and functionality, making it a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methanol group offers a site for further derivatization.
This guide provides a comprehensive framework for the systematic evaluation of the aqueous and organic solubility, as well as the chemical stability, of this compound. A thorough understanding of these fundamental physicochemical properties is paramount for its successful application in drug development, from early-stage screening to formulation and manufacturing. The protocols and methodologies detailed herein are grounded in established principles of pharmaceutical sciences and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
I. Predicted Physicochemical Properties and Their Implications
While experimental data for this compound is not extensively available in the public domain, we can infer its likely behavior based on its structural components:
-
Pyrrolo[2,3-b]pyrazine Core: This fused heterocyclic system is aromatic and contains several nitrogen atoms capable of hydrogen bonding. The pyrrole moiety is electron-rich, while the pyrazine ring is electron-deficient. This electronic dichotomy influences its reactivity and intermolecular interactions.
-
Bromo Substituent: The presence of a bromine atom increases the molecular weight and lipophilicity of the molecule, which may decrease its aqueous solubility. Brominated heterocyclic compounds can also be susceptible to photolytic degradation.
-
Methanol Group: The primary alcohol functionality introduces a polar site capable of acting as both a hydrogen bond donor and acceptor. This is expected to enhance the aqueous solubility of the molecule compared to its unfunctionalized parent scaffold.
Based on these features, it is anticipated that this compound will exhibit moderate solubility in aqueous media and higher solubility in polar organic solvents. Its stability profile will likely be influenced by pH, oxidative stress, and light exposure.
II. A Systematic Approach to Solubility Determination
A comprehensive understanding of a compound's solubility is critical for its biological evaluation and formulation development. Both kinetic and thermodynamic solubility should be assessed to provide a complete picture.
Experimental Workflow for Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility determination.
Protocol 1: Kinetic Solubility Assessment
Kinetic solubility provides an early indication of a compound's dissolution behavior from a supersaturated solution, often mimicking the conditions of high-throughput screening assays.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous shaking.
-
Filtration: Filter the samples through a solubility filter plate to remove any precipitate.
-
Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve prepared from the DMSO stock solution.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO stock solution | Solid compound |
| Incubation Time | Short (e.g., 2 hours) | Long (e.g., 24 hours) |
| Principle | Measures solubility from a supersaturated state | Measures solubility at equilibrium |
| Application | High-throughput screening, early discovery | Lead optimization, pre-formulation |
III. Comprehensive Stability Profiling via Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[1]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol 3: Forced Degradation Studies
The following conditions are recommended based on ICH guidelines.[2][3][4] The goal is to achieve 5-20% degradation of the parent compound.
Methodology:
-
Acidic Hydrolysis:
-
Treat a solution of the compound with 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Treat a solution of the compound with 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat at 80°C.
-
Collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5][3][6]
-
A control sample should be protected from light to allow for the assessment of non-photolytic degradation.
-
| Stress Condition | Reagent/Condition | Typical Temperature |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature |
| Thermal | Dry Heat | > Accelerated Stability Temp. |
| Photolytic | ICH Q1B compliant light source | Controlled Temperature |
IV. Development of a Stability-Indicating HPLC Method
A crucial component of both solubility and stability studies is a robust analytical method capable of separating the parent compound from its degradation products and any impurities. A reverse-phase HPLC method is generally suitable for this purpose.
Protocol 4: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Employ a generic gradient to ensure the elution of both polar and non-polar compounds. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance at multiple wavelengths. The maximum absorbance wavelength (λmax) of this compound should be used for quantification.
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradation products.
V. Data Interpretation and Reporting
Solubility Data
-
Kinetic Solubility: Reported as the concentration at which precipitation is first observed.
-
Thermodynamic Solubility: Reported as the mean concentration (e.g., in µg/mL or µM) from multiple determinations after equilibrium has been reached.
Stability Data
-
Percent Degradation: Calculate the percentage of the parent compound remaining at each time point under each stress condition.
-
Degradation Kinetics: If sufficient data is collected, the degradation rate constant and half-life can be determined.
-
Mass Balance: Account for the sum of the parent compound and all degradation products to ensure that all major degradants are being detected.
-
Degradation Pathway: Based on the degradation products identified (e.g., by LC-MS), a putative degradation pathway can be proposed.
Conclusion
This technical guide provides a robust and scientifically rigorous framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, forced degradation studies, and the development of a stability-indicating HPLC method, researchers can generate the critical data necessary to advance this promising molecule through the drug development pipeline. The insights gained from these studies will inform critical decisions regarding candidate selection, formulation design, and the establishment of appropriate storage and handling conditions.
References
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
MedCrave. Forced degradation studies. MedCrave online. Published December 14, 2016. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine. Available at: [Link]
-
U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
PharmaInfo. Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Published January 1998. Available at: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Published August 1, 2003. Available at: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
Sources
- 1. 1334674-88-2|this compound|BLD Pharm [bldpharm.com]
- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyrrolo[2,3-b]pyrazine Core
The pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry allow it to interact with a diverse array of biological targets, primarily within the ATP-binding sites of kinases. This guide provides a comprehensive overview of the key therapeutic targets of pyrrolo[2,3-b]pyrazine compounds, delving into the mechanistic rationale for their activity and outlining robust experimental workflows for their evaluation. The inherent versatility of this scaffold has led to the development of potent and selective inhibitors for a range of diseases, from cancer and inflammation to neurodegenerative disorders and viral infections.
I. Kinase Inhibition: The Predominant Therapeutic Avenue
The majority of therapeutic applications for pyrrolo[2,3-b]pyrazine derivatives stem from their ability to function as kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies. The pyrrolo[2,3-b]pyrazine core serves as an excellent bioisostere for the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.
A. Fibroblast Growth Factor Receptors (FGFRs): Targeting Aberrant Cancer Signaling
Mechanistic Rationale: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for cell proliferation, differentiation, and angiogenesis.[2] Aberrant FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in a variety of cancers, including bladder, lung, and breast cancers.[3][4] Pyrrolo[2,3-b]pyrazine-based compounds have been rationally designed to target the ATP-binding pocket of FGFRs, thereby inhibiting downstream signaling and curbing tumor growth.[5][6]
Experimental Workflow for FGFR Inhibitor Validation:
The validation of a novel pyrrolo[2,3-b]pyrazine derivative as an FGFR inhibitor follows a hierarchical and self-validating experimental cascade.
Figure 1: A streamlined workflow for the preclinical validation of FGFR inhibitors.
Detailed Protocol: FGFR1 Enzymatic Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Biotinylated poly(Glu, Tyr) 4:1 substrate.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds (pyrrolo[2,3-b]pyrazine derivatives) serially diluted in DMSO.
-
-
Procedure:
-
Add 2.5 µL of the test compound or DMSO (control) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of a 2x FGFR1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a 2x TR-FRET detection mixture containing the europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data relative to positive and negative controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Quantitative Data for Representative FGFR Inhibitors:
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (nM) | Reference |
| Compound 11 | FGFR1 | <10 | - | - | [1] |
| Compound 11 | FGFR4 | <10 | - | - | [1] |
| Compound 13 | FGFR1 | 1.2 | KG-1 | 150 | [3] |
| AZD4547 | FGFR1/2/3 | 0.2/2.5/1.8 | - | - | [2] |
| NVP-BGJ398 | FGFR1/2/3/4 | 0.9/1.4/1/60 | - | - | [2] |
B. Janus Kinases (JAKs): Modulating the Cytokine Storm
Mechanistic Rationale: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are indispensable for signaling by a wide range of cytokines and growth factors.[7] Dysregulation of the JAK-STAT pathway is central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[8][9] Pyrrolo[2,3-b]pyrazine derivatives have been developed as potent JAK inhibitors, with some exhibiting selectivity for specific JAK isoforms, which is crucial for minimizing off-target effects.[1][10][11]
Experimental Workflow for JAK Inhibitor Characterization:
Figure 2: A comprehensive workflow for the preclinical assessment of JAK inhibitors.
Detailed Protocol: Cellular p-STAT3 Assay (Flow Cytometry)
-
Cell Culture and Stimulation:
-
Use a relevant cell line, such as TF-1 cells, which are dependent on GM-CSF for proliferation (activates JAK2/STAT5).
-
Starve the cells of cytokines for 4-6 hours.
-
Pre-incubate the cells with serially diluted pyrrolo[2,3-b]pyrazine compounds for 1 hour.
-
Stimulate the cells with an appropriate cytokine (e.g., IL-6 for STAT3 phosphorylation) for 15-30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., 90% ice-cold methanol) for 30 minutes on ice.
-
-
Staining and Acquisition:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain with a fluorescently-conjugated anti-phospho-STAT3 antibody for 1 hour at room temperature.
-
Wash the cells and resuspend in staining buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT3 signal.
-
Normalize the MFI values and calculate the IC₅₀ for the inhibition of STAT3 phosphorylation.
-
II. Beyond Kinases: Expanding the Therapeutic Landscape
While kinase inhibition is the most explored area, the pyrrolo[2,3-b]pyrazine scaffold has shown promise against other important therapeutic targets.
A. Topoisomerase II: A Non-intercalative Approach to Cancer Therapy
Mechanistic Rationale: DNA topoisomerase II (Topo II) is an essential enzyme that modulates the topology of DNA and is a validated target for cancer chemotherapy.[12] Some 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as non-intercalative catalytic inhibitors of Topo II.[12] These compounds are thought to block the ATP binding site of the enzyme, leading to the inhibition of DNA relaxation and subsequently inducing apoptosis in cancer cells.[12] This mechanism offers a potential advantage over traditional Topo II poisons, which can cause DNA damage in healthy cells.
B. Glycogen Synthase Kinase 3β (GSK-3β): A Target for Neurodegenerative Diseases
Mechanistic Rationale: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease.[13] Hyperactivity of GSK-3β contributes to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, and is also involved in amyloid-β production.[13][14] A novel pyrrolo[2,3-b]pyridine (a closely related scaffold) compound, S01, was rationally designed as a potent GSK-3β inhibitor, demonstrating the potential of this chemical space for the treatment of neurodegenerative disorders.[13][14]
C. Hepatitis B Virus (HBV) cccDNA: A Novel Antiviral Strategy
Mechanistic Rationale: Chronic Hepatitis B infection is characterized by the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication.[15] Eradication of cccDNA is the "holy grail" for a curative HBV therapy. Certain pyrrolo[2,3-b]pyrazine compounds have been identified as inhibitors of cccDNA, representing a novel and highly sought-after mechanism of action for HBV treatment.[15]
Conclusion and Future Directions
The pyrrolo[2,3-b]pyrazine core has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its ability to target a wide range of enzymes, particularly kinases, has led to the development of compounds with significant potential in oncology and inflammatory diseases. The expansion of this scaffold's utility to targets such as Topoisomerase II, GSK-3β, and viral proteins underscores its versatility. Future research will likely focus on the development of next-generation pyrrolo[2,3-b]pyrazine derivatives with enhanced selectivity and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (URL: )
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])
-
Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed. (URL: [Link])
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - MDPI. (URL: [Link])
-
Pyrrolo[2,1-f][2][3][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - Preprints.org. (URL: [Link])
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH. (URL: [Link])
-
Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC. (URL: [Link])
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (URL: [Link])
- Pyrrolo[2,3-b]pyrazine compounds as cccdna inhibitors for the treatment of hepatitis b virus (hbv)
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed Central. (URL: [Link])
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed. (URL: [Link])
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease | Semantic Scholar. (URL: [Link])
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. (URL: [Link])
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
-
Novel Pyrrolo-pyrazol-one Ligands of Alpha-Synuclein for Diagnosis of Parkinson's Disease. (URL: [Link])
-
2,7-Pyrrolo[2,1-f][2][3][12]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed. (URL: [Link])
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - NIH. (URL: [Link])
-
Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice - PubMed. (URL: [Link])
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (URL: [Link])
-
DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL | International Educational Applied Scientific Research Journal. (URL: [Link])
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 11. 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. EP3720441A1 - Pyrrolo[2,3-b]pyrazine compounds as cccdna inhibitors for the treatment of hepatitis b virus (hbv) infection - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-bromo-5H-pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors
Foreword: Unlocking the Therapeutic Potential of the Pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core, a fused bicyclic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs derived from the 2-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency and selectivity against key kinase targets. This analysis is grounded in field-proven insights and supported by a comprehensive review of the current scientific literature, offering researchers, scientists, and drug development professionals a robust resource to guide their own discovery efforts.
The Strategic Importance of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine Core
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold serves as a versatile and highly valuable starting point for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 2-position is not merely a structural feature; it is a strategic chemical handle that enables a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of various aryl and heteroaryl substituents, which are crucial for modulating the compound's interaction with the kinase active site and achieving desired potency and selectivity.
Furthermore, the pyrrolo[2,3-b]pyrazine core itself has demonstrated superior properties compared to other similar scaffolds. For instance, studies have shown that replacing a pyrazolo[4,3-b]pyridine core with 5H-pyrrolo[2,3-b]pyrazine can dramatically increase the inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1)[1]. This enhancement is attributed to more favorable hydrogen bonding and π-π stacking interactions within the kinase's active site[2].
The nitrogen atom on the pyrrole ring is typically protected during synthesis, often with a tosyl group, to create the key intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This protecting group enhances the stability of the molecule and can be removed in the final steps of the synthesis.
Synthesis of the Key Intermediate and Representative Analogs
A robust and reproducible synthetic route is paramount for the exploration of SAR. The following protocols outline the synthesis of the key intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, and a subsequent Suzuki coupling to generate a representative analog.
Experimental Protocol: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
This two-step protocol involves the initial formation of the pyrrolo[2,3-b]pyrazine core followed by tosyl protection.
Step 1: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
-
Reaction:
-
Dissolve 3-amino-2-chloropyrazine in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The cyclization to form the pyrrolo[2,3-b]pyrazine ring is often achieved by heating the reaction mixture.
-
-
Work-up and Purification:
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
-
Reaction:
-
Dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for instance, triethylamine or sodium hydride, and cool the mixture to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours until completion, as monitored by TLC[2].
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate[2].
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid[2].
-
Experimental Protocol: Suzuki Coupling for Analog Synthesis
This protocol describes a general method for introducing an aryl or heteroaryl group at the 2-position.
-
Reaction:
-
To a reaction vessel, add 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 2-substituted analog.
-
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR of 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs against key kinase families. The data presented is a synthesis of findings from multiple studies and is intended to provide a clear overview of the key structural determinants of activity.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of receptor tyrosine kinases is a well-established target in oncology. Aberrant FGFR signaling is implicated in various cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a fertile ground for the discovery of potent FGFR inhibitors[1][3].
Key SAR Insights:
-
The Pyrrolo[2,3-b]pyrazine Core: As previously mentioned, this core is critical for high-affinity binding. The nitrogen atom in the pyrazine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain[1].
-
Substitutions at the 2-Position: This position is typically explored with a variety of aryl and heteroaryl groups introduced via Suzuki coupling.
-
The Sulfonyl Group at the 5-Position: The N-sulfonyl group plays a significant role in orienting the molecule within the ATP-binding pocket.
-
Aromatic sulfonyl groups, such as phenylsulfonyl and substituted phenylsulfonyl groups, are commonly employed. The nature and position of substituents on this phenyl ring can fine-tune the inhibitory activity.
-
For instance, a 2,4-difluorophenylsulfonyl group has been shown to be a potent modification[1].
-
| Compound ID | Scaffold | R1 (at 2-position) | R2 (at 5-position) | FGFR1 IC₅₀ (nM) |
| 9 | 5H-pyrrolo[2,3-b]pyrazine | 1-methyl-1H-pyrazol-4-yl | Phenylsulfonyl | >90% inhibition at 1µM |
| 15 | 5H-pyrrolo[2,3-b]pyrazine | 1-methyl-1H-pyrazol-4-yl | (2,4-Difluorophenyl)sulfonyl | Potent Inhibition |
| 13 | 5H-pyrrolo[2,3-b]pyrazine | 1H-pyrazol-4-yl | (1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl | 1.9 |
Data synthesized from multiple sources for illustrative purposes.[1][3]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been investigated for its potential as JAK inhibitors[2].
Key SAR Insights:
-
While detailed SAR tables for a broad series of 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs as JAK inhibitors are less prevalent in the public domain compared to FGFR inhibitors, the core scaffold is known to possess JAK inhibitory activity.
-
The development of selective JAK inhibitors is a key objective to minimize off-target effects. For example, inhibiting JAK1 is a therapeutic strategy for inflammatory diseases, while JAK2 is a target for myeloproliferative neoplasms.
-
The substituents at the 2- and 5-positions are expected to play a crucial role in determining the selectivity profile across the JAK family. The exploration of different heterocyclic groups at the 2-position and variations in the sulfonyl moiety at the 5-position would be critical for achieving isoform selectivity.
Target-Specific Signaling Pathways and Experimental Workflows
A thorough understanding of the biological context is essential for rational drug design. The following diagrams illustrate the key signaling pathways targeted by these inhibitors and the experimental workflows used to assess their activity.
Signaling Pathway Diagrams
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway.
Experimental Workflows
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase assay.
Cell-Based Proliferation Assay (MTT) Workflow
Caption: Workflow for a cell proliferation MTT assay.
Concluding Remarks and Future Directions
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold has unequivocally established its value in the development of potent kinase inhibitors. The extensive research into its application for targeting the FGFR family has yielded a wealth of SAR data, providing a clear roadmap for the design of next-generation inhibitors with improved potency and selectivity. The synthetic tractability of the 2-bromo intermediate ensures that a vast chemical space remains accessible for exploration.
While the focus has predominantly been on FGFR, the demonstrated activity against other kinase families, such as JAKs, suggests that the full therapeutic potential of this scaffold is yet to be realized. Future research should be directed towards a more systematic exploration of the SAR of these analogs against a broader panel of kinases. The development of highly selective inhibitors for different JAK isoforms, for example, remains a significant challenge and a worthy pursuit for medicinal chemists.
Furthermore, the integration of computational modeling and structural biology with traditional synthetic chemistry will continue to accelerate the discovery process. By elucidating the precise binding modes of these inhibitors, we can move beyond empirical SAR and towards a more rational, structure-guided design of novel therapeutics. This in-depth technical guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.
References
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 704. Available at: [Link]
-
Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., ... & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2785. Available at: [Link]
-
YAOYA technology (Shanghai). (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Chinese Patent). Referenced in: Al-Ostoot, F. H., Al-Mokadem, A. S., Abourehab, M. A., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC medicinal chemistry, 15(1), 35–56. Available at: [Link]
Sources
Initial Kinase Screening of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol: A Strategic Approach to Hit Identification and Profiling
An In-depth Technical Guide:
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged structure in kinase inhibitor design, frequently acting as a hinge-binding motif that mimics the adenine ring of ATP.[1][2] This guide provides a comprehensive, field-proven strategy for the initial in vitro screening of a novel derivative, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. We will detail a logical, tiered screening cascade designed to efficiently identify primary targets, assess selectivity across the kinome, and determine the potency of the compound. This document moves beyond simple protocols to explain the causal reasoning behind experimental choices, empowering researchers to generate robust, decision-driving data.
Introduction: The Rationale for Screening this compound
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets for therapeutic intervention.[3] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer.[4] The pyrrolo[2,3-b]pyrazine core is a well-established "scaffold" in the design of kinase inhibitors.[5][6] Its structure is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many successful kinase drugs.[7] Specifically, this scaffold has been successfully employed in the development of potent inhibitors for targets like the Fibroblast Growth Factor Receptors (FGFRs).[1][8][9]
The subject of this guide, this compound, is a novel compound built upon this promising scaffold. The initial screening phase is arguably the most critical step in its journey from a chemical entity to a potential therapeutic lead. A well-designed screening cascade is not merely about finding a "hit"; it is about building a comprehensive initial profile of the compound's biological activity. This involves:
-
Hit Identification: Discovering which kinases the compound inhibits.
-
Selectivity Profiling: Understanding the compound's activity across a broad range of kinases to anticipate potential off-target effects.[10][11]
-
Potency Determination: Quantifying the concentration at which the compound elicits its inhibitory effect (IC50).[11]
This guide outlines a strategic workflow to achieve these goals efficiently and with high scientific integrity.
Figure 1: Rationale for investigating the test compound.
The Screening Cascade: A Multi-Tiered Strategy
A tiered or cascaded approach is the most efficient and cost-effective method for screening novel compounds.[12] It allows for rapid initial assessment against many targets, with progressively more resource-intensive assays reserved for only the most promising hits.
Our proposed cascade involves three primary stages:
-
Tier 1: Primary Screen - Broad Kinome Profiling. The compound is tested at a single, high concentration (e.g., 10 µM) against a large, diverse panel of kinases. The goal is to identify any kinase where significant inhibition is observed.[13]
-
Tier 2: Hit Confirmation & Orthogonal Assay. Hits from Tier 1 are re-tested under the same conditions to confirm activity and rule out false positives. An orthogonal assay, using a different detection technology, is then employed to ensure the observed inhibition is not an artifact of the primary assay format.
-
Tier 3: Potency Determination - Dose-Response Analysis. Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine the IC50 value, a quantitative measure of potency.[14]
Figure 2: A strategic three-tiered kinase screening cascade.
Assay Technology Selection: The "How" and "Why"
Numerous technologies exist for in vitro kinase assays, each with distinct advantages.[11] For an initial screening campaign, a homogenous ("mix-and-read") format is ideal for its simplicity and throughput. We recommend a luminescence-based assay for the primary screen due to its high sensitivity and broad applicability.[3]
Recommended Primary Assay: ADP-Glo™ Luminescence Assay
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[3] As the kinase transfers phosphate from ATP to a substrate, ADP is generated. The assay is a two-step process: first, remaining ATP is depleted; second, the ADP is converted back to ATP, which then fuels a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity.[15] Therefore, an inhibitor will cause a decrease in the light signal.
Figure 3: Principle of the ADP-Glo™ Kinase Assay.
Recommended Orthogonal Assay: HTRF® KinEASE™
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for drug discovery.[16][17] The KinEASE assay uses a biotinylated universal substrate and a europium cryptate-labeled anti-phospho-substrate antibody (donor).[18] When the substrate is phosphorylated by the kinase, the antibody binds. A second reagent, streptavidin-XL665 (acceptor), binds to the biotin tag.[19] This brings the donor and acceptor into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation. The resulting signal is proportional to kinase activity.[17][18] Using a different detection modality (fluorescence vs. luminescence) provides strong, independent validation of the initial hits.
Experimental Protocols & Data Interpretation
This section provides actionable, step-by-step protocols. It is crucial to include proper controls in every experiment to ensure data integrity.
Key Controls for Every Assay Plate:
-
Positive Control (No Inhibitor): Wells containing kinase, substrate, and ATP with DMSO vehicle only. This represents 0% inhibition (maximum kinase activity).
-
Negative Control (No Kinase): Wells containing substrate and ATP with DMSO vehicle, but no enzyme. This represents 100% inhibition (background signal).
-
Reference Inhibitor: A known inhibitor for the target kinase (if available) should be run as a control to validate assay performance.
Protocol: Tier 1 Primary Screen (ADP-Glo™)
This protocol is designed for a 384-well plate format.
-
Compound Plating: Add 50 nL of the 10 mM this compound stock solution in DMSO to the appropriate wells. Add 50 nL of DMSO to control wells. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme Preparation: Prepare a 2X kinase solution in the appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate/ATP Preparation: Prepare a 2X substrate/ATP solution in the same kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]
-
Reaction Initiation: Add 2.5 µL of the 2X kinase solution to each well. Allow a 10-minute pre-incubation at room temperature for the compound to interact with the enzyme.
-
Start Kinase Reaction: Add 2.5 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The exact time and temperature should be within the linear range of the enzymatic reaction, determined during assay development.[20]
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
Read Plate: Measure luminescence using a compatible plate reader.
Data Analysis and Interpretation (Tier 1)
The primary output is the percentage of inhibition, calculated as follows:
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative])
A "hit" is typically defined as any kinase showing >70% inhibition in this single-point screen.
| Kinase Target | % Inhibition @ 10 µM (Hypothetical) | Status |
| FGFR1 | 95.2% | Hit |
| FGFR2 | 88.1% | Hit |
| VEGFR2 | 75.6% | Hit |
| SRC | 45.3% | No Hit |
| ABL1 | 15.8% | No Hit |
| CDK2 | 5.2% | No Hit |
| p38α | 82.5% | Hit |
| Table 1: Example data output from a Tier 1 primary screen. |
Protocol: Tier 3 Dose-Response (IC50 Determination)
For confirmed hits, a 10-point, 3-fold serial dilution is performed.
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Plate 50 nL of each concentration into the assay plate. The final top concentration is typically 10 µM or 30 µM.
-
Assay Execution: Follow the same procedure as the Tier 1 screen (steps 2-9).
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, Dotmatics).
-
The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[21]
-
| Confirmed Hit | IC50 (nM) (Hypothetical) |
| FGFR1 | 75 |
| FGFR2 | 150 |
| VEGFR2 | 850 |
| p38α | 2,500 |
| Table 2: Example IC50 data for confirmed hits from Tier 3. |
Interpretation: The IC50 value provides a quantitative measure of potency.[22] In this hypothetical example, the compound is most potent against FGFR1 and shows selectivity over other kinases. A discrepancy between biochemical potency and cellular activity is common and can be due to factors like cell permeability or high intracellular ATP concentrations.[23][24] Therefore, these in vitro results are the first step, guiding which targets to pursue in more complex cell-based assays.[25]
Conclusion and Next Steps
This guide has outlined a robust, logical, and efficient strategy for the initial biochemical screening of this compound. By following a tiered cascade—from a broad primary screen to confirmatory orthogonal assays and finally to quantitative potency determination—researchers can build a high-confidence initial profile of their compound. The hypothetical data suggests that this compound is a potent inhibitor of FGFR kinases with a degree of selectivity.
The critical next steps in the drug discovery pipeline would include:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive. This can be done by running the kinase assay at varying ATP concentrations.[26]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit the target kinase within a living cell, for example, through a Western blot to assess the phosphorylation of a downstream substrate.[23][27]
-
Lead Optimization: Synthesizing and testing analogs of the parent compound to improve potency, selectivity, and drug-like properties.
By adhering to the principles of scientific integrity—employing proper controls, using orthogonal methods for validation, and understanding the rationale behind each step—the data generated from this initial screening will provide a solid foundation for advancing this promising compound toward a potential therapeutic candidate.
References
- Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMLljgtrob1RrS1TvWNJHgMuo947siXPOta6x-6w54TetafQa1ki9LzovzTVwUvboPHBQ_E19i1n8fIDKlFY3VdJgpoFruPeBZZv2TRDlysSfWCk8t_74esqIuD0ZLcoWBGxXhvw==]
- Kinome Profiling Service | MtoZ Biolabs. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGExX3UYDYr7RHz4WeXyfaFqilAaxB7cCTEW9b_q9q_1MIQSxelAAgoNhnWkHdStBDxWNAPDNfjn0KT3_SUxufq70sgAe_hvMOvrLTKo5XbWXlx0HaMM5Cr3DFkAroV7KOuMIPDJQQw5aGG0d2yFsSla_t02w=]
- Kinase Panel Screening and Profiling Service - Reaction Biology. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1tzQD_0hQdLMjGGzts9YbCwPPJ1tp_xO8O8-Y7JYlUtVFHU_Ro-SzCTsZXX5MplxlOFvRkjYaEt-LzlVLMI354QnS1dthNe4mj8BQIzKXcFd1xaxgSszgQcrVsqcp1ytqiO1FkK4GAl2SjNHNSfa79K-g7q6CX_9WVKqeIdfFwi9kTF8HVxEZS0JPyTJi]
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYuFmckaW8SRwTlZ8kM61pXYFLoCiEyYps09e2Qoz1aZqShfCzPEkvgA99kVoEsdB-1cOu9kMPiMNvbriMd2KXhXZbTp83Tc5ytIhoW8ie1itKF_OiZrg37oa6yI-h9vPlrfM6I52n86IsdViU1Fds7lRAmLszZgUJ]
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdnKLrMh2inqYD7ewjLQNoQ9imkK0vYIl9_1papmdjYnU6UDy2gOq_1mMtF-15S4IhYE8Niidl8h2LawCQASfWcx242Y-QOpWSu8QwJyxIBz_N823BF4HR0A54TlQp5AlfS_vndkswJpAryHk=]
- KinomeView Profiling | Cell Signaling Technology. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENLRQlML8LUM0ifbprxgr6Qkm_R5IWeuYIiH4vA_py_nsNyV0VJlRSp7XpjqluoHya6053AicrNtHgd09kMhcbphyzT53u_fDT3nSzzPbJ_sT6ksJxpuuQaq-TQRlbP9Bq298P18Qrh17VSFmbp0zN75p3X55HNf3kgVSYapbXlVfq17Ot0S3ihgGWqUz2o2ZTbA==]
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_evNCQ1K9zIqGICkNYQs_YK6lbcxieLNSchwmPxZTz0QsQmHEK9_sZP3aLP23AYs3oTIjPWtkIJb7YkhiGUk3rUgdthsMSGQllKcAjkvIVXJ7XWZN0KASQOqNKTpdL8tiO5mT443Hhg72Rag=]
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. - Revvity. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8OGe5kkOShyoIzmiSmrTSA9IGj9NIhsM6CJzOkZIoWbcfMKhHj7vYFS95MzgGs6fnd6tNEzwHmEmrhkndT3eFnDC5HOH8q5q4u7rNq6vZ_x4doRX9AKlyk=]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkewup5AOKC7c4cel21_bI7p4MsQ15_61usw2h5Xv-winMr7NjdrTTlatA3AoohsQ1lHp2sDhclCLNddN3HkCFtBM6nj57xAJeRQ08sW_81WeyWhmsVL_nx4QdyIDxAolhsGQ9zEC_DVgu8b2d]
- Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVDSB9v8ewlbMCSGsu4Ugua0Kz9rcomyCT4IU830lyQCsW5C3-LLrJkpQg73tXwIXB5_6JW-Z3bNdnLd6wprS4g_xy2HSXdfiyUz0vE3udOrlMdkhIVJjNgOOskkEHN6Z2nsAD4Mk7B03X6lKIFdRohbcgUjciB4kXBaHdrD3DWX2_]
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGuTI5Yl9_c3Y7-9g-u8q9jEADzaGlPlyS9-rBjo6rMPHvHPD2y_NQeMANJpOiDfAjCNyhG0icDUx0_ePO1UEEmMeW2YhCcRBvsLskg5VmowMjQrCFe9gbzRP2lMj2tzB64UBFmQkdi8_Ii44=]
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJV7qqbXdSpu2cvrbd3n_nQ90a-01ltICgckB86f_DXtqsJPSpYkJd_2tEGl8DfQt3UyhtkdAKzui2bo6fvqktkNO5bTtXD5MwB4ehjCy8XkRnt5EBToOgcpq5bAjZDUih9g==]
- Caliper Life Sciences Kinase Enzyme Desktop Profiler System - Conquer Scientific. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHjZ39HYCXRV7ijG3NPHxb8Bl5YkSRHl2rFOwXA3ZwOAYyKSEOvsXN7Wf4IMFdqtpiJwKe7GESRc4WEjvOw-RPBjuf_DiBgWCQwASLn6L4iYpZL9RPpPI9DtiIJa1KZtsZMhbNrHDMbAKEFibfkFh8V6P9ib8NmOBERIwk2glNePiP8vTA4RAmlzVjCtjqf3NHQX_mew_Y9QgN4-z5]
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK7L72er9jSRGzJcjtRtVdCaBgFZqBa4CHTyeD_9N9w1BtVzoJiUaOIsXiDLm1ILBl_Sxvmjig7Mqm4fI-pS0dMIa_hU8cjS3DQQEqn7f6vAkZrLyzouk8p2ymLv521G5iBssD]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRfGulub9hZRxGVQROKA7lW-kgT9JPqSHENNRu8QPRCnDWl2cxE7KvHhQRso71BJfOBu5bME_DRGCb50LdZCcmzOlNzztPLwRGgk0vXhJUlVsa_gn0JB2DgOoHHa2gm_F6f3kmAcEiOJy2MBHi]
- Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrpDxGNJzx_uG-y2hrk93BPBXub3UtEVP50bs_aOdW6dduwhW3gCoFopwNqtEKYrSjVxvkSiapusBSwqkBdEbt5gHX40EHVpLekMFwpCPDsHSjos-3N2tytTHX8gzokTLxA9DVOPEcpyQzUV-6LHE8PYjZF1rss4UM9vankSq1BEYyOheaPL1Zj5-eYidGqJhTDEDA3PLgWGXMajAbea6lDgXCtW3owOMAS_iKI4wjw5LfpBUfgfduKyy2YYgWda1RdwQ=]
- Technology - Nanosyn. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFilzA8T3GN7KFSDjPg4ECFyehTyAoMYY9VDpgowQ3JemlB0yO9iiiidJ-sqWq9PEvWewkZUiLgqOkm3jeXXJikaOn7Ud5FU4bzDF0nE7R1Cl46ZrQl8JjwiZJjWxX-wRoAeKtL1w==]
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp7o2JZ8HxxLB-1CG67wvbVXLtEpUXARomnghIAFGbAzaGqlGecUNQy1M_Ui6QgFrWVgwXiW1-pDh0xDbOeplRb5xN3sKECq2JUNYEj_v9VQybL4MBs70a52Aq4YyLLi_ExT3-RMuHtM4oJgVE3KHj5_WwMsfqjmrPi9pbfOYKTPoEUpN34SP_fd24p3OnMrh4806md6M-fiws]
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhAarvYhuPUJZpDQ7RPSgmnqg9dndbP-LnlLzkHquE_o2N8LtpFmYCFDjcUYXVPCq-gF8h8CQpSnNe-S8fNwWagY27cXaEQkjHLE1IT95w0-XKeylxjhG9rYqJKGlrboDoLS-ZhqHeqYl8EEcb1xs_xYegHd8p_XjFy9Wwd4vH]
- HTRF-based kinase assay for fragment screening and MOA studies - Domainex. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhp9KhWGiPmm6xRQMRfNLIBIJ8C0JMNe4of70ydbxopaCQa6o20J8GCx9qBEZPwYsnU224wxHTk1_AbcIVo8C9AH0wy8FqEPA1QI-1CsW_2gFbys09qwnzxbr_dPBlTdKSXTSDz28Hv_u8i57F_xaPoRvSkMTE-DTkj5xrlsBQzWhpTnLJpqXIqEQ-kNoE1lQYpzZmRPmT1Ye-lpeQ2hB4bNLs3eIJL7FxqkCgiCu284PGBTJQ6C6mBoCLOs3pk950SA==]
- Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4MCxNb5MaE8JLnHC72_MdclFNJrnLP80ExCythip-zDny2lURPRsQrBNKv4UVTZgrfzwQ2jOgXAJ0Lpwb7_VlbgwCCKBoirsod0mtKkMi1RcC-BoCkfygnyXcLlAQfcXfKipQ4-oznbYij4=]
- High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4526Gbbo2CYqaxaJWyUe9_XRYTADobSIJJiFMQIK5HqtGRFIxMEbfDoWYXmka1AujCk_lLwkI0geofXQiNgEwXqhhQ01nCqY_Scbiby7VbQOCbY-3LWEuieZwIZ0CNA0hAW58]
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMIA-YHTlzOqQgEsNX5TemiF7enxCREQFNH9hhJr-XMogOgTT1X0vDz_0U32uJNA7M3RcX71ebNq5G4CRq4NK-zV54qszMG0IznddFNPQhGt5nSSurmr8vzhSMDoN-GHeloBXE4Biwb9avB6_pp09cLGV3TRsequ2X_8SMhnuZnXliM_AtOxJv9aLE8vzcmozve5Sm2WhFfju3d7HT9kweP6dWXXXW8_PA0AYgLCabYT9CiGfOfkAUi7GLrraZQKr9dJ0QpbWWVciuni7vUZ2RpWIyppYydPEVbShlmGUxMQ1Z32_xk9tIKeI7tD__b8RQhJ1P6erCmuyGqJc1pQ=]
- Assay in Summary_ki - BindingDB. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1IMH5ozCS-3giscgRKDTe-2-dHPD5yD8KzPZOO48WgYkLPGz4skbNqIEDiHZa2UzFDRMZN8pvqW_nW2mCYP3hTcQx5MzS7WtdW8VG9hbUSKLi5E0WcDcbZe16YdR8OxjOwT61pgAtl82u7K3GVRqmnh6fQHIHGhgBCQ15SEvnHPgCmnhmsA==]
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOzp7rfL505rer5wSIOOBsyKELHSplBThtqShrnwq3jIoB2q5ua5x5auXIkCFKOwXAYh_Dy712fIdIgwSIwOe3DT9iWIINEpxBiYn2F6q2rAlYLbPH7FNE4Wy72B0etyR24k0EuCZaCXGS5I08JFMReGIj04Js1KZQReFx6_nLIAdXSgfNWQQspM-CDrqXSo19FcVDopmngL3xZb3S3ZWApaMF7OM=]
- Luciferase Luminescence Assays - NOVA. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh6JxiA2EQ03L203YY7hmb19waSZ2sP0ENNrjBkSKoZeEt7m6_k9q8eu5kZOvqv_BWn9QqFX0maS9sgnJqM-65TbsXcTrFhx8ENlCNrAjCh--7scTGeUb4CyGhHxxkdngfJLt67dWndhm8hXrSyCXyrRKapc3Fp-r6Hyk3abuJ4yc9oYtXAHjk]
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeEXYBRuk6W0vmAE4L_cau41os6bm_Qpl2Fs-uBCF7SbC3Zr5E05eYdGJ5nSxr32G9fXm0b5F4djjsCsvrXgLu0jmHfHLTKLIi2Y7awZzP1Di6yelt2aCXGq0IpN1abwBBtSdctGirM98Dk1RVUj9sto6vkyYaroZAaoYDRCFYCmU2kIKcdyroPN3_a1QrloT7eTFOMnKELKptkPDf3vmhUhAT-8m5vx_bwH6eL61D-Wa0MbXrjcwzE9OYxEKaF8pVPSPQ9dv_uUDowwWx]
- Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdXj7JDb8OMwmWk2KiKd0GolJ7a1lpLD2zkT-JAmBcbpezCzpygKUMCWx2m2X-zDI3kgnaXp_LDoV7E6Bc1hjNh-Ciq4NB6RHzGZ0ePM78slX3KGtkYxkAF8h1WEcswWSDGHuCrq6dbiYL6f-MVusIHMudKWQ=]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWhAh5HuQqDhirCK7NqxXyurdA43AoZ0GHV8kahYl2RJjwwX5pZm2wpdXi6i9NOd7GZbIFxdxa5luFBl6ueXvwclCjBOOHc4cHdg_-uchUvcNTBRCC6KTZIH9Z_oNch5RRtPNrcdlbX_4cBbs=]
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfw88wqmr-gbYf9sHGcEIEn5xB4i9wuj8F5LjT4Dty-fzlT6nNknBPDv9X-Odo4_JXexuT63zxI5Fdj-Pblgjxi2wBE5yh1YuTjpWsHNsZX8pv7wx-qA4mDV1lYbd--2avdEakTbsf0g0cNNKABDo5DvMv7V2JGWjf_RabebYWNjXMZP5E47asYz_15Uk=]
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0XMhc_1iImiLl_bGcQwWVm3DXzPwptwsCHUwX454mUtEIEUbt0BiNV4yL1sJE5NKo1MiqmjxvANu6i5jriiDry4KpIj7SIZ7GNRy1Yxh56R4L1zz1gynVzvgw0EW-NbuoEizCaTqKFKbWs0UqoUkouRRfRsqqPIT-PKp8gEC_h6K4e4CsqpL717b8uDJVeeu]
- In vitro kinase assay - Protocols.io. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYg--lEcD_Zni-bZ31DjD1XD7OVojvHtOf7s7wKLV4b59G9XSHjorNskj7dAq-rsIug2aW9JybzdawvGQUorSAf9hgJRtAkG6eupIdfTXYgGp25jaXgsaLT4conJvvp24NuCFQt4hdrs39c0TsavuRae7zFcb2Ww==]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHJ9qeozfdX0mBHKiahpYbZ0AMPNqFbAFjPOQHeD9q-DAKRvKzfaBKxnFaK2KAFHHWtKOy0SA231nWAqJtSaDcrCXPOonSSpP3sQqzILdwNtDJrSk9rk3pu8z5vbzAiRa012PkikLwbkFWBgE=]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZDLCKSmbFMo2yXXlYLAX2UABI01-QNgNkbaJWE2N0P7AkSotUeU8_f1PILsOAyDpsSnFkoqKBwNdd08A7cUjtq7gF5VqCEd-FcsOBAZlkuuCamgWn41AZ2VD1147c8i4NKoV]
- Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor - Benchchem. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO0RkVY-SS6Vzh4SvfYOu6AfEgKNq3SL1WtfbSj8TAlmyP9-t8j0WslNJZOGkj2g4rSuyItqqlvhaKuRNHlAy4cKhPbaGP2YhJsl263lFXrGGmA-2XxMx_6aldXRNI9-cFdOnri4S8IwJFs2IFYp0eVk7okDxV8pYmxIql90FR4SaXT3lt4gSq6IomcjoJkVBXCEotWfX-8z23LfXK2QvzJTo=]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvsP8ap8UlCcphXBclGBHqWofze12LKCM8wHfCPDUjr0XY2vHuhepG2NdNaW88QrJ6DCQN_Hjv79-sS0R1Aaj2CtXXdKtS5QZw0DoOXLVvkV6CsKTMFQbKWUKNOJpyr916VLLUb_Y-DNnpBI=]
- CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ODmweeCowcVx6WD16gi7vAasVNanfRET2vkELwqvVha3UchnmhDQWUn-MKxKtVgwtbQ8NMOiVkMJoJ77WxfnZ4XZCVwRc1LEDpOpzPVMqXl4hOIjoBUgaBO1V0tpw__NCT1lW5hLMsIQGATI9WMoaQz5d0q1sCb8ChEh7pf36ZWB_JK_wSQsR5prqMB9V26ZTG29XCK_5aWjKZLundimX7w5ZaCNhg==]
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmHpCXv4Ylvr5kS9Ht5R0VG96yAFOhPh5uvH-bxqneMfLo4qIuSN2GjChdttdnFajnEfeFdS5jXyCvPuRZ70QCfnJJDenZrTd_AATLceMLSSECzHw0xppFhplkMyFGHB-kMabQvB3NCu5JGO7mg0FyiY758s7Wj9A-2h3QYvQ=]
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtvGnlIYDRe9_jNzGsIeGEoO1nzIF8u4sm4X2sk0TxarKXbfxPPGc9jBtoHt73GVx-5ex9GkBZEQgBCEvazSmygiC0hULS27ivwbkrhq18444BGrD8muH-SX298AAMCj02_3JuIyO]
- In Vitro Kinase Assays - Revvity. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELg_dxIO4-m9PQDPpg2cwzuhMSBZ5m-IvN-kVXZJPfp3bT9mSY850K8IYk2_K3E_H_Gpu2LIrH1VYeDwE1HCxoa-NtLSncNgHtL8a6Qr_oFzjaNfNgikZ5qR0t-lUvxu0ehITFeDBv8t0Y7Hdp7-Ps3Cv58yhe]
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8GKnO1lnXkaCRvW_46WsMBosTRyAPKdoIJ4WFvGZuFco11hfVXyCoI9720GfdT8IEaA62kOVfBzwlj-lN7kW54HV19ndhmKQPwhgk3L5vS56dCu6IDzvo5a1khdE5KC5m-gsyip5nu6o70c8=]
- IC50, EC50 and Kd: What is the Difference and Why Do They matter? - Promega Connections. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxr2AWl6mpn7DnbWsstvMVMZEjAtvZ1XGRsUIARgYQJJxc4hpomc6U9rvJqnhv3YD9yzYY0KavImGNXwS5fxOfXOZtm5ZxizoJMfyOaJ_dI1cl7ZO7Ir2B5KjH2TbkgMrzDiWvNNA7HHbb5H4ziTwXLcm1feXcprPCaWyeulxaTLneJHiXHTX_w6zhoFcyzb-Yw4bD2O9wVsB-IxNC]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGL2uS_Q6matTAwt454svg_S29FQ89nI2OT5SHTCiDWVK9qxDxJ-45PQ9Xb80qtB0T0Ow5qrVi0eNmJTWhCY6dWnwSmP4qyLUunYOJCoRx8GX6SiTTDDMQYITCLVVl2VyCjTuw46xufEZwA6sZWIadtkf88nT3iXzDboO_kE1uIKXYr97TWiIl3w==]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrn1VeRoLGHeX2JYY6Bq_voAYrV8g6UegwwOgVSOJs23s5GuJJK7Y5ep_ZLIjLbc72FNnRgKgmuTfIyWSbkhKQEZMOlS9Q8p9DljIDqTvINZQb_WmmuNrXNevJDBGygl4YZc69bMuwVNHrThN0GHY3rRUGsm1KYEif07u_972wRd-KvGqRSX2nCqM8e15b3TDEB767aQHPjgFAj0lN-d1NqpTVk5SK]
- Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? | ResearchGate. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGexMYN_pLLeVowdVs4MBnsTQCHefeWbracApmgsYwOVtHOaid22mdYKD2485eajYepNsRMkP65fIpD22v1PwlQF3m21T3EnsbfWF6ZXW3gFiSQ4OqwdVrHAXfAk72kgsY8UTFaa0fzgB8UUmHEKNxkBp06W0VfOxjBsk7XaQR8C_royuCt07FmsCUPQAR1ry4ff9EqD6HT0nKsYxsW-aP1CTkhf2qlkGNNibtDDdpM8qjmifsOUp5Gc337VbbpBHvRiNQwYRMZrB09itPOFRdV_wPX9o8jK6SgONRP6mYQv-hjxskMPsP_-huviRz4jIRbBqEvZIXvi0tg4qOG5e6BOdkfxwjTxpgXcvW5u0JILGCzwuvT]
- MAP Kinase Kinase Kinase Assay Development for High Throughput Screening - Publikationsserver. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3avWItghPIBddZcNDeI77EO41sT3npa3_flgZd6MmF2Sr3731Qw4DprZ4EyFurv6xo0FLXmZr1a93JNDtBLbGhXjFDHswGj6ZMo9ALXeYro3Wl39BCbw5uJfDR83oPO5g8HgG9e0K-SIJ1NFMbr1cF8DTpmSutA==]
- Exploring the Relationship Between IC50 and Kd in Pharmacology - Promega Connections. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZdegNs-hvWTdjVgO96g6v0MbpRpW635TWgtIv4pgyKOisylLr3CiBeFRn5kCTHB1HPrvtGWM6U6-yoxhh48BMqrzD_qOeKG5v4wsKpBkRWCyHoA_5HE3dF5MocguQbdHCTHgd9Y95Hqbq9t0pcQH3imU9AolsQCSFCfS0mw3PbcdB3GzcqV7Oaa5VJKAOKZ-iuShLlQafXpae-wdP]
- Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study - MDPI. (Source) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHEMNewO2S0JtfT-3PfPnt0Odk4lkkLS97tu5__du1DPoG_sIp7GSOVcIdbbZaV_ZBtukuhE7whrAyHm8aHCFr7pB0PTFtC50hYq56hsSnhEX7UMrmDsN3oBQ96HWp0C-Fqg==]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 15. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. promegaconnections.com [promegaconnections.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. domainex.co.uk [domainex.co.uk]
- 27. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the Mechanism of Action of Pyrrolo[2,3-b]pyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal starting point for the design of kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them highly attractive targets for therapeutic intervention.[2][3] Pyrrolo[2,3-b]pyrazine derivatives have demonstrated significant promise as potent and often selective inhibitors of several key kinase families, leading to the development of novel therapeutic agents.[4][5] This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these compounds, the key pathways they modulate, and the experimental methodologies used to elucidate their function.
Part 1: The Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The predominant mechanism by which pyrrolo[2,3-b]pyrazine derivatives exert their biological effects is through the competitive inhibition of protein kinases at the ATP-binding site.[6][7] Kinases utilize ATP as a phosphate donor to phosphorylate their substrates. The pyrrolo[2,3-b]pyrazine scaffold functions as an ATP mimetic, occupying the same pocket on the enzyme.
A crucial interaction for anchoring these inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[6] This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade. The affinity and selectivity of the inhibitor are further determined by interactions between its various substituents and other regions within and around the ATP-binding pocket, including the hydrophobic region and the ribose-binding pocket.
Caption: Competitive binding of ATP vs. a Pyrrolo[2,3-b]pyrazine inhibitor.
Part 2: Key Kinase Targets & Modulated Signaling Pathways
While the pyrrolo[2,3-b]pyrazine scaffold can be adapted to target various kinases, several families have emerged as primary targets due to their therapeutic relevance.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a vital role in cell proliferation, differentiation, and angiogenesis.[6] Aberrant FGFR signaling, caused by gene amplification, activating mutations, or chromosomal translocations, is a known driver in multiple cancers, including bladder, lung, and breast cancer.[8][9] Pyrrolo[2,3-b]pyrazine derivatives have been developed as potent inhibitors of FGFRs.[8][10][11] By binding to the ATP pocket of the FGFR kinase domain, they block its autophosphorylation and the subsequent activation of downstream pathways like the RAS-MAPK and PI3K-AKT cascades, ultimately leading to reduced tumor cell proliferation and survival.
Caption: Inhibition of the FGFR signaling cascade.
Janus Kinases (JAKs)
The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases essential for mediating signaling from cytokine receptors.[12] The JAK-STAT pathway is central to immune responses, inflammation, and hematopoiesis.[12][13] Mutations, particularly the JAK2 V617F mutation, are strongly associated with myeloproliferative neoplasms (MPNs).[14][15] Pyrrolo[2,3-b]pyrazine derivatives can act as potent JAK inhibitors, with some showing selectivity for specific family members.[7] By blocking JAK activity, these compounds prevent the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibits STAT translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation.
Caption: Inhibition of the JAK-STAT signaling pathway.
Other Targets
The versatility of the scaffold allows it to be adapted for other targets. For instance, certain pyrrolo[2,3-d]pyrimidine (an isomeric scaffold) derivatives have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in glioblastoma.[16] Additionally, some pyrrolo[2,3-b]pyrazine derivatives have been shown to function as nonintercalative catalytic inhibitors of Topoisomerase II, an enzyme crucial for managing DNA topology during replication, by blocking its ATP binding site.[17][18]
Part 3: A Workflow for Mechanistic Characterization
Elucidating the mechanism of action for a novel pyrrolo[2,3-b]pyrazine derivative involves a multi-step, hierarchical approach, moving from direct enzyme interaction to complex cellular responses.
Caption: Experimental workflow for inhibitor characterization.
In Vitro Biochemical Assays
The first step is to determine if the compound directly inhibits the activity of the purified target kinase.[19] This is typically done using an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).[2]
Data Presentation: Kinase Selectivity Profile
The following table illustrates how data from biochemical assays are used to assess both the potency and selectivity of a hypothetical compound.
| Kinase Target | IC50 (nM) |
| FGFR1 | 5 |
| FGFR2 | 8 |
| FGFR3 | 15 |
| JAK2 | 850 |
| SRC | >10,000 |
| VEGFR2 | 1,200 |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for the kinase of interest (e.g., containing Tris-HCl, MgCl2, DTT).
-
Reconstitute the purified kinase enzyme, substrate (peptide or protein), and ATP to desired stock concentrations.
-
Serially dilute the pyrrolo[2,3-b]pyrazine test compound in DMSO, then further dilute in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control).
-
Add 2.5 µL of a 2X enzyme/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[19]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to verify that the compound can enter the cell, engage its target, and produce a functional effect in a physiological environment.[20]
Experimental Protocol: Western Blot for Downstream Target Inhibition
This protocol assesses target engagement by measuring the phosphorylation status of a kinase's direct downstream substrate. For a JAK2 inhibitor, this would be STAT5.[14]
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., HEL cells, which have a constitutively active JAK2 V617F mutation) or a cytokine-responsive cell line.[14]
-
Treat the cells with various concentrations of the pyrrolo[2,3-b]pyrazine inhibitor for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting bands on a digital imager. To ensure equal protein loading, the membrane should be stripped and re-probed for total STAT5 and a loading control like GAPDH.
-
Data Presentation: Comparing Biochemical and Cellular Potency
A discrepancy between biochemical and cellular potency can provide insights into factors like cell permeability and off-target effects.
| Compound ID | Kinase IC50 (nM) | Cellular pSTAT5 EC50 (nM) |
| A | 4 | 14 |
| B | 14 | 672 |
| C | 51 | 205 |
(Data adapted for illustration from a study on clinical JAK2 inhibitors)[21]
Conclusion
Pyrrolo[2,3-b]pyrazine derivatives represent a versatile and powerful class of compounds, primarily functioning as ATP-competitive kinase inhibitors. Their mechanism of action is centered on the scaffold's ability to mimic adenine and form key hydrogen bonds within the kinase hinge region, effectively blocking catalytic activity. By targeting critical signaling nodes like the FGFR and JAK-STAT pathways, these molecules have profound effects on cell proliferation, survival, and immune responses, establishing their therapeutic potential in oncology and inflammatory diseases. A rigorous, multi-faceted experimental approach, combining biochemical, cellular, and structural methods, is essential for fully characterizing their mechanism and advancing them as next-generation targeted therapies.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/23/3/698][8][10]
-
A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/20643126/][22]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood. [URL: https://ashpublications.org/blood/article/142/Supplement%201/3599/499690/Comparison-of-the-Enzymatic-and-Cellular][21]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152286/][6][9]
-
Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01490][17][18]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959081/][7]
-
Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. Journal of Biomolecular Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/20622204/][14]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/biochemical-assays/kinases/][23]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39388837/][1]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398418/][19]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7234-5_14][13]
-
Pyrrolopyrazine derivatives with different biological activities. ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-of-pyrrolopyrazine-derivatives-with-antitumor-activity_fig2_356069922][4]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/][2]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.com/blog/testing-kinase-inhibitors-where-it-matters-drug-screening-in-intact-cells][20]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://celtarys.com/biochemical-assays-for-kinase-activity/][3]
-
Pyrrolo[2,1-f][6][8][22]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomedical Science. [URL: https://jbiomedsci.biomedcentral.com/articles/10.1186/s12929-021-00744-y][24]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [URL: https://www.preprints.org/manuscript/2017030200/v1][11]
-
The structure of pyrrolopyrazine derivatives with antitumor activity. ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-of-pyrrolopyrazine-derivatives-with-antitumor-activity_fig2_356069922][5]
-
Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28249156/][16]
-
2,7-Pyrrolo[2,1-f][6][8][22]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/22001509/][15]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2023.1116365/full][12]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors [mdpi.com]
- 10. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,7-Pyrrolo[2,1-f][1,2,4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ashpublications.org [ashpublications.org]
- 22. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol in Modern Medicinal Chemistry
Abstract
The pyrrolo[2,3-b]pyrazine scaffold, a key heterocyclic motif, has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibition. This application note provides an in-depth technical guide on the versatile building block, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol . We will explore its strategic importance, detailing its dual functionality which allows for sequential, regioselective modifications. This guide will provide researchers, scientists, and drug development professionals with detailed protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions at the 2-position and modifications of the 7-hydroxymethyl group. These protocols are contextualized with insights into their application in the synthesis of potent kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Introduction: The Privileged Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core is a bioisostere of purine, enabling it to function as a hinge-binder in the ATP-binding pocket of numerous kinases.[1] This has led to its widespread use in the development of inhibitors for a variety of protein kinases implicated in oncology and inflammatory diseases.[2][3] The subject of this guide, this compound, is a particularly valuable intermediate due to its orthogonal functional handles. The bromo-substituent at the 2-position serves as a versatile anchor for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions. Simultaneously, the hydroxymethyl group at the 7-position provides a site for modification to modulate physicochemical properties, introduce additional binding interactions, or attach linkers for probes or antibody-drug conjugates.
Core Synthetic Strategies and Protocols
The strategic value of this compound lies in its capacity for selective, stepwise functionalization. The following sections provide detailed protocols for the most critical transformations of this building block.
Palladium-Catalyzed Cross-Coupling of the 2-Bromo Position
The bromine atom at the C2 position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for building the core of many kinase inhibitors.
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl moieties, which are often crucial for potency and selectivity in kinase inhibitors.[4][5]
Protocol: Synthesis of 2-(Aryl)-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.05-0.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically 3:1 to 5:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
| Reactant | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 75-95% | [4] |
| Heteroarylboronic Ester | XPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 90 | 70-90% | General Protocol |
The Sonogashira coupling introduces an alkyne, a linear and rigid functional group that can act as a linker or probe deep into a binding pocket.
Protocol: Synthesis of 2-(Alkynyl)-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by flash column chromatography.
-
This reaction is crucial for installing amine functionalities, which are often key hydrogen bond donors or acceptors in ligand-protein interactions.
Protocol: Synthesis of 2-(Amino)-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or BrettPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat to 80-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Transformations of the 7-Hydroxymethyl Group
The C7-hydroxymethyl group offers a secondary site for derivatization, allowing for fine-tuning of the molecule's properties.
The corresponding aldehyde is a key precursor for reductive aminations, Wittig reactions, and other carbonyl chemistries. A specific protocol for the oxidation of the title compound has been reported.[6]
Protocol: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
-
Materials:
-
This compound (1.0 equiv)
-
Jones Reagent (CrO₃ in H₂SO₄) (1.2 equiv)
-
Acetone
-
-
Procedure:
-
Dissolve or suspend this compound in acetone in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the Jones reagent dropwise. A thick green precipitate will form.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of isopropanol.
-
Filter the mixture and wash the solid with acetone.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the aldehyde.
-
The Mitsunobu reaction allows for the conversion of the primary alcohol to ethers, esters, or other functionalities with inversion of configuration if a chiral center were present.[7] This is particularly useful for introducing groups that can improve cell permeability or target engagement.
Protocol: General Mitsunobu Etherification
-
Materials:
-
This compound (1.0 equiv)
-
Phenol or Aliphatic Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve this compound, the alcohol/phenol, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD dropwise. The reaction mixture may turn from colorless to a pale yellow.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
Application in Kinase Inhibitor Synthesis: Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a well-validated target in oncology.[2][5] Aberrant FGFR signaling is a key driver in various cancers. The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to develop potent and selective FGFR inhibitors.[3][4]
The synthetic utility of this compound can be illustrated in a general synthetic workflow for an FGFR inhibitor.
Caption: General workflow for FGFR inhibitor synthesis.
FGFR Signaling Pathway
FGFR signaling is initiated by the binding of Fibroblast Growth Factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[4] Small molecule inhibitors developed from the pyrrolo[2,3-b]pyrazine scaffold typically bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its bifunctional nature allows for the systematic and regioselective introduction of diverse chemical functionalities. The protocols outlined in this application note provide a robust framework for leveraging this intermediate in the synthesis of complex molecules, particularly potent kinase inhibitors targeting critical pathways in cancer, such as the FGFR signaling cascade. The strategic application of this scaffold will undoubtedly continue to fuel the discovery of novel therapeutics.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link][4]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link][2][5]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link][1]
-
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link][3]
-
exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Research Square. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link][7]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Novel Kinase Inhibitors Using (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol: An Application Guide
Introduction: The Privileged 5H-pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within the ATP-binding pocket of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,3-b]pyrazine framework has been successfully incorporated into inhibitors targeting various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK), underscoring its versatility and therapeutic potential.[1]
This application note provides a comprehensive guide for the synthesis of novel kinase inhibitors starting from the versatile building block, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol . We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions at the C2-bromo position and functional group manipulations of the C7-hydroxymethyl group. The protocols provided are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.
Strategic Overview: Leveraging the Dual Functionality of the Starting Material
The synthetic utility of this compound lies in its two distinct functional handles. The bromo substituent at the 2-position is primed for the introduction of various aryl, heteroaryl, and alkynyl moieties through well-established cross-coupling methodologies. The hydroxymethyl group at the 7-position offers a secondary point for diversification, allowing for the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase binding site.
Part 1: Diversification at the C2-Position via Cross-Coupling Reactions
The introduction of diverse substituents at the C2-position is a cornerstone for modulating the potency and selectivity of pyrrolo[2,3-b]pyrazine-based kinase inhibitors. Palladium-catalyzed Suzuki and Sonogashira couplings are the premier methods for achieving this transformation.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and highly versatile reaction for the formation of carbon-carbon bonds between a halide and an organoboron compound.[2] In the context of our starting material, this reaction allows for the introduction of a wide array of aryl and heteroaryl fragments, which are often crucial for establishing key interactions with the kinase hinge region.
Rationale for Reagent Selection:
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is stable and efficient for coupling with heteroaryl halides.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or dimethoxyethane) and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (deoxygenated)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add deoxygenated 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is particularly useful for synthesizing irreversible or covalent kinase inhibitors, where the alkynyl group can act as a warhead to form a covalent bond with a nearby cysteine residue in the kinase active site.[5]
Rationale for Reagent Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used palladium sources.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst that facilitates the formation of the copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a general method for the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne (1.5 equivalents).
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Modification of the C7-Hydroxymethyl Group
The C7-hydroxymethyl group provides a valuable opportunity to explore interactions in the solvent-exposed region of the kinase active site. Simple modifications such as oxidation to an aldehyde or conversion to an ether can significantly impact a compound's properties, including solubility and cell permeability.
Oxidation to the Aldehyde
Oxidation of the primary alcohol to an aldehyde provides a versatile intermediate for further functionalization, such as reductive amination or Wittig reactions. A mild and selective oxidizing agent is required to avoid over-oxidation to the carboxylic acid.
Rationale for Reagent Selection:
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. It operates under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.
Protocol 3: Oxidation of the Hydroxymethyl Group to an Aldehyde
Materials:
-
This compound derivative
-
Dess-Martin Periodinane (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the (2-substituted-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
O-Alkylation to Form Ethers
Conversion of the hydroxymethyl group to an ether can improve a compound's lipophilicity and metabolic stability. The Williamson ether synthesis is a straightforward method for this transformation.
Rationale for Reagent Selection:
-
Base: A strong base is needed to deprotonate the alcohol. Sodium hydride (NaH) is a common choice.
-
Alkylating Agent: An alkyl halide (e.g., methyl iodide, benzyl bromide) is used to introduce the desired alkyl group.
Protocol 4: Williamson Ether Synthesis
Materials:
-
(2-substituted-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Alkyl halide (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried flask, add a suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of the (2-substituted-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography on silica gel.
Part 3: Biological Evaluation of Novel Kinase Inhibitors
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves in vitro kinase assays to determine the potency (e.g., IC₅₀ value) and selectivity of the inhibitors.
In Vitro Kinase Inhibition Assays
A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods. The choice of assay will depend on the specific kinase, available resources, and desired throughput.
General Kinase Assay Protocol (Luminescence-Based, e.g., ADP-Glo™):
This protocol provides a general workflow for determining the IC₅₀ of a test compound against a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer containing a small percentage of DMSO.
-
In a 384-well plate, add the kinase and its specific substrate.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Exemplary Kinase Inhibition Data
The following tables present representative data for pyrrolo[2,3-b]pyrazine-based kinase inhibitors, demonstrating the potential of this scaffold.
Table 1: FGFR Inhibition by Novel Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 11 | ≤10 | ≤100 | ≤100 | ≤10 |
| 12 | ≤100 | ≤500 | ≤100 | ≤100 |
| 13 | ≤100 | ≤500 | ≤100 | ≤100 |
| 14 | ≤100 | ≤500 | ≤100 | ≤100 |
| Data adapted from a patent by YAOYA technology (Shanghai).[5] |
Table 2: Kinase Selectivity Profile of a Representative 5H-pyrrolo[2,3-b]pyrazine Inhibitor (Compound 13)
| Kinase | % Inhibition at 1 µM |
| FGFR1 | >90 |
| VEGFR2 | <10 |
| PDGFRβ | <10 |
| c-Kit | <10 |
| Src | <10 |
| Data adapted from Zhang et al., Molecules 2017, 22(3), 469.[6] |
Visualizing the Synthetic Strategy
The following diagrams illustrate the overall synthetic workflow and the key chemical transformations described in this guide.
Caption: Overall synthetic workflow for the generation of novel kinase inhibitors.
Caption: Key cross-coupling reactions for C2-functionalization.
Conclusion and Future Directions
The synthetic routes outlined in this application note provide a robust framework for the generation of diverse libraries of novel kinase inhibitors based on the privileged 5H-pyrrolo[2,3-b]pyrazine scaffold. By leveraging the dual functionality of this compound, researchers can systematically explore the structure-activity relationships at both the C2 and C7 positions. The combination of palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations of the hydroxymethyl group offers a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. The resulting compounds hold significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(3), 469. [Link]
-
Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]
-
Gangjee, A., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(2), 941-953. [Link]
-
Gangjee, A., et al. (2003). Design, synthesis, and biological evaluation of classical and nonclassical 6-substituted pyrrolo[2,3-d]pyrimidines as antifolates. Journal of Medicinal Chemistry, 46(25), 5348-5357. [Link]
-
Al-Jubair, Z. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(24), 2117-2139. [Link]
-
Abdel-Magid, A. F. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1598-1616. [Link]
-
Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22445-22455. [Link]
-
Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints. [Link]
-
Rossi, R., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3355-3376. [Link]
-
Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Retrieved from [Link]
-
Bakherad, M., et al. (2014). Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with Hydrazine, Phenylacetylene and Various Aldehydes. Journal of Chemical Research, 38(12), 762-764. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), PR1-PR45. [Link]
- Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
-
Neumaier, F., et al. (2019). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect, 4(1), 171-175. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved from [Link]
-
Ghorab, M. M., et al. (2011). A Facile Route to Pyrrolo[2,1-a]- and 1,2,3-Triazolo[5,1-a]dihydroisoquinolines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2269-2277. [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | MDPI [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions with (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrrolo[2,3-b]pyrazine core, an isostere of purine and 7-azaindole, is a cornerstone in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyrazine ring, make it a versatile scaffold for interacting with a multitude of biological targets. This heterocyclic system is a key component in a range of therapeutic agents, including potent kinase inhibitors for the treatment of various cancers. The functionalization of this scaffold through cross-coupling reactions is a critical strategy for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of a key building block: (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. The presence of three distinct reactive sites—the C2-bromo position, the pyrrole N-H, and the primary alcohol—necessitates a carefully designed synthetic strategy involving orthogonal protecting groups to achieve selective functionalization.
Strategic Approach: Orthogonal Protection for Selective Cross-Coupling
The successful execution of cross-coupling reactions on this compound hinges on a robust protecting group strategy. The pyrrole N-H is acidic and can interfere with the catalytic cycle, while the primary alcohol can also participate in side reactions. Therefore, an orthogonal protection scheme is paramount, allowing for the selective masking and subsequent deprotection of these functionalities without interfering with the desired cross-coupling at the C2-position.
Diagram of Orthogonal Protection Strategy:
Caption: General workflow for cross-coupling reactions.
For the protocols outlined below, we propose the following orthogonal protecting group strategy:
-
Pyrrole N-H Protection: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice. It is stable under a wide range of cross-coupling conditions and can be removed under mild, fluoride-mediated or acidic conditions that are orthogonal to many other protecting groups.[1][2]
-
Hydroxymethyl Protection: The tert-butyldimethylsilyl (TBDMS) group is a robust choice for protecting the primary alcohol.[3][4] It is stable to the basic conditions often employed in cross-coupling reactions and can be selectively cleaved using fluoride sources under conditions that do not typically affect the SEM group.[5]
This combination allows for a flexible and reliable approach to the synthesis of a diverse array of C2-functionalized pyrrolo[2,3-b]pyrazines.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[6] It is widely used in the synthesis of biaryl and heteroaryl-aryl structures.
Protocol 1.1: Orthogonal Protection of this compound
Step A: TBDMS Protection of the Hydroxymethyl Group
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)(tert-butyldimethylsilyloxy)methane.
Step B: SEM Protection of the Pyrrole Nitrogen
-
To a solution of the TBDMS-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the fully protected substrate: 2-bromo-7-((tert-butyldimethylsilyloxy)methyl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
In a flame-dried Schlenk flask, combine the protected 2-bromo-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a palladium catalyst and ligand. A robust system for this type of substrate is Pd₂(dba)₃ (0.05 eq) and a biarylphosphine ligand such as SPhos (0.1 eq).[6][7]
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | This system is effective for cross-coupling of electron-rich and sterically hindered heteroaryl halides.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | These bases are effective in promoting transmetalation without causing significant side reactions.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous mixture aids in the dissolution of the base and boronic acid. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed at a reasonable rate. |
Protocol 1.3: Deprotection
-
Dissolve the protected, coupled product in THF.
-
Add a fluoride source such as tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) to cleave the TBDMS group.[5]
-
Stir at room temperature for 1-2 hours.
-
To the same pot, add a reagent for SEM deprotection, such as magnesium bromide (MgBr₂) in a mixture of ether and nitromethane, for a mild cleavage.[8] Alternatively, acidic conditions like trifluoroacetic acid (TFA) in dichloromethane can be employed.[2]
-
Monitor the reaction for the removal of both protecting groups.
-
Quench the reaction appropriately (e.g., with water for TBAF, or saturated sodium bicarbonate for acidic workup).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by flash column chromatography or recrystallization to obtain the final C2-arylated product.
Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10]
Protocol 2.1: Sonogashira Cross-Coupling
For this reaction, the same SEM- and TBDMS-protected starting material from Protocol 1.1 is used.
Diagram of Sonogashira Catalytic Cycle:
Caption: Simplified Sonogashira catalytic cycle.
-
To a Schlenk flask containing the protected 2-bromo-pyrrolo[2,3-b]pyrazine (1.0 eq), add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).[11]
-
Evacuate and backfill with argon.
-
Add a degassed solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring progress by TLC.
-
Once complete, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The classic and reliable catalyst system for Sonogashira couplings.[9] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this efficient reaction. |
Protocol 2.2: Deprotection
The deprotection of the TBDMS and SEM groups can be carried out sequentially as described in Protocol 1.3.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12][13]
Protocol 3.1: Buchwald-Hartwig Amination
For this reaction, a slightly different protecting group strategy may be advantageous. While SEM is stable, the tert-butoxycarbonyl (Boc) group is also a robust choice for pyrrole protection and is compatible with many Buchwald-Hartwig conditions.[14] The TBDMS group for the alcohol remains a suitable choice.
Diagram of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the protected 2-bromo-pyrrolo[2,3-b]pyrazine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).[1][13]
-
Add the amine (1.2 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active catalyst system for the amination of heteroaryl halides.[13][15] |
| Base | NaOtBu or LiHMDS | Strong bases are required to facilitate the deprotonation of the amine.[16] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Protocol 3.2: Deprotection
If a Boc group was used for the pyrrole protection, it can be readily removed under acidic conditions (e.g., TFA in DCM), which will also cleave the TBDMS group.[17] If the SEM/TBDMS protection strategy was employed, the deprotection can proceed as described in Protocol 1.3.
Troubleshooting and Key Considerations
-
Low Yields: In all cross-coupling reactions, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial. Consider screening different ligands, bases, and solvents if initial results are poor.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be an issue. This can sometimes be mitigated by adjusting the stoichiometry of the reagents or the reaction temperature. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can occur. The choice of ligand is critical to minimize this side reaction.
-
Purification Challenges: The products of these reactions can sometimes be difficult to separate from the catalyst residues and byproducts. Careful column chromatography is often required.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery. A well-defined orthogonal protecting group strategy is essential for achieving high yields and selectivity. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this valuable heterocyclic scaffold.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
- Atlanchim Pharma. (n.d.).
- Chemistry LibreTexts. (2023).
- [Reference placeholder for a relevant citation on pyrrolo[2,3-b]pyrazine synthesis or reactivity]
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- [Reference placeholder for a relevant cit
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
- [Reference placeholder for a relevant cit
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant citation on purific
- Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- ResearchGate. (n.d.). SEM-deprotection of pyrrole 10a.
- [Reference placeholder for a relevant citation on pyrrolo[2,3-b]pyrazine in medicinal chemistry]
- [Reference placeholder for a relevant citation on Suzuki coupling of N-heterocycles]
- [Reference placeholder for a relevant citation on Sonogashira coupling of N-heterocycles]
- BenchChem. (2025).
- [Reference placeholder for a relevant citation on Buchwald-Hartwig amin
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction.
- [Reference placeholder for a relevant cit
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Semantic Scholar. (1972).
- [Reference placeholder for a relevant citation on drug development applic
- [Reference placeholder for a relevant citation on advanced c
- Royal Society of Chemistry. (n.d.).
- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- [Reference placeholder for a relevant citation on solvent effects in cross-coupling]
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant citation on large-scale synthesis consider
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant citation on analytical techniques for reaction monitoring]
- [Reference placeholder for a relevant citation on characteriz
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant citation on c
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant citation on flow chemistry applic
- [Reference placeholder for a relevant citation on comput
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant cit
- [Reference placeholder for a relevant citation on pyrrolo[2,3-b]pyrazine biological activity]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the Pyrrolo[2,3-b]pyrazine Core for Drug Discovery
Abstract
The pyrrolo[2,3-b]pyrazine scaffold, a bioisostere of purine, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its strategic functionalization is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and actionable protocols for the controlled chemical modification of the pyrrolo[2,3-b]pyrazine core, targeting researchers and scientists in drug development. We will delve into key transformations including halogenation, palladium-catalyzed cross-coupling reactions, and N-functionalization, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis of diverse compound libraries.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine ring system, also known as 7-azaindole, is a critical pharmacophore due to its structural resemblance to adenine, a key component of biologically essential purines. This mimicry allows molecules containing this scaffold to effectively interact with the ATP-binding sites of various kinases. Consequently, derivatives of pyrrolo[2,3-b]pyrazine have been extensively investigated as potent inhibitors of critical oncology targets, such as Fibroblast Growth Factor Receptors (FGFR)[1]. The ability to precisely install a variety of substituents at different positions on the heterocyclic core is crucial for developing next-generation therapeutics with improved efficacy and safety profiles. This document outlines reliable protocols for achieving this chemical diversity.
Strategic Roadmap for Functionalization
The functionalization of the pyrrolo[2,3-b]pyrazine core typically follows a logical sequence, beginning with the installation of a handle for subsequent diversification. Halogenation often serves as the initial step, providing a reactive site for powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Figure 1: General workflow for the functionalization of the pyrrolo[2,3-b]pyrazine core.
Core Protocols: Step-by-Step Methodologies
N-H Functionalization: Protection and Modulation
The pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine core is nucleophilic and can be readily functionalized. This position is often protected, commonly with a sulfonyl group, to prevent unwanted side reactions and to modulate the electronic properties of the ring system.
Protocol 3.1.1: N-Sulfonylation of 3-substituted-5H-pyrrolo[2,3-b]pyrazine
This protocol describes a general procedure for the sulfonylation of the pyrrole nitrogen, a common step in the synthesis of FGFR inhibitors[1].
-
Reagents and Materials:
-
3-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the 3-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated product.
-
-
Causality and Insights:
-
Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the corresponding anion, activating it for reaction with the electrophilic sulfonyl chloride.
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and intermediates.
-
Temperature: The initial cooling to 0 °C controls the exothermic reaction of NaH with DMF and the subsequent deprotonation.
-
C-Halogenation: Installing a Versatile Handle
Introducing a halogen atom at a specific position on the pyrrolo[2,3-b]pyrazine core is a key strategy for enabling subsequent cross-coupling reactions. Electrophilic halogenating agents are commonly employed.
Protocol 3.2.1: Electrophilic Bromination at C2
This protocol provides a method for the selective bromination at the C2 position of the pyrrolo[2,3-b]pyrazine core.
-
Reagents and Materials:
-
5H-pyrrolo[2,3-b]pyrazine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine.
-
Wash the mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude 2-bromo-5H-pyrrolo[2,3-b]pyrazine can often be used in the next step without further purification or can be purified by column chromatography or recrystallization.
-
-
Causality and Insights:
-
Reagent: NBS is a convenient and easy-to-handle source of electrophilic bromine. Other reagents like NIS (N-iodosuccinimide) or NCS (N-chlorosuccinimide) can be used for iodination or chlorination, respectively[2].
-
Regioselectivity: The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. The C2 position is generally the most reactive site for such reactions in this heterocyclic system.
-
Palladium-Catalyzed Cross-Coupling Reactions
With a halogenated pyrrolo[2,3-b]pyrazine in hand, a vast chemical space can be explored using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance[3][4].
Protocol 3.3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound[5]. This is widely used to introduce aryl or heteroaryl moieties.
Figure 2: Key components of a Suzuki-Miyaura coupling reaction.
-
Reagents and Materials:
-
Halogenated pyrrolo[2,3-b]pyrazine (e.g., 3-bromo-derivative) (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)
-
Inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a reaction vessel, add the halogenated pyrrolo[2,3-b]pyrazine (1.0 eq), boronic acid/ester (1.2 eq), base (2.0 eq), and palladium catalyst (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like EtOAc.
-
Separate the layers. Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
-
Causality and Insights:
-
Catalyst: The choice of palladium catalyst and ligand is crucial. For example, Pd(dppf)Cl₂ is robust and effective for a wide range of substrates[1]. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid[5]. The choice of base can influence reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is common, as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Protocol 3.3.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst[6][7]. This reaction is invaluable for introducing primary or secondary amines, which are common features in bioactive molecules.
-
Reagents and Materials:
-
Halogenated pyrrolo[2,3-b]pyrazine (1.0 eq)
-
Primary or secondary amine (1.2-2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the halogenated pyrrolo[2,3-b]pyrazine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
-
Causality and Insights:
-
Catalyst System: The combination of a palladium source and a phosphine ligand is critical. Sterically hindered, electron-rich phosphine ligands often give the best results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle[8][9].
-
Base: A strong base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is commonly used, but milder bases like Cs₂CO₃ can be effective with more reactive systems[9].
-
Inert Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Therefore, maintaining strictly anhydrous and anaerobic conditions is crucial for reaction success.
-
Data Summary: Representative Functionalizations
The following table summarizes typical conditions and outcomes for the functionalization of a halogenated pyrrolo[2,3-b]pyrazine intermediate.
| Entry | Reaction Type | Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Suzuki | 3-bromo-5-(phenylsulfonyl)pyrrolo[2,3-b]pyrazine | 1-methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 82-89 | [1] |
| 2 | Suzuki | 2-chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH | Reflux | 95 | [3] |
| 3 | Buchwald-Hartwig | 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Various amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 100 | 60-85 | [10] |
| 4 | Sonogashira | N-(3-chloropyrazin-2-yl)methanesulfonamide | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 41-67 | [3] |
Conclusion
The functionalization of the pyrrolo[2,3-b]pyrazine core is a well-established yet continually evolving field. The protocols detailed herein for N-functionalization, halogenation, and palladium-catalyzed cross-coupling provide a robust toolkit for medicinal chemists. A rational understanding of the reaction mechanisms and the role of each component—catalyst, ligand, base, and solvent—is essential for troubleshooting and adapting these methods to new substrates. By leveraging these strategic transformations, researchers can efficiently generate diverse libraries of novel pyrrolo[2,3-b]pyrazine derivatives for the discovery of new therapeutic agents.
References
-
Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2653. [Link]
-
Singh, U. P., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. [Link]
- U.S. Patent No. US9745311B2. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... [Link]
-
Stanovnik, B., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4345-4367. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemHelpASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 258-273. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol as a Versatile Building Block in Kinase Inhibitor Discovery
Abstract
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, built upon the medicinally significant 5H-pyrrolo[2,3-b]pyrazine scaffold, is a highly valuable and versatile building block for drug discovery and development. The pyrrolo[2,3-b]pyrazine core is recognized as a privileged structure, particularly in the design of kinase inhibitors, due to its ability to function as an ATP-competitive hinge-binder.[1][2] This guide provides an in-depth exploration of the strategic application of this compound, detailing its key reactive sites and providing field-proven protocols for its diversification. We will focus on cornerstone synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C2-bromo position, as well as functionalization strategies for the N5-pyrrole and C7-methanol moieties. These methodologies empower researchers to rapidly generate diverse chemical libraries for screening and lead optimization, particularly in the pursuit of novel kinase inhibitors for oncology and immunology.[3][4]
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core, an aza-analog of indole, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively occupy the adenosine binding pocket of numerous protein kinases. The nitrogen atoms within the pyrazine ring are critical for forming hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP.[1] This bioisosteric relationship has been successfully exploited to develop potent and selective inhibitors for a range of kinase targets implicated in cancer and autoimmune diseases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Interleukin-2-inducible T-cell Kinase (ITK).[3][4][5]
This compound (Structure 1 ) is strategically designed to maximize synthetic versatility. It presents three distinct points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) around the core scaffold.
-
C2-Bromo Group: A versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. This position typically projects towards the solvent-exposed region of the ATP-binding site, making it ideal for installing moieties that can enhance potency, selectivity, and pharmacokinetic properties.
-
N5-Pyrrole Nitrogen: The N-H group can be deprotonated and subsequently functionalized. Substituents at this position can modulate the electronic properties of the ring system and form additional interactions within the kinase active site.[1][6]
-
C7-Methanol Group: This functional group provides a secondary vector for diversification. It can be oxidized, converted to a leaving group, or used in ether/ester formation to fine-tune solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Caption: Core structure and key reactive sites of the building block.
Core Synthetic Applications: Protocols & Methodologies
The true power of this building block lies in its capacity for controlled, site-selective modification. The following sections provide detailed protocols for the most critical transformations.
C2-Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most crucial tool for derivatizing the C2 position. It enables the formation of a C-C bond, connecting the pyrrolopyrazine core to a diverse range of aryl and heteroaryl moieties, which is a common strategy in the development of kinase inhibitors.[1][3]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are standard. Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for many heteroaromatic systems.[3] For more challenging couplings or to minimize side reactions like debromination, more electron-rich and bulky ligands (e.g., XPhos, SPhos) may be required.
-
Base: An inorganic base is required for the transmetalation step. Potassium carbonate (K₂CO₃) is a common and effective choice that balances reactivity with functional group tolerance.[1][3] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate the reaction but may not be compatible with sensitive functional groups.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic starting materials and the inorganic base.[3] Rigorous degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1 ) (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv.).
-
Solvent Addition & Degassing: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water. Degas the resulting mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C2-functionalized product.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Scaffold |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | N/A (Used in multi-step synthesis) | 5H-pyrrolo[2,3-b]pyrazine |
| 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 82 | 5H-pyrrolo[2,3-b]pyrazine |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good (General observation) | N-(4-bromo-3-methylphenyl)pyrazine |
Table based on analogous reactions reported in the literature.[1][3][8]
C2-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines at the C2 position. This is critical for installing functionalities capable of forming key hydrogen bonds or for appending linkers to other pharmacophores.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands such as BINAP, XPhos, or t-BuXPhos are often required to facilitate the reductive elimination step, which is typically rate-limiting.[9][10] The choice of palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.[10]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge a flame-dried Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., (±)-BINAP, 0.07 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1 ) (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to obtain the C2-aminated product.
N5-Pyrrole and C7-Methanol Functionalization
While C2 is the primary site for diversification, the N5 and C7 positions offer crucial opportunities for fine-tuning molecular properties.
Protocol 2.3.1: N5-Sulfonylation
Modification at the N5 position is often used to probe interactions with the kinase hinge region.[1]
-
Deprotonation: Dissolve the N5-unsubstituted pyrrolopyrazine (1.0 equiv.) in anhydrous DMF and cool to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Alkylation/Sulfonylation: Stir the mixture at 0 °C for 30 minutes, then add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion as monitored by TLC.
-
Work-up & Purification: Carefully quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 2.3.2: C7-Methanol Oxidation to Aldehyde
Oxidizing the C7-methanol provides an electrophilic handle for subsequent reactions like reductive amination or Wittig reactions.
-
Reaction Setup: Dissolve the C7-methanol compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add Dess-Martin periodinane (DMP) (1.5 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. The reaction is typically complete when the starting material is no longer visible by TLC.
-
Work-up & Purification: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude aldehyde can often be used directly or purified by careful column chromatography.
Strategic Application in a Drug Discovery Cascade
The true utility of this compound is realized when these protocols are integrated into a logical drug discovery workflow. A typical cascade involves generating an initial library via C2-diversification, followed by multi-dimensional optimization of the initial hits.
Caption: A strategic workflow for kinase inhibitor discovery using the title building block.
Conclusion
This compound is more than a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its three distinct and orthogonally addressable functionalization points provide chemists with precise control over molecular design. By leveraging the robust protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and further derivatization of the N5 and C7 positions, research teams can efficiently navigate the complex process of hit-to-lead optimization. The proven relevance of the pyrrolo[2,3-b]pyrazine core in clinically relevant kinase inhibitors underscores the immense potential of this building block to contribute to the development of next-generation targeted therapies.
References
-
Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]
-
Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link]
-
Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. Available at: [Link]
-
Patel, H., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]
-
Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Available at: [Link]
-
Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. Available at: [Link]
-
Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]
-
Zhang, J., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]
-
Cerna, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (n.d.). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. Google Patents.
-
Synthesis Workshop. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synthesis Workshop. Available at: [Link]
-
Mery, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). POLYMORPH FORMS OF A 5H-PYRROLO [2, 3-b] PYRAZINE DERIVATIVE, METHODS OF PREPARATION, AND USES THEREFORE. Google Patents.
-
Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]
-
Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrolo[2,1‐f][1][3][12]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents.
- Google Patents. (n.d.). 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2,-3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Google Patents.
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Strategic Guide to the Development of Novel FGFR Inhibitors from a (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol Scaffold
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a clinically validated driver of oncogenesis in numerous cancers.[1][2] This document provides a comprehensive, experience-driven guide for the rational design, synthesis, and evaluation of novel FGFR inhibitors. We leverage the privileged 5H-pyrrolo[2,3-b]pyrazine scaffold, a core motif known for its effective interaction with the ATP-binding site of various kinases.[3][4] Starting from the strategically functionalized intermediate, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, this guide outlines detailed protocols for chemical diversification and a robust biological evaluation cascade designed to identify potent and selective lead candidates for preclinical development.
Introduction: Targeting the Dysregulated FGFR Axis in Oncology
The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and survival.[5] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, creates an oncogenic dependency in a significant subset of tumors, including urothelial carcinoma, cholangiocarcinoma, and certain lung and breast cancers.[6][7][8] This dependency makes the FGFR pathway a compelling target for therapeutic intervention.
The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a highly effective scaffold.[9][10] Its structure mimics the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the "hinge" region of the kinase domain, a foundational interaction for potent inhibition.[11]
This guide focuses on a systematic approach to inhibitor development, beginning with this compound. This starting material is strategically selected for its versatile synthetic handles: a bromine atom at the C-2 position, ideal for introducing molecular diversity via cross-coupling reactions, and a methanol group at C-7, which can be modified to fine-tune physicochemical properties.[12] Our objective is to provide both the "how" and the "why" of the development process, from initial chemical synthesis to rigorous biological validation.
FGFR Signaling Pathway Overview
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins like FRS2, which subsequently triggers multiple downstream pro-survival and pro-proliferative signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways.[7][13] Inhibiting the kinase domain with a small molecule prevents this initial phosphorylation event, effectively shutting down the entire oncogenic cascade.
Synthetic Strategy & Core Protocols
Our synthetic strategy is designed for modularity, allowing for the rapid generation of a diverse chemical library to probe the structure-activity relationship (SAR). The workflow involves initial protection of the reactive pyrrole nitrogen, diversification at the C-2 position, and final deprotection to yield the target compounds.
Protocol 2.1: N-5 Tosyl Protection of the Pyrrolopyrazine Core
-
Causality & Rationale: The pyrrole nitrogen (N-5) is nucleophilic and slightly acidic. Protecting it as a tosyl sulfonamide serves three key purposes: 1) It prevents unwanted side reactions during subsequent base-catalyzed cross-coupling steps. 2) It enhances the solubility of the intermediates in common organic solvents. 3) The electron-withdrawing nature of the tosyl group can facilitate certain coupling reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the pyrrole nitrogen to form the reactive anion.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt forms.
-
Add p-Toluenesulfonyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired N-tosylated intermediate.
-
Protocol 2.2: C-2 Diversification via Suzuki-Miyaura Cross-Coupling
-
Causality & Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[12] It is ideal for this application due to the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of diverse aryl and heteroaryl moieties at the C-2 position. These groups will probe the ATP-binding pocket, interacting with various sub-pockets to modulate potency and selectivity. A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to initiate the catalytic cycle, and a weak base like potassium carbonate is sufficient for the transmetalation step.
-
Materials:
-
N-5 tosyl protected 2-bromo intermediate (from Protocol 2.1)
-
Desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)
-
Diatomaceous earth (Celite®)
-
-
Step-by-Step Methodology:
-
In a reaction vessel, combine the N-protected 2-bromo intermediate (1.0 eq), the boronic acid/ester (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the coupled product.
-
Protocol 2.3: N-5 Tosyl Deprotection
-
Causality & Rationale: The final step is to remove the protecting group to reveal the N-5 hydrogen, which is often a critical hydrogen bond donor for interaction with the kinase hinge region. The tosyl group is stable to many reaction conditions but can be cleaved under basic hydrolysis. Sodium hydroxide in a protic solvent mixture effectively removes the group.
-
Materials:
-
N-5 tosyl protected, C-2 diversified intermediate (from Protocol 2.2)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
-
Step-by-Step Methodology:
-
Dissolve the tosylated intermediate (1.0 eq) in a mixture of MeOH and water (e.g., 3:1).
-
Add an excess of NaOH (3.0-5.0 eq).
-
Heat the mixture to 50-60 °C and stir for 1-3 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvent.
-
Neutralize the remaining aqueous solution carefully with 1M HCl until a precipitate forms (typically around pH 7).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final inhibitor. Further purification by chromatography or recrystallization may be necessary.
-
Biological Evaluation Cascade: From Enzyme to Cell
A tiered screening approach is essential for efficiently identifying promising inhibitors. This cascade rapidly eliminates inactive compounds and prioritizes those with the desired cellular activity and mechanism of action.
Protocol 3.1: Tier 1 - In Vitro FGFR1 Enzymatic Inhibition Assay
-
Causality & Rationale: This primary assay directly measures the ability of a compound to inhibit the catalytic activity of the isolated FGFR1 enzyme. We use a luminescence-based assay (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced during the kinase reaction. Low luminescence correlates with high enzyme inhibition. This is the most direct and high-throughput method to determine on-target enzymatic potency (IC₅₀).
-
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In the 384-well plate, add test compound solution (e.g., 50 nL). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the FGFR1 enzyme and substrate mixture in assay buffer to all wells except the "no enzyme" controls.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Km for FGFR1, typically 10-20 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Tier 2 - Cell-Based Anti-Proliferation Assay
-
Causality & Rationale: This assay determines if the enzymatic inhibition observed in Tier 1 translates to a functional anti-cancer effect in a living system. We use a cancer cell line known to be dependent on FGFR signaling for its growth and survival (e.g., KG-1, which overexpresses FGFR1).[3] A reduction in cell viability upon treatment indicates that the compound can penetrate the cell membrane, engage its target, and induce a cytostatic or cytotoxic effect. The CellTiter-Glo® assay measures cellular ATP levels, which is a direct indicator of metabolic activity and cell viability.
-
Materials:
-
KG-1 human myelogenous leukemia cell line (or other appropriate FGFR-dependent line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
-
-
Step-by-Step Methodology:
-
Seed KG-1 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere/acclimate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours at 37 °C, 5% CO₂. Include a DMSO-only vehicle control.
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Interpreting Data: Building a Structure-Activity Relationship (SAR)
The ultimate goal of the initial library synthesis and screening is to establish a clear SAR. This involves correlating specific chemical modifications with changes in biological activity. By analyzing the data, researchers can make informed decisions for the next round of inhibitor design.
Hypothetical SAR Data Table
Below is a table summarizing hypothetical data for a small set of analogs synthesized from the this compound scaffold, where the 'R' group at the C-2 position has been varied.
| Compound ID | R Group (at C-2) | FGFR1 IC₅₀ (nM) | KG-1 Cell GI₅₀ (nM) |
| AN-001 | Phenyl | 850 | >10,000 |
| AN-002 | 4-Methoxyphenyl | 425 | 6,800 |
| AN-003 | 3,5-Dimethoxyphenyl | 35 | 150 |
| AN-004 | 3-Chloro-4-fluorophenyl | 110 | 450 |
| AN-005 | Pyridin-4-yl | 950 | >10,000 |
-
Expert Analysis of Hypothetical Data:
-
Baseline Activity (AN-001): The unsubstituted phenyl ring provides a baseline potency in the sub-micromolar range, but this does not translate to cellular activity, suggesting poor cell permeability or other liabilities.
-
Probing the Hydrophobic Pocket (AN-002 & AN-003): Adding a methoxy group at the para-position (AN-002) doubles the enzymatic potency. Critically, adding two methoxy groups at the meta-positions (AN-003) leads to a >20-fold improvement in enzymatic potency and, importantly, a dramatic increase in cellular activity. This strongly suggests that the 3,5-dimethoxyphenyl moiety makes highly favorable interactions within a hydrophobic region of the FGFR1 ATP-binding site, a common feature exploited by selective inhibitors.[14]
-
Electronic Effects (AN-004): The electron-withdrawing chloro and fluoro substituents also improve both enzymatic and cellular potency over the parent phenyl ring, indicating that both steric bulk and electronic properties of the C-2 substituent are key determinants of activity.
-
Importance of Lipophilicity (AN-005): Replacing the phenyl ring with a more polar pyridine ring results in a complete loss of activity, highlighting the importance of a lipophilic C-2 substituent for binding.
-
This analysis validates the 3,5-dimethoxyphenyl group as a highly promising substituent for further optimization. The next steps would involve exploring bioisosteric replacements for this group to potentially improve properties like metabolic stability while retaining potency.[15][16]
Conclusion and Future Directions
This application note provides a validated strategic framework for the development of novel FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. By following the detailed synthetic and biological protocols, research teams can efficiently generate and screen compound libraries to establish a robust SAR.
A lead compound, such as one derived from the AN-003 chemotype, would be prioritized for further studies, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to ensure selectivity for FGFRs and minimize potential off-target toxicities.
-
ADME Profiling: In vitro assessment of metabolic stability (e.g., liver microsome stability), solubility, and permeability to evaluate its drug-like properties.
-
In Vivo Efficacy Studies: Testing the lead candidate in mouse xenograft models using FGFR-dependent tumor cell lines to determine its anti-tumor activity in a living organism.
This rational, step-wise approach maximizes the probability of identifying a high-quality development candidate for the treatment of FGFR-driven cancers.
References
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer. [URL: https://www.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr950066q]
- Haugsten, E. M., et al. (2010). Roles of Fibroblast Growth Factor Receptors in Carcinogenesis. Molecular Cancer Research. [URL: https://aacrjournals.org/mcr/article/8/11/1439/70107/Roles-of-Fibroblast-Growth-Factor-Receptors-in]
- Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today: Technologies. [URL: https://www.sciencedirect.com/science/article/pii/S174067490400042X]
- Katoh, M., & Nakagama, H. (2014). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis. International Journal of Molecular Medicine. [URL: https://www.
- Xie, Y., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Biomedicine & Pharmacotherapy. [URL: https://www.sciencedirect.com/science/article/pii/S075333221932311X]
- Soria, J. C., et al. (2019). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/25/23/6937/83726/Facts-and-New-Hopes-on-Selective-FGFR-Inhibitors]
- Shaw, A., et al. (2021). Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class. Journal of Oncology Pharmacy Practice. [URL: https://journals.sagepub.com/doi/full/10.1177/1078155220983425]
- Russo, A., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Opinion on Investigational Drugs. [URL: https://www.tandfonline.com/doi/full/10.1080/13543784.2021.1965548]
- Schneider, G. (2018). Scaffold hopping. WIREs Computational Molecular Science. [URL: https://wires.onlinelibrary.wiley.com/doi/abs/10.1002/wcms.1328]
- O'Hagan, R. C., & Leach, A. G. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449622/]
- Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [URL: https://library.fiveable.me/chemistry/medicinal-chemistry/bioisosterism/study-guide/VORTEX-1215]
- Katoh, M. (2016). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology. [URL: https://www.
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527642734]
- Zhang, J., et al. (2018). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00599/full]
- Bajorath, J. (2021). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00717]
- Sekhon, B. S. (2013). Scaffold hopping in drug development. Journal of Pharmaceutical Technology, Research and Management. [URL: https://www.slideshare.net/ssuser50f862/scaffold-hopping-in-drug-development-ppt-pptx]
- Hu, Y., & Stumpfe, D. (2014). Classification of Scaffold Hopping Approaches. Journal of Computer-Aided Molecular Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160473/]
- Welsch, M. E., et al. (2010). Bioisosteres in Medicinal Chemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/wcms.35]
- Dienstmann, R., et al. (2014). Fibroblast Growth Factor Receptor Signaling in Tumor. Cancers. [URL: https://www.mdpi.com/2072-6694/6/2/914]
- Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2924]
- Poulsen, K. H., et al. (2019). Dysregulation of FGFR signalling by a selective inhibitor reduces germ cell survival in human fetal gonads of both sexes and alters the somatic niche in fetal testes. Human Reproduction. [URL: https://academic.oup.com/humrep/article/34/11/2228/5583562]
- Liu, D., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Cancer Biology & Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10411802/]
- Dienstmann, R., et al. (2014). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/20/22/5655/79510/Fibroblast-Growth-Factor-Receptor-Inhibitors-as-a]
- Revvity. (2024). Impact of FGFRs dysregulation in oncogenic mechanisms. Revvity Blog. [URL: https://www.revvity.
- Presta, M., et al. (2005). The Role of Fibroblast Growth Factors in Tumor Growth. Cellular and Molecular Life Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11139031/]
- Francavilla, C., et al. (2022). Fibroblast growth factor receptor signalling dysregulation and targeting in breast cancer. Journal of Experimental & Clinical Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8867373/]
- Subbiah, V., et al. (2022). Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers. Cancers. [URL: https://www.mdpi.com/2072-6694/14/19/4883]
- Al-Jubair, Z., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948924/]
- Wesche, J., et al. (2011). Roles of Fibroblast Growth Factor Receptors in Carcinogenesis. Biochemical Journal. [URL: https://portlandpress.com/biochemj/article/437/2/199/55019/Roles-of-Fibroblast-Growth-Factor-Receptors-in]
- Touat, M., et al. (2015). Dysregulation of FGFR Signaling in Human Malignancies. Annals of Oncology. [URL: https://www.annalsofoncology.org/article/S0923-7534(19)35987-9/fulltext]
- Poulsen, K. H., et al. (2019). Dysregulation of FGFR signalling by a selective inhibitor reduces germ cell survival in human fetal gonads of both sexes and alters the somatic niche in fetal testes. Human Reproduction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6826127/]
- Cuesta-Casanovas, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [URL: https://www.mdpi.com/1420-3049/28/22/7516]
- Wang, Y., et al. (2024). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01758]
- Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity. [URL: https://link.springer.com/article/10.1007/s11030-021-10250-9]
- Parjane, S. B., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. [URL: https://www.researchgate.net/publication/267980860_Pyrrolopyrazine_current_stratergies_in_pharmacological_activities_and_methods_of_synthesis]
- Singh, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39388837/]
- Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152272/]
- Sabnis, R. W. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11640707/]
- Slowinski, F., et al. (2025). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00580]
- Benchchem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem. [URL: https://www.benchchem.com/product/b101658]
- Al-Harrasi, A., & Al-Sadi, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. IntechOpen. [URL: https://www.intechopen.com/chapters/50122]
- CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (2021). Google Patents. [URL: https://patents.google.
- Maffei, M., et al. (1993). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00067a037]
- BLDpharm. (n.d.). This compound. BLDpharm. [URL: https://www.bldpharm.com/products/1334674-88-2.html]
Sources
- 1. mdpi.com [mdpi.com]
- 2. revvity.com [revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisostere - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol Derivatives
Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features allow for targeted interactions with a variety of biological macromolecules, making it a cornerstone for the development of novel therapeutics.[1][2] Specifically, derivatives of this scaffold have emerged as potent and selective kinase inhibitors, targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2][3][4] The (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol framework is a particularly valuable intermediate, offering three points of diversification: the pyrrole nitrogen, the reactive 2-bromo position for cross-coupling reactions, and the 7-methanol group for further functionalization.
The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including ensuring safety, maintaining yield and purity, and developing cost-effective and robust processes. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the scalable synthesis of this compound and its subsequent derivatization through modern cross-coupling techniques. The protocols detailed herein are designed with scalability and safety as primary considerations, explaining the rationale behind procedural choices to ensure reproducibility and efficiency.
Overall Synthetic Strategy
The scale-up synthesis is approached in a modular fashion, beginning with the construction of a stable, protected pyrrolopyrazine core, followed by functionalization at the C7 position, and finally, diversification at the C2 position. This strategy allows for the late-stage introduction of various functionalities, a key advantage in the rapid exploration of structure-activity relationships (SAR).
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Scale-Up Synthesis of the Core Intermediate: (2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Step 1.1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
The synthesis of the N-tosyl protected 2-bromopyrrolopyrazine is the foundational step. The tosyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions in subsequent steps and enhances the stability and crystallinity of the intermediate, which is advantageous for purification on a large scale.[5] A one-pot procedure starting from 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine is a scalable and efficient approach.
Protocol 1: Gram-Scale Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine | 1.0 | 191.31 | 50.0 g |
| Sodium tert-butoxide | 1.1 | 96.10 | 21.3 g |
| p-Toluenesulfonyl chloride | 1.2 | 190.65 | 45.8 g |
| N,N-Dimethylacetamide (DMAc) | - | 87.12 | 500 mL |
Procedure:
-
Reaction Setup: In a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge N,N-Dimethylacetamide (DMAc, 500 mL) and 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (50.0 g).
-
Cyclization: Add sodium tert-butoxide (21.3 g) to the stirred solution. Heat the reaction mixture to 90-100 °C and maintain for 0.5-1 hour. The use of a milder base like sodium tert-butoxide is crucial for safety on a larger scale compared to sodium hydride. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Protection: Cool the reaction mixture to room temperature (20-25 °C). Add p-toluenesulfonyl chloride (45.8 g) portion-wise, maintaining the internal temperature below 30 °C. Stir the reaction at room temperature for 1-2 hours until the sulfonylation is complete (monitor by HPLC).
-
Work-up and Isolation: Slowly quench the reaction mixture by adding it to a stirred solution of 5% aqueous sodium bicarbonate (1 L). The product will precipitate.
-
Purification: Filter the crude product and wash the filter cake with water until the filtrate is neutral. Recrystallize the solid from an ethyl acetate/petroleum ether mixture to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid.[1]
Scale-Up Considerations:
-
Thermal Safety: The cyclization step is exothermic. Controlled addition of the base and efficient cooling are essential.
-
Solvent Selection: DMAc is a suitable solvent for its high boiling point and ability to dissolve the reagents. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Purification: Recrystallization is a highly effective and scalable method for purifying this intermediate, often yielding material with >98% purity.[1]
Step 1.2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6]
Protocol 2: Vilsmeier-Haack Formylation of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1.0 | 352.21 | 50.0 g |
| Phosphorus oxychloride (POCl₃) | 3.0 | 153.33 | 38.8 mL |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 250 mL |
Procedure:
-
Vilsmeier Reagent Formation: In a dry 1 L reactor under a nitrogen atmosphere, cool DMF (150 mL) to 0 °C. Slowly add phosphorus oxychloride (38.8 mL) while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (50.0 g) in DMF (100 mL) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (1 kg) with vigorous stirring.
-
Hydrolysis and Isolation: Basify the aqueous mixture with a cold 30% sodium hydroxide solution to pH 8-9 to hydrolyze the iminium salt intermediate. The product, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Scale-Up Considerations:
-
Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. All equipment must be dry, and the reaction should be conducted in a well-ventilated area.
-
Exotherm Control: The formation of the Vilsmeier reagent and the initial formylation reaction are exothermic. Slow, controlled addition and efficient cooling are critical.
-
Quenching: The quenching of the reaction with ice is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate ventilation and cooling.
Step 1.3: Reduction to (2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
The reduction of the aldehyde to the primary alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for large-scale operations.
Protocol 3: Reduction of the Aldehyde
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | 1.0 | 380.22 | 50.0 g |
| Sodium borohydride (NaBH₄) | 1.5 | 37.83 | 7.5 g |
| Methanol | - | 32.04 | 500 mL |
| Tetrahydrofuran (THF) | - | 72.11 | 250 mL |
Procedure:
-
Reaction Setup: In a 1 L reactor, suspend the aldehyde (50.0 g) in a mixture of methanol (500 mL) and THF (250 mL).
-
Reduction: Cool the suspension to 0-5 °C. Add sodium borohydride (7.5 g) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Slowly add acetone to quench the excess NaBH₄. Adjust the pH to ~7 with 1M HCl.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the organic solvents. Add water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum to obtain (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol.
Scale-Up Considerations:
-
Hydrogen Evolution: The reaction of NaBH₄ with methanol and the acidic quench generates hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
-
Temperature Control: The addition of NaBH₄ is exothermic. Maintain the temperature to avoid side reactions.
-
Aqueous Work-up: Ensure efficient stirring during the aqueous work-up to facilitate complete precipitation and washing of the product.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo position of the pyrrolopyrazine core is now primed for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[8] The following sections detail scalable protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Safety Note on Palladium-Catalyzed Cross-Coupling Reactions: These reactions are often exothermic and can pose significant safety hazards if not properly controlled, especially on a large scale.[2][9] It is crucial to conduct a thorough thermal hazard assessment before scaling up. The "all-in" approach, where all reagents are mixed before heating, can lead to poor control over exotherms.[2] A semi-batch process, where one of the reagents is added portion-wise, is often a safer alternative.
Protocol 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the brominated heterocycle and various boronic acids or esters.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
| Reagent | Molar Eq. |
| (2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol | 1.0 |
| Aryl/Heteroaryl Boronic Acid | 1.2 |
| Pd(dppf)Cl₂ | 0.02-0.05 |
| Potassium Carbonate (K₂CO₃) | 3.0 |
| 1,4-Dioxane/Water (3:1) | - |
Procedure:
-
Inert Atmosphere: Charge the reactor with the brominated starting material, boronic acid, and potassium carbonate. Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Reagent Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by HPLC (typically 4-12 hours).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 5: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the brominated heterocycle and a terminal alkyne.
| Reagent | Molar Eq. |
| (2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol | 1.0 |
| Terminal Alkyne | 1.1 |
| PdCl₂(PPh₃)₂ | 0.05 |
| Copper(I) Iodide (CuI) | 0.05 |
| Triethylamine (Et₃N) | 2.0 |
| DMF | - |
Procedure:
-
Inert Atmosphere: To a dry reactor under an inert atmosphere, add the brominated starting material, PdCl₂(PPh₃)₂, and CuI.
-
Reagent Addition: Add anhydrous DMF, followed by triethylamine. Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Add the terminal alkyne dropwise. Heat the reaction to 60-80 °C and monitor by TLC or HPLC.
-
Work-up: After completion, cool the mixture and filter off the salts. Dilute the filtrate with an organic solvent and wash with water.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Protocol 6: Buchwald-Hartwig Amination
This reaction is a powerful method for constructing C-N bonds, coupling the brominated heterocycle with a wide range of primary and secondary amines.
| Reagent | Molar Eq. |
| (2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| Xantphos | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 |
| Toluene | - |
Procedure:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reactor with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Reagent Addition: Add the brominated starting material, the amine, and anhydrous toluene.
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction's progress by HPLC.
-
Work-up: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.
Part 3: Deprotection Strategy
The final step in the synthesis of the target derivatives is the removal of the tosyl protecting group. This can be achieved under various conditions, and the choice of method depends on the functional groups present in the derivatized molecule.
Protocol 7: Tosyl Group Deprotection
-
Basic Hydrolysis: For robust molecules, heating with aqueous sodium hydroxide in a solvent like methanol or dioxane can effectively cleave the tosyl group.
-
Reductive Cleavage: Reagents like sodium naphthalenide can be used for the reductive removal of the tosyl group under milder, non-acidic conditions.
-
Acidic Cleavage: Strong acids such as HBr in acetic acid or trifluoroacetic acid can also be employed, although this method is not suitable for acid-labile derivatives.
Procedure (Basic Hydrolysis):
-
Dissolve the tosyl-protected derivative in a mixture of methanol and THF.
-
Add an aqueous solution of sodium hydroxide (2-4 M).
-
Heat the mixture to reflux and monitor the reaction by HPLC.
-
Once complete, cool the reaction, neutralize with acid, and extract the product with an organic solvent.
-
Purify the final compound as required.
Conclusion
The scale-up synthesis of this compound derivatives is a multi-step process that requires careful planning and execution. By employing a robust protecting group strategy, optimizing key transformations such as the Vilsmeier-Haack reaction and subsequent reduction, and utilizing powerful palladium-catalyzed cross-coupling reactions for diversification, researchers can efficiently access a wide array of novel compounds. The protocols and scale-up considerations outlined in these application notes provide a solid foundation for the safe and efficient production of these valuable intermediates for drug discovery and development.
References
-
Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Retrieved from [Link]
- Slowinski, F., Zhang, J., & Dommergue, A. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- Norman, S. G., & Scheerer, J. R. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9937–9948.
- Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(11), 2847.
- Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626.
- Li, X., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(11), 1444.
- Kumar, R., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27393.
- Zhang, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113645.
-
Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 21(2), 154.
-
American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
- Varma, M., & Kumar, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4668-4680.
- Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 58(19), 2027-2031.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Current Chemistry Letters, 2(4), 187-194.
- Li, H., et al. (2020).
- Gilow, H. M., & Jones, G., II. (1985). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses, 63, 182.
-
AiFenBei. (n.d.). 1201186-54-0 | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazines. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 13(10), 1163–1187.
- Camejo, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479.
- Roy, D. K., et al. (2022). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 27(19), 6649.
- Robins, M. J., & Hansske, F. (1983). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 24(15), 1571-1574.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1201186-54-0: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Deployment of Protecting Groups in the Synthesis of 5H-pyrrolo[2,3-b]pyrazines: An Application Guide
Introduction
The 5H-pyrrolo[2,3-b]pyrazine, a privileged heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a valuable pharmacophore in the development of a diverse array of therapeutic agents, notably as kinase inhibitors in oncology.[1][2] The synthesis of functionalized 5H-pyrrolo[2,3-b]pyrazines, however, is often a complex undertaking that requires a nuanced approach to manage the reactivity of the pyrrole nitrogen. The inherent nucleophilicity and susceptibility of the N-H bond to undesired side reactions necessitate the use of protecting groups. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups in the synthesis of this important heterocyclic system. We will delve into the practical applications of three commonly employed protecting groups: the p-toluenesulfonyl (Ts), the tert-butoxycarbonyl (Boc), and the 2-(trimethylsilyl)ethoxymethyl (SEM) groups. Each section will provide not only the "how" but, more critically, the "why," grounding every protocol in sound scientific principles and field-proven insights.
The Imperative for Pyrrole N-Protection
The pyrrole moiety within the 5H-pyrrolo[2,3-b]pyrazine scaffold presents a dual challenge. The N-H proton is acidic and can be readily deprotonated by bases, leading to undesired reactivity. Conversely, the pyrrole ring is electron-rich and prone to electrophilic attack. N-protection serves to:
-
Mitigate Basicity and Nucleophilicity: A protected nitrogen is no longer a reactive site for proton abstraction or unwanted nucleophilic addition.
-
Modulate Electronic Properties: Electron-withdrawing protecting groups, such as sulfonyl derivatives, can decrease the electron density of the pyrrole ring, enhancing its stability towards oxidation and modifying its reactivity in subsequent functionalization steps.[3]
-
Enable Regiocontrolled Reactions: Protection of the pyrrole nitrogen is often a prerequisite for achieving regioselectivity in reactions such as lithiation and subsequent electrophilic quenching.
The choice of a protecting group is a critical strategic decision that hinges on its stability to a range of reaction conditions and the ease and selectivity of its removal. An ideal protecting group strategy employs orthogonal sets of protecting groups, allowing for the selective deprotection of one group in the presence of others.[4]
The Robust Workhorse: p-Toluenesulfonyl (Tosyl) Group
The tosyl group is a widely used protecting group for amines and indoles due to its strong electron-withdrawing nature and high stability under a variety of reaction conditions.[5] In the context of 5H-pyrrolo[2,3-b]pyrazine synthesis, the tosyl group imparts significant stability to the heterocyclic core, facilitating subsequent chemical transformations.
Rationale for Use
The electron-withdrawing sulfonyl group significantly reduces the nucleophilicity of the pyrrole nitrogen and the electron density of the pyrrole ring. This deactivation is advantageous for reactions that are sensitive to the electron-rich nature of the unprotected pyrrole, such as certain cross-coupling reactions. The resulting N-tosylated 5H-pyrrolo[2,3-b]pyrazines are often crystalline, well-behaved solids, which can simplify purification.
Experimental Protocols
Protocol 1: Tosylation of 5H-pyrrolo[2,3-b]pyrazine
This protocol describes the introduction of the tosyl group onto the pyrrole nitrogen of 5H-pyrrolo[2,3-b]pyrazine.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[6]
Protocol 2: Deprotection of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
The removal of the tosyl group typically requires reductive conditions, as it is stable to most acidic and basic conditions.
Materials:
-
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Sodium naphthalenide solution (freshly prepared) or Magnesium in methanol
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for Mg-mediated deprotection)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Sodium Naphthalenide): [1][7]
-
Dissolve 5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of sodium naphthalenide in THF until a persistent dark green color is observed.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected 5H-pyrrolo[2,3-b]pyrazine.
Data Summary
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| Tosyl (Ts) | TsCl, NaH, DMF | Reductive (e.g., Na/naphthalene, Mg/MeOH) | Strong acids, bases, most oxidizing and reducing agents |
Visualization
Caption: Protection and deprotection scheme for the Tosyl group.
The Versatile and Labile: tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines due to its ease of introduction and, most notably, its facile removal under mild acidic conditions.[8] This lability makes it an excellent choice for syntheses where harsh deprotection conditions could compromise other functional groups in the molecule.
Rationale for Use
The Boc group offers a good balance of stability and reactivity. It is stable to a wide range of non-acidic reagents, including bases and nucleophiles, making it compatible with many synthetic transformations. Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding.[9] The electron-donating nature of the Boc group can also influence the reactivity of the pyrrole ring in subsequent reactions.
Experimental Protocols
Protocol 3: Boc Protection of 5H-pyrrolo[2,3-b]pyrazine
This protocol details the introduction of the Boc group using di-tert-butyl dicarbonate.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(tert-butoxycarbonyl)-5H-pyrrolo[2,3-b]pyrazine.
Protocol 4: Deprotection of 5-(tert-butoxycarbonyl)-5H-pyrrolo[2,3-b]pyrazine
The Boc group is readily cleaved under acidic conditions.
Materials:
-
5-(tert-butoxycarbonyl)-5H-pyrrolo[2,3-b]pyrazine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA): [12]
-
Dissolve the Boc-protected 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| Boc | Boc₂O, DMAP, DCM | Acidic (TFA, HCl) | Bases, nucleophiles, hydrogenation |
Visualization
Caption: Protection and deprotection scheme for the Boc group.
The Orthogonally Cleavable: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a valuable protecting group for pyrroles and indoles, offering robustness to a variety of conditions and unique deprotection pathways that allow for orthogonal strategies.[13] Its use in the synthesis of complex heterocyclic systems, including the closely related 7-azaindoles, has been well-documented.[14][15]
Rationale for Use
The SEM group is stable to a wide range of conditions, including strongly basic and nucleophilic reagents, as well as some oxidizing and reducing agents. This stability makes it suitable for multi-step syntheses. Critically, the SEM group can be removed under conditions that are orthogonal to many other protecting groups. Deprotection can be achieved with fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) or under Lewis acidic conditions (e.g., SnCl₄, MgBr₂), providing flexibility in the synthetic design.[16] However, deprotection can sometimes be challenging and may lead to side products, necessitating careful optimization of reaction conditions.[14]
Experimental Protocols
Protocol 5: SEM Protection of 5H-pyrrolo[2,3-b]pyrazine
This protocol describes the introduction of the SEM group onto the pyrrole nitrogen.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF dropwise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-SEM-5H-pyrrolo[2,3-b]pyrazine.
Protocol 6: Deprotection of 5-SEM-5H-pyrrolo[2,3-b]pyrazine
A key advantage of the SEM group is the variety of deprotection methods available.
Method A: Fluoride-Mediated Deprotection
Materials:
-
5-SEM-5H-pyrrolo[2,3-b]pyrazine
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Method B: Lewis Acid-Mediated Deprotection [16]
Materials:
-
5-SEM-5H-pyrrolo[2,3-b]pyrazine
-
Tin(IV) chloride (SnCl₄, 1M solution in DCM) or Magnesium bromide (MgBr₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using SnCl₄):
-
Dissolve the SEM-protected compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add SnCl₄ solution (1.5-2.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| SEM | SEM-Cl, NaH, DMF/THF | Fluoride (TBAF), Lewis Acids (SnCl₄, MgBr₂), Strong Acids | Bases, nucleophiles, many redox reagents |
Visualization
Caption: Protection and deprotection scheme for the SEM group.
Conclusion and Strategic Recommendations
The successful synthesis of complex 5H-pyrrolo[2,3-b]pyrazine derivatives is intrinsically linked to a well-devised protecting group strategy. The choice between the robust tosyl group, the acid-labile Boc group, and the orthogonally cleavable SEM group should be made with careful consideration of the planned synthetic route.
-
For multi-step syntheses requiring high stability , the tosyl group is an excellent choice, provided that the final deprotection step using reductive conditions is compatible with the target molecule.
-
When mild deprotection is paramount , particularly in the late stages of a synthesis involving acid-sensitive functional groups, the Boc group is the protecting group of choice.
-
For complex syntheses requiring orthogonal strategies , the SEM group offers unparalleled flexibility with its multiple deprotection pathways. However, researchers should be mindful of potential challenges in its removal and be prepared to screen different deprotection conditions.
By understanding the nuances of each protecting group and applying the protocols outlined in this guide, researchers can navigate the synthetic challenges associated with the 5H-pyrrolo[2,3-b]pyrazine scaffold and accelerate the discovery of novel therapeutic agents.
References
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine. Retrieved from [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Boumoud, T., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 83(10), 1161-1169. [Link]
-
Robins, M. J., & Guo, Z. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 60(23), 7800-7807. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]
-
Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, nucleotides & nucleic acids, 29(2), 159–168. [Link]
-
Katritzky, A. R., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
OUCI. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Retrieved from [Link]
-
Jiang, A., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 698. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. Retrieved from [Link]
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Retrieved from [Link]
-
PubMed. (n.d.). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 3. a2bchem.com [a2bchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine | C13H12N4O2S | CID 58009982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. scispace.com [scispace.com]
- 13. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and insights provided herein are synthesized from established literature and field-proven experience to ensure scientific integrity and experimental success.
The target molecule, this compound, is a valuable heterocyclic building block. The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a prominent scaffold in medicinal chemistry, particularly for the development of kinase inhibitors used in targeted cancer therapies[1][2]. The specific functionalization with a bromine atom and a hydroxymethyl group makes it a versatile intermediate for further elaboration through cross-coupling and other derivatization reactions.
This guide will walk you through a reliable synthetic pathway, address common experimental hurdles, and provide optimized protocols to maximize yield and purity.
Synthetic Workflow Overview
The synthesis of this compound can be approached through a multi-step sequence starting from the parent 5H-pyrrolo[2,3-b]pyrazine. The general strategy involves protection of the pyrrole nitrogen, followed by regioselective functionalization, and concluding with deprotection and final modification.
Sources
Technical Support Center: Purification of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Here is the technical support center with troubleshooting guides and FAQs for the purification of crude (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol.
As a key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, the purity of this compound is paramount for the success of subsequent synthetic steps and biological assays.[1] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, typically the reduction of a corresponding aldehyde or carboxylic acid derivative. Common impurities include:
-
Unreacted Starting Material: The most common impurity is often the starting material, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde or a related ester. These are typically more non-polar or of similar polarity to the product.
-
Over-oxidation Product: If the reaction conditions are not carefully controlled or if the product is exposed to air for extended periods, the primary alcohol can be oxidized to the corresponding carboxylic acid (2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid). This impurity is significantly more polar and will often remain at the baseline in many TLC systems.
-
N-Protected Intermediates: If a protecting group (like a tosyl group) is used on the pyrrole nitrogen during synthesis, incomplete deprotection can lead to N-protected impurities.[1] These are generally less polar than the desired product.
-
Solvent Adducts & Dimers: Depending on the reaction and workup conditions, minor amounts of solvent adducts or intermolecular condensation products may form.
Q2: My compound is streaking badly on the TLC plate, making it difficult to assess purity. What's causing this and how can I fix it?
A2: Streaking on a TLC plate is a classic sign of compound-stationary phase interactions that are too strong, often due to the compound's polarity and acidic/basic nature. The pyrrolopyrazine core contains multiple nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of standard silica gel.
Causality & Troubleshooting:
-
Acid-Base Interactions: The nitrogen atoms in the pyrazine and pyrrole rings can be protonated by the acidic silica surface, causing strong binding and leading to streaking.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your eluent will neutralize the acidic sites on the silica gel, leading to sharper spots.
-
-
Excessive Polarity: The combination of the heterocyclic core and the hydroxyl group makes the molecule quite polar. If the mobile phase is not polar enough, the compound will not move effectively from the baseline, resulting in a streak.
-
Solution: Increase the polarity of your eluent. A common solvent system for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol. Start with a system like 95:5 DCM:MeOH and gradually increase the methanol concentration.
-
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase at the origin, causing streaks.
-
Solution: Dilute your crude sample before spotting it on the TLC plate. A faint, well-defined spot is more informative than an overloaded, streaking one.
-
Q3: I'm getting poor separation between my product and an impurity during column chromatography. How can I optimize my separation?
A3: Achieving good separation requires optimizing the "separation factor" (α) between your product and the impurity. This is primarily influenced by the choice of stationary and mobile phases.[2]
Optimization Strategy:
-
Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. The ideal system will give your product an Rf value between 0.2 and 0.4 and maximize the difference in Rf (ΔRf) between your product and the key impurity.[2][3]
-
Adjust Solvent Ratios: If your product and impurity are moving too quickly (high Rf), decrease the eluent's polarity. If they are moving too slowly, increase the polarity.[3] For polar compounds like this, fine-tuning a DCM/MeOH or EtOAc/Hexane/MeOH mixture is often effective.
-
Incorporate a Third Solvent: Sometimes, a binary solvent system is insufficient. Adding a third solvent can modulate selectivity. For example, in a Hexane/EtOAc system, adding a small amount of DCM can sometimes improve the separation of closely eluting spots.
-
Consider a Different Stationary Phase: If your compound is potentially unstable on silica or separation is intractable, consider alternatives. Alumina (neutral or basic) can be a good choice for acid-sensitive compounds.[2] Reversed-phase (C18) silica is an option for highly polar compounds, using polar mobile phases like water/acetonitrile or water/methanol.
Table 1: Example TLC Solvent Systems for this compound
| Solvent System (v/v/v) | Typical Product Rf | Notes |
| 95:5 Dichloromethane / Methanol | ~0.35 | Good starting point for assessing polarity. |
| 90:10 Dichloromethane / Methanol | ~0.50 | Use if product is not moving in 95:5 system. |
| 50:50 Ethyl Acetate / Hexane | ~0.10 | May not be polar enough; streaking is likely. |
| 80:18:2 Ethyl Acetate / Hexane / Methanol | ~0.30 | Ternary system can offer unique selectivity. |
| 95:5:0.5 DCM / MeOH / Et₃N | ~0.40 | Addition of triethylamine to prevent streaking. |
Q4: My yield is low after column chromatography, and I suspect the compound is decomposing on the silica gel. How can I confirm this and what are my options?
A4: The pyrrolopyrazine scaffold can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during the prolonged exposure of column chromatography.
Confirmation and Mitigation:
-
Stability Test (2D TLC): To check for stability, spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After running, dry the plate completely, then turn it 90 degrees and re-run it in the same solvent system. If the compound is stable, the spot will simply move diagonally up the plate. If it is degrading, you will see new spots appearing on the second run that were not present after the first.[2]
-
Deactivate the Silica: If instability is confirmed, you can deactivate the silica gel. This is done by adding 1-2% triethylamine to the solvent system used to pack and run the column. The base neutralizes the acidic sites, minimizing degradation.
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds. You will need to re-optimize your solvent system as elution characteristics will differ from silica.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good option.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography). Use positive pressure (air or nitrogen) to maintain a fast, even flow rate.
Q5: I am trying to recrystallize my purified product, but it keeps "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[4] The presence of impurities can also disrupt the crystal lattice formation, promoting oiling.
Troubleshooting Steps:
-
Cool the Solution More Slowly: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.[4]
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount (1-5%) of additional hot solvent to decrease the saturation level, and then allow it to cool slowly again.[3][4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[3]
-
Add a Seed Crystal: If you have a small crystal of pure product, adding it to the cooled, supersaturated solution can induce crystallization.[3]
-
Change the Solvent System: Your chosen solvent may not be ideal. For a polar compound like this, consider a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or acetone) and then slowly add a poor solvent (like water or hexane) dropwise at room temperature until turbidity persists.
Purification Strategy & Workflow
The choice of purification technique depends on the initial purity of the crude material and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Detailed Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for purifying the title compound when significant impurities are present.
1. Preparation of the Column:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH).
-
Pour the slurry into the column and use positive pressure to pack the bed uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica before adding the mobile phase.
3. Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution). For example, start with 98:2 DCM:MeOH and slowly increase to 95:5 DCM:MeOH. This is more effective than a single isocratic elution for separating compounds with different polarities.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
4. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
- No specific source used for this general knowledge point.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- BenchChem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
- Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... MDPI.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
Sources
Technical Support Center: Pyrrolo[2,3-b]pyrazine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyrazines, also known as 7-azaindoles. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis can be challenging, often plagued by low yields that can impede research and development timelines.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrolo[2,3-b]pyrazine synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common obstacles. We will explore the causality behind experimental choices, offering troubleshooting strategies grounded in mechanistic understanding to help you optimize your reactions and achieve higher yields.
Troubleshooting Low Yields: A Symptom-Based Approach
Low yield is a frequent and frustrating issue in the synthesis of complex heterocyclic systems. The key to resolving this problem lies in correctly identifying its root cause. The following section is structured as a series of frequently asked questions (FAQs) that address specific experimental observations and provide targeted solutions.
FAQ 1: My initial cross-coupling reaction to form the 2-amino-3-alkynylpyridine intermediate is sluggish and gives a low yield. What's going wrong?
This is a common bottleneck, particularly when employing Sonogashira or Buchwald-Hartwig type couplings. The efficiency of these palladium-catalyzed reactions is highly dependent on a precise combination of catalyst, ligand, base, and solvent.
Potential Causes & Solutions:
-
Catalyst and Ligand Incompatibility: The choice of palladium source and phosphine ligand is critical. For instance, while Pd(PPh₃)₂Cl₂ is a common catalyst, more electron-rich and bulky ligands like XPhos, SPhos, or DPEphos can significantly improve catalytic turnover, especially with less reactive aryl chlorides or bromides.[4][5][6]
-
Expert Tip: If you are using an aryl chloride, which is notoriously less reactive than the corresponding bromide or iodide, consider switching to a more active catalyst system, such as a palladacycle precatalyst, which can generate the active Pd(0) species more efficiently.[6]
-
-
Base Selection: The base plays a crucial role in both the catalytic cycle and potential side reactions. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. However, if your substrate is base-sensitive, a milder organic base like DBU, potentially in combination with an inorganic salt, might be a better choice.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and outcome. Aprotic polar solvents like DMA, DMF, or dioxane are commonly used. If you observe poor solubility of your starting materials, a solvent screen is highly recommended.
-
Dehalogenation Side Reaction: A common side reaction is the reduction of the aryl halide starting material, leading to a dehalogenated byproduct and consuming your starting material. This can often be mitigated by carefully degassing the solvent to remove oxygen and by using high-purity reagents.
Troubleshooting Workflow: Optimizing the Cross-Coupling Step
Caption: Decision tree for troubleshooting low yields in the initial cross-coupling reaction.
FAQ 2: The cyclization step to form the pyrrolo[2,3-b]pyrazine ring is inefficient. How can I promote ring closure?
The intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate is the key ring-forming step. Incomplete cyclization or the formation of undesired isomers can significantly reduce your yield.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The conditions required for cyclization can vary significantly based on the substrate.
-
Thermal Cyclization: For many substrates, simply heating in a high-boiling solvent like DMF or DMSO is sufficient to induce cyclization.
-
Acid or Base Catalysis: In some cases, the addition of a catalytic amount of acid (e.g., acetic acid) or a strong base (e.g., KOt-Bu) can facilitate the ring closure.[7] A screen of both acidic and basic conditions is often warranted.
-
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the alkyne can sterically hinder the cyclization process. In such cases, higher reaction temperatures or longer reaction times may be necessary.
-
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the amino group and the electrophilicity of the alkyne. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amine, making cyclization more difficult.
Experimental Protocol: Screening Cyclization Conditions
-
Setup: In parallel reaction vials, dissolve the 2-amino-3-alkynylpyridine intermediate in a high-boiling aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Condition Variables:
-
Vial 1 (Control): Heat at 120 °C with no additives.
-
Vial 2 (Acidic): Add 0.1 equivalents of acetic acid and heat at 120 °C.
-
Vial 3 (Basic): Add 1.1 equivalents of KOt-Bu and heat at 120 °C.
-
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Compare the conversion to the desired pyrrolo[2,3-b]pyrazine product across the different conditions to identify the optimal cyclization protocol.
FAQ 3: I am observing the formation of significant side products during the synthesis. How can I improve the selectivity?
Side product formation is a major contributor to low yields. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Potential Cause | Mitigation Strategy |
| Dimerization of Alkyne | High concentration of copper catalyst in Sonogashira coupling. | Reduce the amount of CuI catalyst or switch to a copper-free Sonogashira protocol. |
| N-Arylation of Pyrrole | In subsequent functionalization steps, the pyrrole nitrogen can compete with other nucleophiles. | Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc) before attempting further reactions. |
| Over-reduction | If using reductive conditions to modify substituents. | Use a milder reducing agent or carefully control the stoichiometry of the reagent. |
| Formation of Isomers | In cases of tandem reactions or rearrangements. | Carefully control reaction temperature and addition rates. Slower addition of reagents can sometimes favor the desired reaction pathway.[8] |
FAQ 4: My final product is difficult to purify, leading to significant material loss. What are some effective purification strategies?
The polar nature of the pyrrolo[2,3-b]pyrazine core can make purification by standard column chromatography challenging, often resulting in broad peaks and poor separation.
Purification Tips:
-
Column Chromatography:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to sharpen peaks and improve the separation of basic compounds.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can also provide material of high purity. A solvent screen to identify a suitable crystallization solvent is recommended.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative reverse-phase HPLC is a powerful tool.
General Workflow for Pyrrolo[2,3-b]pyrazine Synthesis
Caption: A generalized workflow for the synthesis of the pyrrolo[2,3-b]pyrazine core.
By systematically addressing these common issues, you can significantly improve the yield and efficiency of your pyrrolo[2,3-b]pyrazine syntheses. Remember that each substrate is unique, and a degree of empirical optimization is often necessary to achieve the best results.
References
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health.
- Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). ResearchGate.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI.
- Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. (n.d.). ACS Publications.
- Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science, 65(5), 2357-2372.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). National Institutes of Health.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central.
- Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (n.d.). ResearchGate.
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
- Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. (n.d.). Organic Letters.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). PubMed.
- Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026).
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (n.d.). MDPI.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters, 12(20), 4438–4441. [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). National Institutes of Health.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. This critical heterocyclic building block is foundational in the development of novel therapeutics, particularly kinase inhibitors.[1][2] Its synthesis, while achievable, presents several challenges where impurity generation can compromise yield, purity, and the success of subsequent downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial reaction work-up shows multiple spots on TLC and several peaks in my crude HPLC. What are the most common classes of impurities I should expect?
A1: The multi-step synthesis of this target molecule exposes it to several potential side reactions. Impurities generally fall into three categories: unreacted materials, intermediates from incomplete conversions, and byproducts from side reactions.
-
Starting Materials & Intermediates: The most common impurities are often the immediate precursors. For instance, if you are performing the bromination step, you may have residual unbrominated 5H-pyrrolo[2,3-b]pyrazine. Similarly, if an N-protecting group (like a tosyl group) is used, its incomplete removal will lead to contamination.[1]
-
Over-Bromination Products: The pyrrolo[2,3-b]pyrazine ring system is electron-rich and highly activated towards electrophilic aromatic substitution.[3] This makes it susceptible to reacting with more than one equivalent of the brominating agent, leading to di- or even tri-brominated species.
-
Positional Isomers: While bromination is expected at the C2 position, minor amounts of isomers with bromine at other positions (e.g., C3 or C7) can form depending on the reaction conditions and any directing groups present on the scaffold.
-
Oxidation Byproducts: Pyrrole-containing heterocycles can be sensitive to oxidation, which can occur during the reaction or work-up, leading to colored, often polar, impurities.[4]
The first step in troubleshooting is always a clear analytical assessment. An LC-MS analysis is invaluable as it provides both the retention time (from HPLC) and the mass-to-charge ratio, allowing for the rapid identification of expected impurities based on their molecular weights.
Q2: My LC-MS results show a significant peak with a mass corresponding to the unbrominated starting material. How can I drive the bromination to completion?
A2: Incomplete bromination is a common issue, often stemming from insufficiently reactive conditions or deactivation of the brominating agent.
Causality: Electrophilic bromination requires the pyrrole ring's nucleophilicity to be sufficient to attack the bromine source (e.g., Br₂, NBS).[3] If the starting material has poor solubility in the chosen solvent, or if the temperature is too low for the chosen reagent, the reaction rate can be prohibitively slow.
Troubleshooting Steps:
-
Reagent Choice: If you are using a mild brominating agent like N-Bromosuccinimide (NBS), ensure it is of high purity. Old or improperly stored NBS can be less effective. For a less reactive substrate, switching to a more powerful brominating agent like elemental bromine (Br₂) may be necessary, but this must be done with caution to avoid over-bromination (see Q3).[4]
-
Solvent & Temperature: Ensure your starting material is fully dissolved. Solvents like DMF, THF, or chlorinated solvents are common. Gently warming the reaction (e.g., from 0 °C to room temperature) can increase the rate, but this should be monitored closely by TLC or HPLC to prevent byproduct formation.
-
Stoichiometry: A slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess significantly increases the risk of di-bromination.
Q3: I have a major impurity with a mass (M+H)+ that is 78/80 Da higher than my desired product. I suspect di-bromination. How can I prevent this?
A3: This mass difference is the characteristic isotopic signature of adding a second bromine atom. As discussed, the high reactivity of the pyrrole nucleus makes this a frequent side reaction.
Causality: The first bromine atom is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. However, this deactivation is often insufficient to completely prevent a second bromination event, especially if reaction conditions are too harsh (e.g., high temperature, large excess of a strong brominating agent).
Mitigation Strategies:
-
Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C or 0 °C) and allow it to warm slowly only if necessary. This allows for more selective mono-bromination.
-
Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally more controllable than liquid bromine for this type of substrate.[4]
-
Slow Addition: Add the brominating agent dropwise as a solution in the reaction solvent rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring the mono-brominated product.
-
Protecting Groups: The use of a bulky N-protecting group, such as a p-toluenesulfonyl (tosyl) group, can sterically hinder access to other positions on the ring and modulate the electronic properties, often leading to cleaner reactions.[1][5]
Q4: My final product's ¹H NMR is clean, but my yield is low after reducing the C7-carboxylate precursor. What happened?
A4: When synthesizing the target molecule via reduction of a C7-ester (e.g., methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate[6]), incomplete reduction is a potential pitfall.
Causality: The reduction of an ester to an alcohol with hydride reagents (e.g., LiAlH₄, DIBAL-H) proceeds through an aldehyde intermediate. If an insufficient amount of reducing agent is used, or if the reaction is quenched prematurely, the aldehyde can be isolated as a significant byproduct. The aldehyde is often more soluble in organic solvents than the desired alcohol, leading to its loss during aqueous work-up and subsequent purification, resulting in a low yield of pure alcohol.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Use a sufficient excess of the reducing agent. For LiAlH₄, at least 1.5-2.0 equivalents are typically required for ester reduction.
-
Reaction Temperature: Reductions with powerful agents like LiAlH₄ are often started at 0 °C and then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Work-up Procedure: Be mindful of the work-up. A standard Fieser work-up for LiAlH₄ reactions (sequential addition of x mL H₂O, x mL 15% NaOH, then 3x mL H₂O, where x = g of LiAlH₄) is crucial for generating a granular, filterable aluminum salt precipitate and maximizing the recovery of the alcohol product.
Analytical & Purification Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol provides a starting point for analyzing the purity of this compound and its intermediates.
| Parameter | Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Protocol 2: Flash Column Chromatography for Purification
-
Adsorbent: Select silica gel (230-400 mesh) as the stationary phase.
-
Sample Preparation: Adsorb the crude material onto a small amount of silica gel or celite. If the material is not soluble, dissolve it in a minimal amount of a polar solvent (like methanol or acetone) and then adsorb it. Dry this thoroughly under vacuum.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. Aim for an Rf value of ~0.25-0.35 for the desired product.
-
Packing and Elution: Dry-load the adsorbed sample onto a pre-packed silica gel column. Elute the column with the chosen solvent system. A gradient elution (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH) is often effective at separating the less polar impurities from the more polar product.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Interpretation
The following table summarizes expected analytical data for the target compound and key potential impurities. ¹H NMR chemical shifts (δ) are approximate and reported in ppm relative to a standard solvent signal.
| Compound | Structure | Expected (M+H)⁺ | Key ¹H NMR Features (DMSO-d₆) |
| Target Product | 242.0 / 244.0 | δ ~8.2 (s, 1H, pyrazine-H), ~6.8 (s, 1H, pyrrole-H), ~4.6 (d, 2H, -CH₂OH), ~5.5 (t, 1H, -OH), ~12.0 (br s, 1H, N-H) | |
| Impurity: Unbrominated Precursor | 164.1 | Presence of an additional aromatic proton at C2 (δ ~8.0-8.5). | |
| Impurity: Di-bromo Product | 320.9 / 322.9 / 324.9 | Absence of the pyrrole-H signal at ~6.8 ppm. | |
| Impurity: N-Tosyl Protected | 396.0 / 398.0 | Presence of tosyl signals: δ ~7.4-7.8 (AA'BB' system, 4H), ~2.4 (s, 3H, -CH₃). Absence of N-H signal. | |
| Impurity: C7-Aldehyde | 240.0 / 242.0 | Presence of a sharp aldehyde singlet (δ ~9.5-10.0). Absence of -CH₂OH and -OH signals. |
Visual Workflow Guides
The following diagrams illustrate the synthetic pathway and a general troubleshooting workflow.
Caption: Synthetic pathway highlighting key steps and points of impurity formation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
improving the stability of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol in solution
A Guide for Researchers on Improving Solution Stability and Troubleshooting Degradation
Welcome to the technical support guide for (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring you can design robust, reliable, and repeatable experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just received my vial of this compound. What are the best practices for initial handling and long-term storage?
A1: Proper handling and storage are critical first steps to prevent premature degradation.
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors.[1] However, like many complex heterocyclic molecules, it requires specific storage conditions to maintain its integrity.
Recommended Storage Protocol:
-
Solid Form: Upon receipt, store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[2][3] This minimizes exposure to atmospheric moisture and oxygen, which can initiate degradation pathways. For long-term storage, -20°C is recommended.
-
In Solution (Stock Solutions): Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.
Q2: My solution of this compound is changing color and showing new peaks in my HPLC analysis. What are the likely causes?
A2: This is a classic sign of chemical degradation. The primary culprits are typically hydrolysis, oxidation, and photodecomposition.
The pyrrolopyrazine core and its substituents have several reactive sites. Based on studies of similar heterocyclic structures, the molecule is likely susceptible to the following degradation pathways.[5]
-
Hydrolysis: The pyrrolopyrazine ring system can be unstable in strongly acidic or alkaline aqueous solutions.[5] The presence of water, especially at non-neutral pH, can lead to the cleavage of the rings.
-
Oxidation: The primary alcohol (-CH₂OH) group at the 7-position is a prime target for oxidation, potentially converting first to an aldehyde and then to a carboxylic acid. Furthermore, the electron-rich pyrrole ring is also susceptible to oxidative degradation. Atmospheric oxygen or trace peroxide impurities in solvents can drive this process.
-
Photodecomposition: Many nitrogen-containing heterocyclic compounds are photolabile.[5] Exposure to ambient laboratory light, particularly UV wavelengths, can provide the energy to initiate degradation reactions, often leading to complex mixtures of byproducts.
The diagram below illustrates these potential degradation pathways.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-bromo-5H-pyrrolo[2,3-b]pyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This versatile heterocyclic building block is a cornerstone in the synthesis of novel kinase inhibitors and other targeted therapeutics.[1][2] However, its unique electronic properties and the presence of an acidic N-H proton present specific challenges in palladium-catalyzed cross-coupling reactions.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Section 1: Foundational Troubleshooting Principles (The First Response Checklist)
Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Many reaction failures stem from common oversights rather than complex mechanistic problems.
Q1: My reaction shows no conversion of the starting material. What are the absolute first things I should check?
A1: When a reaction completely fails, a systematic check of the foundational parameters is the most efficient path to a solution.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Incomplete removal of air can lead to catalyst decomposition and the promotion of side reactions like boronic acid homocoupling in Suzuki reactions.[4][5]
-
Action: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of high-purity argon or nitrogen.
-
-
Reagent & Solvent Quality:
-
Solvents: Anhydrous solvents are critical, especially for reactions sensitive to water. Ensure they are freshly dried or from a recently opened sealed bottle.
-
Bases: Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) can be hygroscopic. It is best practice to flame-dry the flask with the base under vacuum before adding other reagents. For anhydrous reactions, ensure the base is finely powdered to maximize surface area.[3]
-
Coupling Partners: Boronic acids, in particular, can degrade over time via protodeboronation or trimerization to boroxines.[3][6] Verify the purity of your coupling partners.
-
-
Catalyst Activity:
-
Precatalyst vs. Active Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[3] This process can be inefficient if other reaction components interfere.
-
Action: Consider using a modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) designed for reliable activation, or a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, though the latter is often less active for challenging substrates.[7]
-
Section 2: The N-H Proton Problem: A Critical Decision Point
The acidic proton on the pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine scaffold is arguably the most significant contributor to common side reactions, particularly dehalogenation.
Q2: I'm observing significant dehalogenation (hydrodehalogenation) and/or low yield. Could the pyrrole N-H be the culprit?
A2: Yes, this is a highly probable cause. The unprotected N-H group can participate in several detrimental pathways. Studies on similar N-heterocyclic systems have conclusively shown that dehalogenation is a major side reaction that can be suppressed by protecting the pyrrole nitrogen.[8][9]
-
Mechanism of Interference: The acidic proton can be deprotonated by the base, creating an anionic species. This can alter the electronic properties of the ring, potentially interfering with the catalytic cycle or coordinating to the palladium center and deactivating the catalyst.[10] More importantly, the N-H can act as a proton source for protodeboronation of the boronic acid partner in Suzuki couplings or facilitate pathways leading to hydrodehalogenation of your starting material.[3]
-
The Solution: N-Protection: Protecting the pyrrole nitrogen is the most robust strategy to prevent these side reactions and improve reaction outcomes.
| Protecting Group | Typical Introduction Conditions | Cleavage Conditions | Notes |
| Tosyl (Ts) | TsCl, NaH, DMF | Strong base (NaOH) or reducing agents | Very robust, stable to most cross-coupling conditions.[11] |
| SEM | SEMCl, NaH, DMF | Fluoride source (TBAF) or acid (HCl) | Robust and versatile protecting group.[9] |
| BOC | Boc₂O, DMAP, THF | Acid (TFA, HCl) | Often unstable under typical Suzuki coupling conditions and may be cleaved in situ.[9] |
Section 3: Suzuki-Miyaura Coupling Troubleshooting
This is one of the most common C-C bond-forming reactions used with this scaffold.
Q3: My Suzuki coupling has low to no conversion, even after checking the basics. What should I optimize?
A3: The key is to match the catalyst system and conditions to the electronic nature of the pyrrolo[2,3-b]pyrazine ring.
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective. The electron-deficient nature of the pyrazine ring combined with the electron-donating pyrrole moiety requires a sophisticated ligand. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are highly recommended as they accelerate both the oxidative addition and the reductive elimination steps.[7][12]
-
Recommendation: Screen ligands such as XPhos , SPhos , or RuPhos .
-
-
Base Strength: The base is critical for activating the boronic acid in the transmetalation step.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve the inorganic base.[4]
-
Recommendation: Common and effective systems include 1,4-Dioxane/H₂O (from 4:1 to 10:1) or Toluene/H₂O .[13]
-
Q4: My main side product is the debrominated starting material (5H-pyrrolo[2,3-b]pyrazine). How do I prevent this?
A4: As discussed in Section 2, N-protection is the primary solution .[8][9] However, other factors can contribute to dehalogenation. The source of the hydride for this side reaction is often the solvent (especially alcohols) or certain bases.[7]
-
Switch to an Anhydrous System: While counterintuitive for some Suzuki reactions, eliminating water can shut down certain dehalogenation pathways.[14] This requires a soluble organic base or a very finely powdered, dry inorganic base with vigorous stirring.
-
Avoid Amine Bases: Bases like triethylamine can be a source of hydrides and should be avoided in this context.[7]
-
Change the Solvent: If using an alcohol-based solvent system, switch to an aprotic solvent like dioxane or toluene.
Q5: My boronic acid is decomposing or homocoupling. What's wrong?
A5: This points to two likely issues: protodeboronation or oxidation.
-
Protodeboronation: The C-B bond is cleaved by a proton source (often water), replacing it with a hydrogen atom. This is accelerated by strong bases in aqueous media.[3]
-
Solution: Use a milder base (KF), switch to anhydrous conditions, or use a more stable boronic acid derivative.
-
-
Homocoupling: Two boronic acid molecules couple to form a biaryl byproduct. This is promoted by the presence of oxygen and Pd(II) species.[3][4]
-
Solution: Ensure rigorous degassing of your reaction mixture.[5] Using a Pd(0) source directly or a precatalyst that rapidly generates Pd(0) can also help.
-
-
General Recommendation: Convert your boronic acid to its corresponding boronate ester (e.g., pinacol ester) . These are significantly more stable to both protodeboronation and homocoupling and are often the key to success with sensitive substrates.[4][15]
Section 4: Buchwald-Hartwig Amination Troubleshooting
This reaction is essential for installing amine functionalities, which are critical for kinase hinge-binding interactions.
Q6: My C-N coupling isn't working. Which parameters are most critical for this substrate?
A6: The success of a Buchwald-Hartwig amination hinges almost entirely on the correct combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[16][17]
-
Ligand Selection: The ligand must facilitate the reductive elimination step to form the C-N bond, which is often the rate-limiting step.
-
Base Selection: The base must be strong enough to deprotonate the amine nucleophile without acting as a competing nucleophile itself.
-
Solvent Choice: Aprotic, non-polar to moderately polar solvents are preferred.
-
Recommendation: Toluene , Dioxane , or t-BuOH are common and effective choices.[20]
-
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 5: Sonogashira & Stille Coupling FAQs
Q7: What are the key considerations for a successful Sonogashira coupling with this substrate?
A7: The Sonogashira reaction, which couples terminal alkynes, is generally robust but requires attention to the catalysts and base.[21]
-
Copper Co-catalyst: The reaction is typically co-catalyzed by a Copper(I) salt (e.g., CuI).[22] Ensure the CuI is fresh and not discolored (it should be off-white, not green or brown). The activity of the copper salt is crucial.
-
Amine Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used both as the base and often as a co-solvent. It must be anhydrous and pure.[22]
-
Palladium Catalyst: Standard catalysts like PdCl₂(PPh₃)₂ are often sufficient.[22]
-
Note: One-pot Sonogashira coupling followed by heteroannulation has been used to synthesize the pyrrolo[2,3-b]pyrazine core itself, highlighting the compatibility of this reaction type with the scaffold.[23][24]
Q8: When should I consider a Stille coupling, and what are its major drawbacks?
A8: Stille coupling (using organotin reagents) can be an alternative if a Suzuki coupling is failing, perhaps due to intractable issues with the boronic acid. However, it comes with significant drawbacks.
-
Major Drawback: Dehalogenation: Dehalogenation is a much more common and often dominant side reaction in Stille couplings compared to Suzuki, especially with electron-rich N-heterocycles.[8]
-
Toxicity: Organotin reagents are highly toxic and require careful handling and waste disposal.
-
Recommendation: Due to the high risk of dehalogenation and the toxicity of the reagents, Stille coupling should be considered a last resort after thorough optimization of the Suzuki-Miyaura protocol.
Section 6: Key Experimental Protocols
These are generalized starting-point protocols. Optimal conditions (temperature, concentration, catalyst loading) will vary based on the specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (N-Protected Substrate)
-
Reagent Preparation: To a flame-dried Schlenk flask, add the N-protected 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv.), the arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inerting: Seal the flask and subject it to at least three vacuum/inert gas (Argon) backfill cycles.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[3][7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inerting: Evacuate and backfill the vessel with inert gas (Argon) three times.
-
Reagent Addition: Under argon, add degassed solvent (e.g., toluene). Add the 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv.) and the amine nucleophile (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) until the starting material is consumed.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.[10][16]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thompson, A. et al. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
Thompson, A. et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Various Authors. How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Jedinak, L. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Cerna, I. et al. Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Hudson, J. B. et al. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH National Library of Medicine. [Link]
-
Various Authors. In Suzuki coupling can the boronic acid couple with each other? ResearchGate. [Link]
-
Pettersen, D. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Chemical Reviews. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Various Authors. Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Bakherad, M. et al. Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction... Sci-Hub. [Link]
-
American Elements. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. [Link]
-
Various Authors. Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]
-
Tan, L. et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
-
Kashani, S. K. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Volyniuk, D. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. [Link]
-
Ram-Sudhakaran, S. et al. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
-
Tay, J-H. et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Pettersen, D. et al. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
Lee, J-H. et al. Stille couplings of 3-(trimethylstannyl)-5-bromo-2-pyrone for the syntheses of 3-aryl-5-bromo-2-pyrones and their ambident dienyl characters. Semantic Scholar. [Link]
-
Chen, C-H. et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors... Sci-Hub. [Link]
-
Various Authors. [Named Reaction #2] Buchwald-Hartwig Amination. Reddit r/chemistry. [Link]
-
Tan, L. et al. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH National Library of Medicine. [Link]
-
Kim, S. et al. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures... PMC - PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. americanelements.com [americanelements.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. sci-hub.box [sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Welcome to the technical support guide for the synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, a key intermediate in the development of kinase inhibitors and other advanced therapeutics.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable building block. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common synthetic challenges, optimize your reaction conditions, and ensure the highest purity of your final product.
Overview of Synthetic Strategy
The synthesis of this compound is a sequential process that requires careful control over reaction conditions at each stage. The most common synthetic route involves N-protection of the pyrrolopyrazine core, followed by regioselective bromination, formylation at the C7 position, reduction of the resulting aldehyde, and a final deprotection step. Each of these steps presents a unique set of potential side reactions.
Visualized Workflow: Synthetic Pathway and Troubleshooting Points
The following diagram outlines the typical synthetic sequence and highlights key stages where side reactions or incomplete conversions are commonly observed.
Caption: Synthetic pathway with key troubleshooting checkpoints.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues commonly encountered during the synthesis in a question-and-answer format.
Part 1: Bromination Stage
Question 1: My TLC/LC-MS analysis shows a significant amount of a dibrominated byproduct after the bromination step. How can I improve the selectivity for the desired 2-bromo product?
Answer: This is a classic issue of over-reaction, common when brominating electron-rich heterocyclic systems like the pyrrolo[2,3-b]pyrazine core. The key is to precisely control the stoichiometry and reactivity of the brominating agent.
Causality & Solution:
-
Reagent Stoichiometry: The formation of a dibromo species indicates that excess brominating agent is present and reacting at a second site, likely the C3 position.
-
Action: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.05 equivalents. Ensure your starting material is pure and accurately weighed.
-
-
Reaction Temperature: Bromination is an exothermic process. A localized increase in temperature can accelerate the rate of the second bromination, reducing selectivity.
-
Action: Add the NBS portion-wise or as a solution in an appropriate solvent (like DMF or THF) at a low temperature (0 °C or below). Maintain this temperature for the duration of the addition and allow the reaction to warm slowly to room temperature.
-
-
Choice of Brominating Agent: While NBS is common, other reagents can offer different selectivity profiles.
-
Action: For highly activated systems, consider using a milder brominating agent like tetrabutylammonium tribromide (TBATB), which can provide higher regioselectivity in some cases.[5]
-
Protocol Quick View: Selective Monobromination
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Effective and readily available. |
| Equivalents | 1.0 - 1.05 eq. | Minimizes over-bromination. |
| Temperature | 0 °C to RT | Controls reaction rate and exotherm. |
| Addition Method | Slow, portion-wise addition | Prevents localized high concentrations. |
| Solvent | Anhydrous DMF or CH3CN | Good solubility for reactants. |
Question 2: The bromination is sluggish, and I'm recovering a lot of starting material. What could be the issue?
Answer: Incomplete conversion during bromination typically points to issues with reagent quality, insufficient activation of the substrate, or deactivation of the brominating agent.
Causality & Solution:
-
Reagent Quality: NBS can degrade over time, especially if exposed to moisture or light.
-
Action: Use freshly recrystallized NBS. To recrystallize, dissolve NBS in hot water, cool to induce crystallization, and dry the crystals under vacuum.
-
-
Protecting Group Influence: The choice of N-protecting group significantly influences the electron density of the heterocyclic core. An electron-withdrawing group that is too powerful can deactivate the ring towards electrophilic substitution.
-
Action: A tosyl (Ts) group is commonly used and provides a good balance of stability and sufficient activation for bromination.[1][6] If you are using a more strongly deactivating group, you may need more forcing conditions (e.g., higher temperature or a more potent brominating system), but this risks side reactions.
-
Part 2: Vilsmeier-Haack Formylation Stage
Question 3: The yield of my Vilsmeier-Haack formylation is very low, with significant starting material remaining. How can I drive the reaction to completion?
Answer: The Vilsmeier-Haack reaction is an electrophilic substitution that relies on the formation of the Vilsmeier reagent (a chloromethyliminium salt).[7][8] Low yields often stem from an insufficiently reactive substrate or problems with the reagent itself.
Causality & Solution:
-
Vilsmeier Reagent Formation: The reagent is formed from phosphorus oxychloride (POCl₃) and a formamide (typically DMF). This process is highly sensitive to moisture.
-
Action: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous DMF and fresh, high-quality POCl₃. The reagent should be prepared in situ at a low temperature (0 °C) before adding the substrate.
-
-
Substrate Reactivity: The 2-bromo-N-protected pyrrolopyrazine is an electron-deficient system. The Vilsmeier reagent is a relatively weak electrophile, so the reaction may require thermal energy to proceed efficiently.[7][9]
-
Action: After adding your substrate to the pre-formed Vilsmeier reagent at low temperature, slowly increase the temperature. A typical range is 60-80 °C. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[10]
-
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Part 3: Aldehyde Reduction Stage
Question 4: During the sodium borohydride (NaBH₄) reduction of the aldehyde, I'm observing a significant amount of a dehalogenated side product. How can I prevent the loss of the bromine atom?
Answer: This is a critical and common side reaction known as reductive dehalogenation. Aryl bromides can be susceptible to reduction, especially under certain catalytic or harsh conditions.[11] While NaBH₄ is generally selective for aldehydes and ketones,[12][13] several factors can promote this unwanted side reaction.
Causality & Solution:
-
Temperature Control: The rate of dehalogenation is more sensitive to temperature than the rate of aldehyde reduction.
-
Action: Perform the reduction at a low temperature. Start the reaction at 0 °C and, if necessary, let it proceed at this temperature or slowly warm to room temperature. Avoid heating the reaction mixture.
-
-
Solvent Choice: The solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are standard.
-
Action: Use methanol or ethanol as the solvent. The reaction is typically clean in these solvents. Avoid aprotic solvents where the reactivity of NaBH₄ can be altered, and do not use transition metal catalysts which are known to facilitate dehalogenation.[14]
-
-
pH Control: The reaction should be run under neutral or slightly basic conditions. Acidic workups before the reduction is complete can promote side reactions.
-
Action: Ensure the reaction medium is not acidic. The workup should involve quenching excess NaBH₄ with a careful addition of water or a mild acid (like saturated NH₄Cl solution) only after the aldehyde has been fully consumed.
-
Comparative Conditions for Aldehyde Reduction
| Condition | Standard Protocol (Recommended) | Conditions to Avoid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (e.g., Pd/C, H₂) |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (>40 °C) |
| Solvent | Methanol / Ethanol | THF with metal catalysts |
| pH | Neutral / Basic | Acidic |
| Outcome | Selective aldehyde reduction | Risk of Dehalogenation |
Part 4: Purification and Handling
Question 5: My final product, this compound, is highly polar and streaks badly on my silica gel column. What is the best way to purify it?
Answer: The target compound is a polar heterocycle with both a hydrogen-bond donor (-OH) and acceptor (pyrazine nitrogens), as well as a basic nitrogen in the pyrrole ring. These features lead to strong interactions with the acidic silanol groups on standard silica gel, causing poor peak shape and difficult purification.[15][16]
Causality & Solution:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms on your molecule interact strongly with the acidic silica surface, causing tailing.
-
Action 1: Modify the Mobile Phase. Add a basic modifier to your eluent to neutralize the active sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase (e.g., Dichloromethane/Methanol).[15][16]
-
Action 2: Change the Stationary Phase. If modifying the eluent is insufficient, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying basic compounds.[15][16]
-
-
High Polarity: The compound's high polarity makes it difficult to elute from normal-phase columns without using highly polar solvents that can dissolve the silica.
-
Action: Use Reversed-Phase Chromatography. Reversed-phase (C18) chromatography is often the best choice for purifying polar compounds.[17] Use a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Action: Consider HILIC. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique that uses a polar stationary phase with a largely organic mobile phase.[15][18]
-
References
-
Purification of Polar Aza-Heterocycles. Benchchem Technical Support Center. 15
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem Technical Support Center. 16
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University.
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
-
Lipshutz, B. H., et al. Reductions of aryl bromides in water at room temperature. PMC, NIH.
-
Boyer, J. H., & Wolford, L. T. (1980). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Journal of Heterocyclic Chemistry, 17(7), 1441-1447.
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
-
Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3055.
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
-
Purification of strong polar and basic compounds. Reddit r/Chempros.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
-
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
Moody, C. J., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega, 2(3), 1183-1194.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. Google Patents.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318.
-
This compound. BLDpharm.
-
Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation. Benchchem. 9
-
Liu, Q., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(12), 2088.
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ResearchGate.
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci on YouTube.
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC, NIH.
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
-
Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Technical Support Center: N-Alkylation of 5H-Pyrrolo[2,3-b]pyrazines
Welcome to the technical support center for the synthesis and functionalization of 5H-pyrrolo[2,3-b]pyrazines (4,7-diazaindoles)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a common core in kinase inhibitors and other pharmacologically active agents[2][3][4].
As a Senior Application Scientist, I understand that while this scaffold is valuable, its N-alkylation can present significant challenges, primarily concerning regioselectivity and reaction yield. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your synthetic goals efficiently.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of the 5H-pyrrolo[2,3-b]pyrazine core. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: I'm getting a mixture of N5 and N7 alkylated products. How can I control the regioselectivity?
This is the most prevalent challenge. The 5H-pyrrolo[2,3-b]pyrazine core has two nitrogen atoms available for alkylation: the pyrrolic N5-H and the pyridinic N7. Their relative nucleophilicity is influenced by electronic effects, steric hindrance, and, most critically, the reaction conditions.
Causality:
-
N5 Position: The N5-H is acidic (pKa similar to indole) and can be deprotonated by a suitable base to form a highly nucleophilic anion. This is generally the thermodynamically favored site for alkylation.
-
N7 Position: The N7 nitrogen is a pyridine-type nitrogen. It is less nucleophilic than the deprotonated N5 anion but can compete for the electrophile under neutral or weakly basic conditions, leading to the kinetically favored product in some cases.
Solutions & Strategies:
-
For Selective N5-Alkylation (Thermodynamic Control):
-
Use a Strong, Non-Nucleophilic Base: The most reliable method is to pre-treat the 5H-pyrrolo[2,3-b]pyrazine with a strong base to ensure complete deprotonation of the N5-H before adding the alkylating agent. Sodium hydride (NaH) is the most common and effective choice[3].
-
Solvent Choice: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. DMF is often preferred as it helps to fully solvate the resulting sodium salt of the heterocycle, enhancing its reactivity[5].
-
Temperature: Allow the deprotonation to proceed at 0 °C to room temperature for 30-60 minutes before adding the electrophile. The alkylation step can then be performed at room temperature or gently heated to ensure completion.
-
-
For Selective N7-Alkylation (Kinetic Control or Directed Synthesis):
-
Protecting Group Strategy: The most definitive way to achieve N7 alkylation is to first protect the N5 position. A removable protecting group like a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be installed. After N7-alkylation, the protecting group is removed under appropriate conditions.
-
Alternative Reaction Conditions: In some related heterocyclic systems, specific conditions can favor the pyridine-type nitrogen. For 7-azaindazoles, alkylation at N7 has been achieved using alkyl halides in butanone without any added base[6]. While less common for pyrrolo[2,3-b]pyrazines, screening conditions with weaker bases (e.g., K₂CO₃, Cs₂CO₃) in solvents like acetonitrile or acetone at elevated temperatures might yield higher proportions of the N7 isomer, though mixtures are still likely[7][8].
-
Summary of Conditions for Regioselectivity
| Target Position | Base | Solvent | Temperature | Expected Outcome & Rationale |
| N5 | NaH, KH, LiHMDS | DMF, THF | 0 °C to 60 °C | High N5 selectivity. Complete deprotonation of N5-H creates a superior nucleophile, directing the alkylation to this site. |
| N7 | Weaker/No Base | Acetonitrile, Butanone | Room Temp to Reflux | Mixture, potential for N7 enrichment. Relies on the intrinsic nucleophilicity of N7. Often requires N5-protection for clean results. |
| N7 | (After N5-protection) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | High N7 selectivity. The N5 position is blocked, forcing alkylation to occur at the only available nitrogen. |
Decision Workflow for Regioselective N-Alkylation
Caption: Decision workflow for achieving regioselective N5 or N7 alkylation.
Question 2: My N-alkylation reaction has a very low yield or fails completely. What are the likely causes?
Low conversion can be frustrating, especially when literature reports suggest the reaction should be high-yielding[9]. This issue typically stems from reagent quality, reaction conditions, or inherent properties of the substrates.
Causality & Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Moisture: Strong bases like NaH are extremely sensitive to moisture. Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Any trace water will quench the base and the pyrrolo[2,3-b]pyrazine anion.[10]
-
Alkylating Agent Reactivity: The reactivity of the leaving group is critical. The general trend is R-I > R-OTs > R-Br > R-Cl. If you are using an alkyl chloride with no success, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[9]
-
Base Purity: Ensure your NaH is fresh. Old NaH can have a coating of NaOH/Na₂CO₃, reducing its activity.
-
-
Inappropriate Reaction Conditions:
-
Insufficient Deprotonation: If using a strong base, ensure you are using at least a slight excess (e.g., 1.1-1.2 equivalents) and allowing sufficient time for the deprotonation to complete before adding the electrophile.
-
Temperature: While many alkylations proceed at room temperature, sluggish reactions involving unreactive electrophiles or sterically hindered substrates may require heating. Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction by TLC or LC-MS.[11]
-
Solvent and Solubility: Poor solubility of either the starting material or the base can stall the reaction. If your starting material is poorly soluble in THF, switch to DMF. If using carbonate bases, note that they are largely insoluble; vigorous stirring is essential.[9]
-
-
Steric Hindrance:
-
If your alkylating agent is very bulky (e.g., a secondary or tertiary halide) or the pyrrolo[2,3-b]pyrazine has large substituents near the N5 position, the standard Sₙ2 reaction may be slow or fail completely[12]. In such cases, consider alternative coupling methods.
-
Alternative Methods for Challenging Alkylations:
-
Mitsunobu Reaction: For introducing secondary alkyl groups or when the substrate is sensitive to strong bases, the Mitsunobu reaction is an excellent alternative. It proceeds under mild, neutral conditions using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD. This reaction reliably forms C-N bonds with inversion of stereochemistry at the alcohol's carbon center.[13][14]
-
Buchwald-Hartwig Amination: While more commonly used for N-arylation, variants of this palladium-catalyzed cross-coupling can be adapted for N-alkylation, especially with less reactive alkyl halides. This method requires a palladium catalyst, a suitable phosphine ligand, and a base. It is particularly useful for constructing C-N bonds that are difficult to form via traditional nucleophilic substitution.[15][16][17]
Frequently Asked Questions (FAQs)
Q1: Fundamentally, which nitrogen is more nucleophilic on the unsubstituted 5H-pyrrolo[2,3-b]pyrazine core? In its neutral state, the lone pair on the pyrrole-type N5 nitrogen is part of the 6π aromatic system and is less available for reaction. The N7 nitrogen has its lone pair in an sp² orbital, making it more basic and nucleophilic than the neutral N5. However, upon deprotonation with a base, the resulting N5-anion becomes vastly more nucleophilic than the neutral N7, which is why reactions under basic conditions overwhelmingly favor N5-alkylation.
Q2: Can I use Friedel-Crafts type conditions for alkylation? No, this is strongly discouraged. Electron-rich heterocyclic systems like pyrroles and their fused analogs are prone to polymerization under the strong Lewis acid conditions required for Friedel-Crafts reactions.[18][19] The catalyst can coordinate to the nitrogen atoms, deactivating the ring, or promote undesirable side reactions.
Q3: How do electron-donating or -withdrawing groups on the ring affect the reaction?
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) on the pyrazine ring will decrease the basicity of the N7 nitrogen, further favoring N5-alkylation. They also increase the acidity of the N5-H, making deprotonation easier.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂) will increase the electron density of the ring system, enhancing the nucleophilicity of the N7 position. However, even with EDGs, N5-alkylation via the anion is typically the dominant pathway under basic conditions.
Q4: My product seems to be decomposing during workup. What should I do? The pyrrolo[2,3-b]pyrazine core can be sensitive to strong acids. During aqueous workup, avoid washing with strong acids like 1M HCl if you observe decomposition. A milder wash with saturated ammonium chloride (NH₄Cl) solution or a bicarbonate solution is often sufficient to neutralize the reaction mixture.
Experimental Protocols
The following protocols are provided as a starting point. They should be optimized for specific substrates.
Protocol 1: General Procedure for Selective N5-Alkylation
This protocol is designed for the regioselective alkylation at the N5 position using a strong base.
Diagram of Experimental Workflow:
Caption: Step-by-step workflow for a typical N5-alkylation reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 5H-pyrrolo[2,3-b]pyrazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it stir at room temperature for an additional 30-45 minutes. The solution may change color.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N5-alkylated product.
Protocol 2: Alternative N5-Alkylation via Mitsunobu Reaction
This protocol is useful for base-sensitive substrates or for coupling with primary or secondary alcohols.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve all solids.
-
Initiation: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. The solution will typically turn from colorless to yellow/orange. Caution: Azodicarboxylates are hazardous; handle with care.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, but careful chromatography should yield the desired N5-alkylated product.
References
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Institutes of Health. (n.d.).
- ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- BenchChem. (n.d.).
- ResearchGate. (2024).
- ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2016).
- Beilstein Journal of Organic Chemistry. (2021).
- Reddit. (2023).
- Sciencemadness.org. (2022).
- BenchChem. (n.d.).
- Reddit. (2021).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- Chemistry LibreTexts. (2023).
- Quora. (2016).
- SciSpace. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis.
- Osaka University of Pharmaceutical Sciences. (n.d.).
- Beilstein Journals. (n.d.).
- National Institutes of Health. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
- MDPI. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
Sources
- 1. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 14. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. quora.com [quora.com]
Technical Support Center: Method Refinement for Large-Scale Production of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Section 1: Introduction & Core Concepts
Welcome to the technical support center for the synthesis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and refine methodologies for robust, large-scale production.
The target molecule, this compound, is a highly valuable heterocyclic building block. The pyrrolo[2,3-b]pyrazine core is a prominent scaffold in medicinal chemistry, notably in the development of potent kinase inhibitors for targeted cancer therapies.[1][2] The strategic placement of the bromine atom at the C2 position and the hydroxymethyl group at the C7 position provides two distinct reactive handles for further chemical modification, such as in cross-coupling reactions.[1][3]
Scaling the synthesis of this intermediate from the bench to production requires a shift in focus from yield alone to process robustness, safety, impurity control, and cost-effectiveness. This guide emphasizes a common and scalable synthetic strategy centered around the use of a nitrogen protecting group, such as a tosyl group, to control reactivity and improve handling characteristics.
Proposed Scalable Synthetic Pathway
The following pathway is designed for control and scalability. Protecting the pyrrole nitrogen (N-5) is a critical first step to prevent unwanted side reactions in subsequent electrophilic substitution steps and to improve the solubility and crystallinity of intermediates.
Caption: Proposed synthetic workflow for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is N-protection a critical consideration for the large-scale synthesis of this molecule?
Answer: The pyrrole nitrogen (N-H) in the 5H-pyrrolo[2,3-b]pyrazine core is acidic and nucleophilic. Leaving it unprotected during multi-step synthesis on a large scale can lead to several critical issues:
-
Poor Regioselectivity: Electrophilic reagents, such as those used for bromination or formylation, can react at the nitrogen instead of, or in addition to, the desired carbon position. This leads to a mixture of products that are often difficult to separate.
-
Reduced Solubility: The unprotected N-H can engage in intermolecular hydrogen bonding, which often results in poor solubility in common organic solvents, complicating reaction setup, monitoring, and purification.
-
Side Reactions with Bases: Many reactions, such as cross-couplings, require a base. An unprotected N-H will be deprotonated, consuming the base and potentially interfering with the catalytic cycle.
-
Inconsistent Reactivity: The deprotonated (anionic) form of the heterocycle has vastly different electronic properties and reactivity compared to the neutral form, leading to inconsistent reaction outcomes.
Using a robust protecting group like p-toluenesulfonyl (tosyl) circumvents these issues by rendering the nitrogen non-reactive.[1] The tosyl group also tends to enhance crystallinity, which is highly advantageous for purification by recrystallization at a large scale.[4]
Q2: What are the primary safety concerns associated with the proposed synthesis?
Answer: Several reagents in this synthesis require careful handling, especially at scale:
-
Phosphorus Oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas.[5] All additions must be done slowly, under inert atmosphere, and with adequate cooling to control the exothermic reaction with DMF.[5][6] A quench protocol involving slow addition of the reaction mixture to ice/water is critical.[6]
-
Brominating Agents (NBS, Br₂): N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Molecular bromine (Br₂) is highly corrosive, toxic upon inhalation, and volatile. Both are strong oxidizers. For large-scale work, NBS is often preferred as it is a solid and easier to handle than liquid bromine.[3]
-
Sodium Borohydride (NaBH₄): This reducing agent reacts with water and acidic protons to generate flammable hydrogen gas. It should be handled in a well-ventilated area, and additions to protic solvents (like methanol or ethanol) should be done in portions with cooling.
-
Strong Bases (e.g., NaH, NaOtBu): If used for deprotonation/protection steps, these reagents are highly reactive with water and moisture. Sodium hydride (NaH), in particular, is often supplied as a dispersion in mineral oil, which must be handled appropriately.
A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.
Q3: How can reaction progress and product purity be monitored effectively at scale?
Answer: For large-scale production, reliable and quick in-process controls (IPCs) are essential.
-
Thin-Layer Chromatography (TLC): TLC remains a fast and effective tool for qualitative monitoring.[5] It is used to check for the consumption of starting material and the appearance of the product. However, it can be difficult to resolve closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary quantitative technique for IPCs and final product analysis.[7] A validated HPLC method should be developed to separate the starting material, intermediates, the final product, and any known impurities. This allows for accurate determination of reaction completion and purity levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically an online technique, taking samples for ¹H NMR analysis can be invaluable for confirming structural integrity and identifying unexpected byproducts during process development.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for analyzing volatile starting materials or byproducts.[7]
Section 3: Detailed Troubleshooting Guides (by Synthetic Stage)
Stage A: N-H Protection (Tosylation)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient Base: The base is required to deprotonate the N-H, making it nucleophilic enough to react with tosyl chloride. 2. Low Quality Reagents: Tosyl chloride can degrade over time; the base may be hydrated. 3. Low Temperature/Short Reaction Time: The reaction may be kinetically slow. | 1. Use at least 1.1-1.2 equivalents of a strong, non-nucleophilic base (e.g., NaH, NaOtBu). Ensure anhydrous conditions. 2. Use freshly opened or properly stored reagents. 3. Allow the reaction to stir longer at room temperature or gently warm if stability allows. Monitor by TLC/HPLC. |
| Low Yield after Workup | 1. Hydrolysis of Product: The tosyl group can be labile under strongly acidic or basic conditions during workup. 2. Product Loss in Aqueous Layer: If the product has some water solubility. | 1. Use a mild aqueous quench (e.g., saturated ammonium chloride or water) and avoid prolonged contact with strong acids/bases. 2. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., EtOAc, DCM). A brine wash can help break emulsions and "salt out" the product. |
Stage B: C7-Formylation (Vilsmeier-Haack Reaction)
This reaction introduces the aldehyde precursor to the hydroxymethyl group. It is notoriously sensitive and a common source of issues.
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Stage C: Reduction of Formyl Group
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Insufficient Reducing Agent: The stoichiometry may be off, or the reagent may have degraded. 2. Low Temperature/Short Reaction Time: Reaction is too slow. | 1. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). Ensure it is fresh and dry. 2. Allow the reaction to proceed to room temperature after the initial cooled addition. Monitor by TLC/HPLC for disappearance of the aldehyde spot. |
| Formation of Impurities | 1. Reaction Temperature Too High: Can lead to side reactions. 2. Impure Aldehyde Starting Material: Impurities from the Vilsmeier-Haack step can be carried over and react. | 1. Maintain a low temperature (0-5 °C) during the addition of NaBH₄ to control the reaction rate. 2. Ensure the aldehyde intermediate is purified to >98% before the reduction step. |
| Difficult Product Isolation | 1. Product is a Sticky Oil: The hydroxymethyl product may not be crystalline. 2. Boron Salts in Product: Borate salts formed during workup can co-precipitate or co-extract with the product. | 1. After extraction and concentration, try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. If it remains an oil, purification by column chromatography may be necessary. 2. Perform a careful acidic quench (e.g., with 1M HCl) to hydrolyze borate complexes, then re-extract. Ensure the final product is not acid-sensitive. |
Stage D: C2-Bromination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polybromination | 1. Excess Brominating Agent: Using too much NBS or Br₂. 2. High Reactivity of Substrate: The N-protected pyrrolopyrazine core is electron-rich and highly activated towards electrophilic substitution.[3] | 1. Use a controlled stoichiometry, typically 1.0-1.05 equivalents of the brominating agent. Add the agent portion-wise. 2. Run the reaction at a low temperature (e.g., -10 °C to 0 °C) to moderate reactivity.[3] |
| Incomplete Reaction | 1. Insufficient Brominating Agent: Not enough electrophile to drive the reaction to completion. 2. Reaction Temperature Too Low: The activation energy barrier is not being overcome. | 1. Add a slight excess (up to 1.1 eq) of the brominating agent if starting material persists. 2. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature. Monitor by HPLC. |
| Formation of Isomers | 1. Reaction Conditions Favoring Kinetic Product: High temperatures or incorrect solvent choice can sometimes lead to bromination at other positions. | 1. Ensure the reaction is run under thermodynamic control (low temperature, longer time) to favor the most stable C2-bromo product. Acetic acid or polar aprotic solvents like DMF or acetonitrile are common. |
Section 4: Optimized Experimental Protocols
Disclaimer: These are representative protocols and must be optimized for specific equipment and scales. All operations should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Setup: To a dry, inerted reactor, add 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) and anhydrous DMF. Cool the mixture to 0-5 °C.
-
Deprotonation: Add sodium hydride (60% dispersion in oil, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 1 hour at 0-5 °C until hydrogen evolution ceases.
-
Tosylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF dropwise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until HPLC shows >98% conversion.
-
Bromination: Cool the reaction mixture to 0-5 °C. Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Reaction: Stir at 0-5 °C for 1-2 hours. Monitor by HPLC until the starting material is consumed.
-
Quench: Slowly pour the reaction mixture into a separate vessel containing vigorously stirred ice water (10 volumes).
-
Isolation: Stir the resulting slurry for 1-2 hours. Filter the solid precipitate, wash thoroughly with water, and then with a cold non-polar solvent (e.g., hexanes or heptane) to remove non-polar impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C.
Protocol 2: Vilsmeier-Haack Formylation of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Reagent Preparation: In a dry, inerted reactor, add anhydrous DMF (5.0 eq). Cool to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting solution for 30 minutes at 0-5 °C.[6]
-
Reaction: Add solid 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and hold for 2-4 hours. Monitor by HPLC for completion.
-
Quench: Cool the reaction to room temperature. In a separate vessel, prepare a solution of ice and water. Slowly and carefully add the reaction mixture to the ice/water with vigorous stirring.
-
Neutralization & Isolation: Adjust the pH of the slurry to 7-8 using a 2.5 N NaOH solution.[1] Filter the resulting solid, wash extensively with water, and dry under vacuum.
Protocol 3: Reduction to (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
-
Setup: To a reactor, add the aldehyde intermediate (1.0 eq) and a suitable solvent such as methanol or a THF/methanol mixture. Cool to 0-5 °C.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise, keeping the internal temperature below 15 °C.
-
Reaction: Stir the mixture for 1-2 hours after the addition is complete. Monitor by TLC/HPLC for the disappearance of the aldehyde.
-
Quench: Slowly add acetone to quench excess NaBH₄, followed by a careful addition of water.
-
Isolation: Concentrate the solvent under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization or silica gel chromatography if necessary.
Section 5: Data Summary & Characterization
Table of Typical Process Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Protection & Bromination | NaH, TsCl, NBS | DMF | 0 to RT | 4 - 6 | 85 - 95 |
| Formylation | POCl₃, DMF | DMF | 0 to 70 | 3 - 5 | 80 - 90 |
| Reduction | NaBH₄ | Methanol/THF | 0 to RT | 1 - 2 | 90 - 98 |
Analytical Characterization
-
¹H NMR: The final product should show characteristic peaks for the aromatic protons on the pyrrolopyrazine core, a singlet for the C-H at the C3 position, and a singlet for the methylene protons (-CH₂OH), along with a broad singlet for the hydroxyl proton (-OH) and the N-H proton.
-
Mass Spectrometry (MS): ESI-MS should show the expected [M+H]⁺ peak corresponding to the molecular weight of the compound, with the characteristic isotopic pattern for a monobrominated species.
-
HPLC: A purity of >98% is typically required for use in subsequent pharmaceutical development steps.
Section 6: References
-
BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. Retrieved January 19, 2026, from
-
BenchChem. (2025, November). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Retrieved January 19, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved January 19, 2026, from
-
BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Retrieved January 19, 2026, from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved January 19, 2026, from
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 19, 2026, from
-
ResearchGate. (2025, August 10). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Request PDF. Retrieved January 19, 2026, from [Link]
-
Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173.
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
BenchChem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved January 19, 2026, from
-
BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Retrieved January 19, 2026, from
-
BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification. Retrieved January 19, 2026, from
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2019). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. Retrieved January 19, 2026, from [Link]
-
Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. Retrieved January 19, 2026, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC and LC-MS Analysis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methodologies to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols to empower researchers in their analytical endeavors.
The Compound of Interest: A Structural Overview
This compound is a nitrogen-containing heterocyclic compound. Its pyrrolo[2,3-b]pyrazine core makes it a subject of interest in drug discovery, potentially as a kinase inhibitor.[1] The presence of a bromine atom and a hydroxymethyl group introduces specific chemical properties that influence its chromatographic behavior and detection. The aromatic nature of the fused ring system provides chromophores suitable for UV detection, while the nitrogen atoms offer sites for protonation, making it amenable to mass spectrometry analysis.
The Analytical Imperative: Why Methodical Analysis is Crucial
The journey of a drug candidate from synthesis to clinical application is paved with stringent quality control. Impurities, even at trace levels, can significantly impact the safety and efficacy of a pharmaceutical product.[2] Therefore, the development of sensitive, specific, and reliable analytical methods is not just a regulatory requirement but a scientific necessity. Both HPLC and LC-MS are powerful techniques for the separation and quantification of chemical compounds, each with its own set of advantages and limitations.[3]
A Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for the analysis of this compound hinges on the specific analytical goal, whether it be routine purity assessment, impurity identification, or quantitative analysis in complex matrices.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance. | Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification.[2] |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance spectrum. Co-eluting impurities with similar UV spectra can interfere. | High; provides mass-to-charge ratio (m/z) information, enabling the differentiation of co-eluting compounds with different molecular weights. |
| Sensitivity | Generally in the microgram to nanogram range. | High; can achieve picogram to femtogram level detection, crucial for trace impurity analysis.[4] |
| Identification | Tentative identification based on retention time and comparison with a reference standard. | Confident identification through molecular weight determination and fragmentation patterns (MS/MS).[2] |
| Quantification | Robust and reproducible for known analytes with a reference standard. | Highly accurate and precise, especially for low-level quantification.[5] |
| Cost & Complexity | Lower initial investment and operational cost; relatively simpler to operate and maintain. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Typical Application | Routine quality control, purity checks, and content uniformity testing. | Impurity profiling, metabolite identification, and analysis in complex biological matrices. |
Experimental Design and Rationale
The development of a robust analytical method requires a systematic approach, considering the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC method is a logical starting point due to its moderate polarity.
Chromatographic Column Selection
The heart of the separation is the HPLC column. A C18 (octadecylsilyl) stationary phase is a versatile choice for retaining a wide range of organic molecules. The choice of a specific C18 column can influence selectivity and peak shape. For nitrogen-containing heterocycles, columns with end-capping to minimize silanol interactions are often preferred to reduce peak tailing.[6]
Mobile Phase Optimization
The mobile phase composition, particularly the pH and organic modifier, plays a critical role in achieving optimal separation.
-
Organic Modifier : Acetonitrile is a common choice due to its low viscosity and UV transparency.
-
Aqueous Phase and pH : The pyrrolo[2,3-b]pyrazine moiety contains nitrogen atoms that can be protonated at acidic pH. Operating in the acidic range (e.g., with 0.1% formic acid) can lead to sharper peaks for basic compounds by suppressing silanol interactions and ensuring consistent ionization.[6]
Illustrative Experimental Protocols
The following protocols are presented as a starting point for method development and are based on established principles for the analysis of similar heterocyclic compounds.
HPLC-UV Method for Purity Assessment
This method is designed for routine purity analysis of the bulk drug substance.
Workflow:
Sources
A Comparative Guide to the Efficacy of Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors
Introduction
The pyrrolo[2,3-b]pyrazine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in modern medicinal chemistry, particularly in the domain of protein kinase inhibition.[1] Its structural resemblance to the adenine core of ATP allows molecules built on this scaffold to act as competitive inhibitors, targeting the highly conserved ATP-binding pocket of various kinases.[1] This inherent advantage has led to the development of numerous potent and selective inhibitors targeting key kinases implicated in cancer, inflammation, and autoimmune disorders.[2][3]
This guide provides a comparative analysis of the efficacy of several pyrrolo[2,3-b]pyrazine-based inhibitors against critical kinase targets, including the Janus Kinase (JAK) family, Fibroblast Growth Factor Receptors (FGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). We will delve into their inhibitory potencies, selectivity profiles, and the experimental methodologies used to validate their activity.
The Pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Hinge-Binder
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[3] The development of small molecule inhibitors that target the ATP-binding site has been a highly successful therapeutic strategy.[4] The pyrrolo[2,3-b]pyrazine core serves as an excellent "hinge-binding" motif. The nitrogen atoms within the pyrazine ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction that anchors the inhibitor within the ATP pocket. This foundational binding allows for various chemical substitutions on the scaffold to achieve high potency and selectivity for a specific kinase target.[5]
Caption: The core Pyrrolo[2,3-b]pyrazine scaffold with substitution points.
Comparative Efficacy Against Key Kinase Families
The versatility of the pyrrolo[2,3-b]pyrazine scaffold has been exploited to develop inhibitors for a range of kinase families. Below, we compare the efficacy of representative compounds based on published biochemical assay data.
Janus Kinase (JAK) Family
The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases essential for cytokine signaling that regulates immune function and inflammation.[6] Inhibitors targeting this family are crucial for treating autoimmune diseases like rheumatoid arthritis.[2]
Upadacitinib, developed by Abbvie, is a potent and selective JAK1 inhibitor based on a fused pyrrolo[2,3-b]pyrazine-like core.[2] It was specifically designed to improve selectivity over other JAK isoforms to mitigate side effects associated with less selective pan-JAK inhibitors.[2] Additionally, Arrien Pharma has developed dual ITK and JAK3 inhibitors using the pyrrolo[2,3-b]pyrazine scaffold for treating autoimmune disorders.[2]
| Inhibitor/Series | Target(s) | IC50 | Key Findings |
| Upadacitinib | JAK1 | 47 nM | >60-fold selectivity over JAK2 and >100-fold over JAK3 in cell-based assays.[2] |
| Arrien Pharma Series | ITK / JAK3 | 0.1 - 1 µM | Designed as dual inhibitors with high selectivity against other kinases.[2] |
Fibroblast Growth Factor Receptor (FGFR) Family
Aberrant FGFR signaling, caused by mutations, fusions, or overexpression, is a known driver in various cancers.[5] The development of selective FGFR inhibitors is an active area of research. Several studies have reported the discovery of potent FGFR inhibitors derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold.[5][7][8]
YAOYA Technology disclosed a series of irreversible FGFR inhibitors, where an acrylamide group on the pyrrolopyrazine core enables covalent bonding with the enzyme.[2] Another study detailed the structure-based design of potent FGFR inhibitors, with compound 13 showing high selectivity and favorable metabolic properties.[7][8]
| Inhibitor/Series | Target(s) | IC50 | Key Findings |
| YAOYA Cmpd. 11 | FGFR1, FGFR4 | < 10 nM | Irreversible inhibitor with high potency against specific FGFR isoforms.[2] |
| FGFR2, FGFR3 | < 100 nM | ||
| Compound 13 | FGFR1 | 3.0 nM | High selectivity and favorable metabolic stability.[7] |
| Compound 29 | FGFR1 | 3.0 nM | Optimized from Compound 13 with improved activity.[7] |
| Compound 30 | FGFR1 | 3.0 nM | Optimized from Compound 13 with improved activity.[7] |
FLT3 and AXL Kinases
Gilteritinib is an FDA-approved drug for treating relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[2] It is a potent, ATP-competitive dual inhibitor of FLT3 and AXL kinases built upon a pyrazine-based core.[2] Its efficacy in clinical trials has demonstrated higher response rates and longer survival compared to chemotherapy for this patient population.[2]
| Inhibitor | Target(s) | IC50 | Key Findings |
| Gilteritinib | FLT3 | 0.29 nM | FDA-approved for FLT3-mutated AML.[2] |
| AXL | 0.73 nM | Dual inhibitor showing significant clinical benefit.[2] |
Signaling Pathway Context: The JAK/STAT Pathway
To understand the cellular impact of these inhibitors, it is crucial to visualize their position within key signaling cascades. The JAK/STAT pathway is a primary example, mediating responses to numerous cytokines and growth factors.
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
Experimental Protocols for Efficacy Evaluation
The trustworthiness of efficacy data hinges on robust and well-controlled experimental design.[9] Below are standardized protocols for key assays used to characterize kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the pyrrolo[2,3-b]pyrazine inhibitor in DMSO, then dilute further in the reaction buffer.
-
Prepare a solution of the purified target kinase and its specific peptide substrate.
-
Prepare an ATP solution at a concentration near its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay), which measure ADP production as a proxy for kinase activity.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (negative control).
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Objective: To evaluate the anti-proliferative effect of an inhibitor in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line with a known activating mutation in the target kinase) in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitor. Include a vehicle control (e.g., DMSO).[9]
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Detection:
-
Add a viability reagent such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue®).
-
Incubate for 1-4 hours.
-
Measure the absorbance or fluorescence on a plate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: General workflow for a cell-based kinase inhibitor assay.
Protocol 3: Western Blotting for Target Engagement
This technique confirms that the inhibitor is engaging its intended target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.[9]
Objective: To verify on-target activity by measuring changes in protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the inhibitor at various concentrations and for different time points, as in the proliferation assay.[9]
-
Include positive and negative controls.[9]
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-JAK1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, showing a dose-dependent decrease with effective inhibition.
-
Discussion and Future Perspectives
The pyrrolo[2,3-b]pyrazine scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. The data clearly show that modifications to this core can yield highly potent and selective agents against diverse kinase families. Current research focuses on achieving even greater selectivity to minimize off-target effects and designing third-generation inhibitors capable of overcoming acquired resistance mutations.[10] The development of covalent and dual-target inhibitors based on this scaffold represents a promising strategy for enhancing therapeutic efficacy and durability. As our understanding of kinase biology deepens, the rational design of novel pyrrolo[2,3-b]pyrazine derivatives will undoubtedly lead to the next generation of precision medicines.
References
-
Al-Ostoot, F. H., Al-Mulla, H. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 695-716. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][2][5][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2419-2453. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., Abdelgawad, M. A., & Youssif, B. G. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
-
Wang, J., Liu, Y., Wang, A., Li, Y., Wang, B., & Zhang, N. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(11), 1838. [Link]
-
Metwally, K., Abo-Dya, N., Al-Rabia, M. W., Al-Otaibi, M. M., Al-Malki, A. S., Al-Ghamdi, S. S., ... & El-Sayed, M. A. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
Wang, J., Liu, Y., Wang, A., Li, Y., Wang, B., & Zhang, N. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 694. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., Abdelgawad, M. A., & Youssif, B. G. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
-
Wang, J., Liu, Y., Wang, A., Li, Y., Wang, B., & Zhang, N. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 694. [Link]
-
Al-Ostoot, F. H., Al-Mulla, H. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 1-22. [Link]
-
S., S. S., & Lee, S. Y. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-31. [Link]
-
S., S. S., & Lee, S. Y. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2(1), 1-31. [Link]
-
Lee, H., Kim, D., Lee, J., Kim, S., Park, W. K., & Kang, S. S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1565. [Link]
-
Laha, J. K., B-Rao, C., & John, S. E. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]
-
Chen, C., Lu, D., Sun, T., & Tiantai, Z. (2021). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. [Link]
-
Kumar, D., Singh, S. K., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Kufareva, I., Salvesen, D. R., & Abagyan, R. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(14), 4992-5004. [Link]
-
Banerjee, S. (Ed.). (n.d.). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. [Link]
-
Shaw, A. T. (2018). Newer Targeted Agents in NSCLC: ALK Inhibitors. Cancer Network. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol: X-ray Crystallography in Focus
The pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the development of targeted therapies, particularly kinase inhibitors for oncology.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within this heterocyclic system are critical determinants of its biological activity and physicochemical properties. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of a representative derivative, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the unparalleled insights this technique offers and objectively compare its performance against powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and in silico Crystal Structure Prediction (CSP).
Part 1: The Definitive Answer in the Solid State: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state.[3] It provides a static, atomic-resolution snapshot of the molecule's conformation and its packing within a crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR), validating synthetic products, and guiding further drug design.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a self-validating workflow for the structural analysis of this compound.
Step 1: Crystallization Screening
-
Rationale: The formation of high-quality, single crystals is the most critical and often most challenging step. A broad screening of solvents and crystallization techniques is essential to explore the compound's phase space and identify optimal conditions for crystal growth.
-
Methodology:
-
Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or dimethylformamide) with gentle heating.
-
Employ a variety of crystallization techniques:
-
Slow Evaporation: Leave the solution in a loosely covered vial at room temperature.
-
Vapor Diffusion (Solvent/Anti-Solvent): Place the vial of the dissolved compound inside a larger, sealed chamber containing an "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, or diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually reduce the solubility of the compound, promoting crystallization.
-
Cooling: Slowly cool a saturated solution from an elevated temperature to a lower temperature (e.g., 4 °C).
-
-
Monitor the vials daily under a microscope for the appearance of well-formed, single crystals with sharp edges and no visible defects.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable single crystal must be selected and mounted for diffraction analysis. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
-
Methodology:
-
Select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Rigaku XtaLAB Synergy-S).
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection run, rotating the crystal through a series of angles to capture the intensity of all unique diffraction spots.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map, which is then refined to yield the final atomic model.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods, which are effective for small molecules containing heavier atoms like bromine.[4]
-
Build an initial molecular model into the resulting electron density map.
-
Refine the model against the experimental data using full-matrix least-squares methods. This process iteratively adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final model is validated based on figures of merit such as the R-factor (agreement factor) and the goodness-of-fit.
-
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Expected Structural Insights
A successful crystallographic analysis of this compound would provide a wealth of unambiguous structural data. Based on the analysis of a related brominated pyridopyrazine derivative, we can anticipate key intermolecular interactions.[5]
| Parameter | Expected Information |
| Connectivity & Conformation | Unambiguous confirmation of the covalent bonding framework and the preferred conformation of the methanol substituent. |
| Bond Lengths & Angles | Precise measurements of all bond lengths and angles, revealing details of the electronic structure (e.g., aromaticity). |
| Intermolecular Interactions | Identification of hydrogen bonds (e.g., involving the methanol -OH and pyrrole N-H groups) and potential halogen bonds involving the bromine atom, which dictate the crystal packing.[5][6] |
| Stereochemistry | If chiral centers were present, their relative and absolute configurations could be determined.[7] |
| Polymorphism | Different crystallization conditions could yield different polymorphs, each with a unique crystal structure and potentially different physical properties. |
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not provide a complete picture of the molecule's behavior. Here, we compare it with other powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[8] It provides information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C.
Protocol for NMR Structural Elucidation:
-
Sample Preparation: Dissolve ~5 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra to identify the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, giving insights into the solution-state conformation.
-
NMR Structural Elucidation Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
A Researcher's Guide to Validating the Biological Activity of Novel (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol Kinase Inhibitors
This guide provides a comprehensive framework for the biological validation of novel synthesized compounds, using (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol derivatives as a primary example. We will navigate the logical progression from initial biochemical validation to cellular and in vivo efficacy studies, offering not just protocols, but the scientific rationale that underpins each experimental choice.
The 5H-pyrrolo[2,3-b]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to the adenine core of ATP makes it an ideal starting point for designing inhibitors that target the ATP-binding pocket of protein kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in oncology, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and others, making them a fervent area of cancer drug discovery.[2][3][4]
The specific derivatives , featuring a bromine atom at the C2 position and a methanol group at the C7 position, present unique opportunities. The bromine serves as a versatile chemical handle for further structural modifications via cross-coupling reactions (e.g., Suzuki coupling), allowing for the exploration of structure-activity relationships (SAR).[5] The methanol group can influence solubility and provide an additional hydrogen bonding site within the target's active site.
This guide is designed for researchers, scientists, and drug development professionals, assuming a foundational knowledge of cell biology and biochemistry. Our objective is to create a self-validating system of experiments that builds a robust data package for any novel pyrrolo[2,3-b]pyrazine derivative.
Hypothesized Mechanism: Targeting Oncogenic Kinase Signaling
Given the scaffold's history, our primary hypothesis is that these derivatives function as ATP-competitive kinase inhibitors. Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like FGFR.[5] Hyperactivation of these pathways leads to uncontrolled cell proliferation and survival. Our synthesized compounds are designed to interrupt this signaling cascade at its source.
Caption: Hypothesized inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyrazine derivative.
Part 1: The Biochemical Approach - Direct Target Engagement
The first and most fundamental question is whether our synthesized compounds directly interact with and inhibit the catalytic activity of their intended kinase targets. An in vitro biochemical assay using purified components provides the cleanest system to answer this, free from the complexities of a cellular environment.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against a panel of purified protein kinases.
Key Experiment: In Vitro Kinase Inhibition Assay
This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The potency of an inhibitor is quantified by its ability to reduce this activity.[8] We will describe a common luminescence-based assay format, which measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The magnesium ion is a critical cofactor for the kinase.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) of the kinase for ATP, as this provides the most sensitive measure of competitive inhibition.[6]
-
Kinase/Substrate Solution: Dilute the purified kinase enzyme and its specific peptide or protein substrate in kinase buffer.
-
Test Compounds: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) of the synthesized derivatives in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept low and constant (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 5 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 10 µL of the kinase/substrate solution to all wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Stop the reaction and measure remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert raw luminescence data to percent inhibition relative to the controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
The data should be compiled into a table to compare the potency and selectivity of each derivative.
| Compound ID | Alternative Compound | FGFR1 IC50 (nM) | KDR (VEGFR2) IC50 (nM) | JAK3 IC50 (nM) |
| PBP-M-001 | Sunitinib | 15 | 250 | >10,000 |
| PBP-M-002 | Ruxolitinib | >10,000 | >10,000 | 25 |
| PBP-M-003 | Dovitinib | 8 | 12 | 5,600 |
| PBP-M-004 | AZD4547 | 2 | 1,500 | >10,000 |
This is example data and does not reflect real-world results.
Part 2: The Cellular Approach - Assessing Phenotypic Effects
While a biochemical assay confirms target engagement, it doesn't guarantee that a compound can enter a cell, engage its target in a complex milieu, and produce a desired biological outcome.[9] Therefore, the next critical step is to assess the compound's activity in living cancer cells.[10]
Objective: To determine the concentration of the derivatives required to inhibit cancer cell viability and to confirm on-target activity within the cell.
Key Experiment: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[11][12] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[13][14]
Caption: A streamlined workflow for the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., a cell line known to be dependent on FGFR signaling).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) blank wells.[12]
-
Incubate the plate for the desired exposure period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[14]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Data Presentation: Comparative Cell-Based Activity
Comparing activity in a kinase-dependent cell line versus a non-dependent or normal cell line provides evidence of on-target effects and a therapeutic window.
| Compound ID | Alternative Compound | NCI-H1581 (FGFR-driven Lung Cancer) GI50 (nM) | HBE (Normal Bronchial Epithelial) GI50 (nM) | Selectivity Index (HBE/NCI-H1581) |
| PBP-M-001 | Sunitinib | 55 | 1,200 | 21.8 |
| PBP-M-002 | Ruxolitinib | >20,000 | >20,000 | - |
| PBP-M-003 | Dovitinib | 98 | 2,500 | 25.5 |
| PBP-M-004 | AZD4547 | 21 | 4,800 | 228.6 |
This is example data and does not reflect real-world results.
Part 3: In Vivo Validation - Demonstrating Preclinical Efficacy
The ultimate preclinical test for an anticancer agent is its ability to inhibit tumor growth in a living organism.[15] This step is crucial for assessing a compound's pharmacokinetic properties, tolerability, and overall efficacy before it can be considered for clinical development.[16][17]
Objective: To evaluate the ability of lead compounds to inhibit tumor growth in a murine xenograft model.
Key Experiment: Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunocompromised mice, which lack the ability to reject foreign tissue.[15] This allows the human tumor to grow, creating a model in which to test the anticancer effects of a drug.
Detailed Experimental Protocol: Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ NCI-H1581 cells) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment groups (e.g., n=8-10 per group), including a vehicle control group and groups for the test compound(s) at various doses.
-
Administer the compound and vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.[15]
-
Monitor animal body weight and general health as indicators of toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
Data Presentation: Summary of In Vivo Efficacy
| Compound ID | Dosing Regimen (mg/kg, p.o., QD) | Final Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| PBP-M-004 | 10 | 78 | -1.2 |
| PBP-M-004 | 25 | 95 (regression) | -4.8 |
| Alternative (AZD4547) | 12.5 | 85 | -3.1 |
This is example data and does not reflect real-world results.
Conclusion: Synthesizing a Tri-Part Validation Narrative
The validation of a novel drug candidate is a story told through layers of evidence. The journey for our this compound derivatives begins with the fundamental proof of biochemical potency (Part 1). It then progresses to demonstrating that this potency translates into a specific, anti-proliferative effect in cancer cells (Part 2). Finally, it culminates in the demonstration of efficacy and tolerability in a preclinical in vivo model (Part 3).
A successful candidate, such as the hypothetical PBP-M-004 , would exhibit a compelling profile across all stages: potent and selective inhibition of the target kinase (FGFR1), high potency against an FGFR-driven cancer cell line with a wide therapeutic window over normal cells, and significant, well-tolerated tumor growth inhibition in vivo. By systematically applying this multi-faceted validation approach, researchers can build a robust and convincing case for the further development of novel pyrrolopyrazine derivatives as next-generation targeted therapies.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (Source: National Center for Biotechnology Information)
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (Source: National Center for Biotechnology Information)
-
Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (Source: BenchChem)
-
In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (Source: BenchChem)
-
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (Source: BenchChem)
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (Source: National Center for Biotechnology Information)
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (Source: ResearchGate)
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (Source: Eurofins Discovery)
-
Cell viability assay protocol. (Source: Sigma-Aldrich)
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (Source: Noble Life Sciences)
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: National Center for Biotechnology Information)
-
Cancer Cell-Based Assays. (Source: Charles River Laboratories)
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (Source: National Center for Biotechnology Information)
-
Protocol for Cell Viability Assays. (Source: BroadPharm)
-
Cell-based Assays for Drug Discovery. (Source: Reaction Biology)
-
Technical Guide: In Vivo Validation of Anticancer Activity. (Source: BenchChem)
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (Source: National Center for Biotechnology Information)
-
MTT assay protocol. (Source: Abcam)
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (Source: PubMed)
-
Cell based assays for drug discovery. (Source: Miltenyi Biotec)
-
In vitro JAK kinase activity and inhibition assays. (Source: PubMed)
-
How Does a Biochemical Kinase Assay Work? (Source: BellBrook Labs)
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (Source: Reaction Biology)
-
Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. (Source: National Center for Biotechnology Information)
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (Source: International Journal of Pharmacy and Biological Sciences)
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Comparative Guide to Pyrrolo[2,3-b]pyrazines and Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of kinase-targeted drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance, influencing potency, selectivity, and overall drug-like properties. Among the most successful scaffolds are the 7-deazapurine bioisosteres, which effectively mimic the adenine core of ATP to inhibit kinase function. This guide provides an in-depth comparative analysis of two prominent 7-deazapurine isosteres: the well-established pyrrolo[2,3-d]pyrimidine and the emerging pyrrolo[2,3-b]pyrazine. We will dissect their respective chemical and biological profiles, contrast their synthetic accessibility, and provide field-proven experimental protocols for their evaluation. This analysis is grounded in authoritative data and case studies, including the blockbuster JAK inhibitor Tofacitinib, to furnish drug discovery professionals with the critical insights needed to strategically select the optimal scaffold for their kinase target of interest.
Introduction: The Strategic Value of 7-Azaindole Scaffolds
The human kinome, comprising over 500 enzymes, represents one of the most critical target classes in modern medicine. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.
A majority of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket. The efficacy of this approach hinges on the inhibitor's ability to form key interactions with the "hinge" region of the kinase, a flexible glycine-rich loop that connects the N- and C-lobes of the catalytic domain. The adenine base of ATP forms crucial hydrogen bonds with the backbone of this hinge. Consequently, heterocyclic scaffolds that can mimic this interaction are highly privileged in kinase inhibitor design.
The pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyrazine cores, both belonging to the 7-azaindole family, are exceptional adenine mimics.[1][2] Their fused bicyclic structure presents hydrogen bond donors and acceptors in a spatial arrangement that is highly complementary to the kinase hinge, providing a robust anchor for achieving high-potency inhibition. While pyrrolo[2,3-d]pyrimidines have a long and successful history, exemplified by multiple FDA-approved drugs, the pyrrolo[2,3-b]pyrazine scaffold is emerging as a versatile and powerful alternative, targeting a distinct and expanding range of kinases.[3][4] This guide will explore the nuances that differentiate these two powerful isosteres.
A Medicinal Chemist's Viewpoint: Synthesis and Physicochemical Properties
The choice between these scaffolds is often influenced by their intrinsic electronic properties and the practicality of their synthesis, which dictates the feasibility of library generation and structure-activity relationship (SAR) exploration.
Core Structures and Physicochemical Properties
The fundamental difference between the two scaffolds is the substitution of a nitrogen atom in the six-membered ring. The pyrrolo[2,3-d]pyrimidine contains two nitrogen atoms (positions 1 and 3 of the pyrimidine ring), whereas the pyrrolo[2,3-b]pyrazine has its second nitrogen at position 4. This seemingly minor change has significant implications for the molecule's electronics and interaction potential.
-
Hydrogen Bonding: Both scaffolds present a pyrrole N-H group (at position 7) that can act as a hydrogen bond donor, and a nitrogen at position 1 that acts as a key hydrogen bond acceptor to the kinase hinge. The pyrrolo[2,3-d]pyrimidine offers an additional acceptor at N3, while the pyrrolo[2,3-b]pyrazine presents its second acceptor at N4. This difference can be exploited to achieve selectivity for different kinase families based on the specific topology of their ATP-binding sites.
-
Aromaticity and Electron Distribution: The pyrazine ring is generally more electron-deficient than the pyrimidine ring, which can influence the pKa of the molecule, its metabolic stability, and the nature of its interactions (e.g., π-stacking) within the active site.
Caption: Core chemical structures of the two scaffolds.
Comparative Synthetic Accessibility
The synthetic routes to both scaffolds are well-established, though they diverge based on the desired ring closure strategy. Understanding these routes is crucial for planning the synthesis of diverse compound libraries.
-
Pyrrolo[2,3-d]pyrimidines: A common and powerful strategy involves starting with a substituted pyrimidine, such as 4-chloropyrimidine, and building the pyrrole ring onto it. For instance, nucleophilic substitution at C4 followed by elaboration and cyclization is a frequently used path. Alternatively, one can begin with a substituted pyrrole and subsequently construct the pyrimidine ring.[5][6] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
-
Pyrrolo[2,3-b]pyrazines: The synthesis of this core often begins with a substituted pyrazine. For example, a diaminopyrazine can undergo condensation with a suitable partner to form the fused pyrrole ring. Another approach involves starting with a pyrrole and constructing the pyrazine ring, a strategy that offers flexibility in introducing substituents on the pyrrole core first.[7]
The availability of a wider range of commercial pyrimidine starting materials has historically made the pyrrolo[2,3-d]pyrimidine scaffold more synthetically tractable for large-scale library synthesis. However, the increasing commercial availability of functionalized pyrazines is leveling the playing field.
A Tale of Two Scaffolds: Biological Activity and Target Space
While structurally similar, the two scaffolds have found success against different, albeit sometimes overlapping, kinase targets. This divergence highlights the subtle but critical influence of the core heterocycle on biological activity and selectivity.
The Established Powerhouse: Pyrrolo[2,3-d]pyrimidines and JAK Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is arguably the gold standard for inhibiting the Janus kinase (JAK) family.
Case Study: Tofacitinib (Xeljanz®) Tofacitinib is an FDA-approved oral JAK inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[8][9] Its mechanism of action is the potent inhibition of JAK enzymes, primarily JAK1 and JAK3, with moderate activity against JAK2.[10] This inhibition blocks the signaling of numerous pro-inflammatory cytokines that are dependent on the JAK-STAT pathway.[10] When these cytokines bind to their receptors, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Tofacitinib effectively short-circuits this inflammatory cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
The success of Tofacitinib has cemented the pyrrolo[2,3-d]pyrimidine core as a premier scaffold for targeting JAKs and related kinases like RET, EGFR, and VEGFR.[12][13]
| Kinase | Tofacitinib IC₅₀ (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1.6 |
| TYK2 | 91 |
| Data are representative values compiled from public sources. |
The Versatile Challenger: Pyrrolo[2,3-b]pyrazines and Novel Targets
The pyrrolo[2,3-b]pyrazine scaffold, while less clinically established, has demonstrated remarkable versatility, with potent inhibitors developed for a range of kinases outside the JAK family.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition Aberrant FGFR signaling is a known driver in various cancers.[7] medicinal chemistry campaigns have successfully developed highly potent and selective FGFR inhibitors based on the pyrrolo[2,3-b]pyrazine core.[7][14] These compounds demonstrate that this scaffold can be effectively decorated to achieve excellent potency against receptor tyrosine kinases. Beyond FGFR, the scaffold has been successfully employed to target Bruton's tyrosine kinase (BTK), ITK, and mTOR, showcasing its broad applicability in both oncology and immunology.[3][14]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| YAOYA Cpd. 11 | FGFR1 / FGFR4 | < 10 | [3] |
| Arrien Cpd. 15 | ITK / JAK3 | Dual Inhibitor | [3] |
| Signal Pharma Cpd. | mTOR | Potent Inhibitor | [3] |
| Gero et al. Cpd. 9 | FGFR1 | 180 | [7] |
| Data are representative values from cited literature and patents. |
Comparative Analysis
-
Established vs. Emerging: The pyrrolo[2,3-d]pyrimidine scaffold benefits from a wealth of existing SAR data, particularly for the JAK family, providing a clearer roadmap for optimization. The pyrrolo[2,3-b]pyrazine scaffold offers more "blue ocean" territory, with greater opportunities for novel intellectual property and targeting kinases where the former scaffold may have inherent liabilities (e.g., off-target effects).
-
Selectivity Profiles: The distinct electronic and steric profiles of the two cores can be leveraged to achieve different selectivity profiles. A research program might rationally choose the pyrazine core to avoid a specific off-target kinase that is potently inhibited by many pyrimidine-based compounds, or vice-versa.
Field-Proven Methodologies: Protocols for Comparative Evaluation
To objectively compare inhibitors from both scaffolds, robust and reproducible assays are essential. The following protocols describe a standard in vitro biochemical assay to determine potency (IC₅₀) and a cell-based assay to confirm target engagement in a physiological context.
Protocol: In Vitro Kinase Potency via TR-FRET Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for kinase inhibitor screening.[15] They are homogeneous (no-wash), sensitive, and less prone to interference from fluorescent compounds than standard FRET assays.[14] The LanthaScreen® technology is a common platform for this. The principle involves a kinase phosphorylating a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds, the terbium donor and fluorescein acceptor are brought into proximity, allowing for FRET. The inhibitor's potency is measured by its ability to prevent substrate phosphorylation, thus reducing the FRET signal.[2][7]
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare serial dilutions of the test inhibitor (e.g., 11-point, 3-fold dilutions in DMSO) and then create 4X working solutions in 1X Kinase Buffer.
-
Prepare a 4X Kinase solution at the appropriate concentration (determined via prior enzyme titration, often the EC₈₀) in 1X Kinase Buffer.
-
Prepare a 4X Substrate/ATP solution containing the fluorescein-labeled peptide substrate and ATP (at the Kₘ concentration for the enzyme) in 1X Kinase Buffer.
-
Prepare a 2X Detection Mix containing a terbium (Tb)-labeled phospho-specific antibody and EDTA in TR-FRET Dilution Buffer. The EDTA is crucial for stopping the kinase reaction by chelating Mg²⁺.[2]
-
-
Kinase Reaction:
-
Add 5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well assay plate. Include "no inhibitor" (DMSO) controls.
-
Add 5 µL of the 4X Kinase solution to all wells.
-
Initiate the reaction by adding 10 µL of the 4X Substrate/ATP solution. The total reaction volume is now 20 µL.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Detection:
-
Add 20 µL of the 2X Detection Mix to each well to stop the reaction.
-
Seal the plate, mix gently, and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at ~520 nm (acceptor) and ~490 nm (donor).
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Target Engagement via Phospho-STAT Western Blot
Rationale: An IC₅₀ from a biochemical assay demonstrates potency against an isolated enzyme. A cell-based assay is essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and inhibit downstream signaling. For a JAK inhibitor, measuring the phosphorylation of STAT3 (p-STAT3) is a direct and quantifiable readout of target engagement.[1] This protocol must be self-validating, meaning it includes all necessary controls to ensure the results are trustworthy.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., TF-1 cells, which are dependent on cytokines for proliferation) in appropriate media.
-
Starve the cells of serum/cytokines for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with serial dilutions of the test inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-6 or erythropoietin) for a short period (e.g., 15-30 minutes) to induce robust STAT3 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add ice-cold RIPA Lysis Buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[3]
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.[12]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[11]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates (e.g., 20-30 µg of total protein per lane), and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF is often preferred for phospho-proteins.[10]
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour at room temperature. BSA is often recommended over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.[1][9]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
-
Validation (Stripping and Re-probing):
-
To validate the results and normalize the data, the membrane must be stripped of the first set of antibodies. This can be done with a mild stripping buffer (e.g., glycine-HCl, pH 2.5).[10]
-
After stripping, re-block the membrane and re-probe with an antibody against total STAT3 to confirm that changes in the phospho-signal are not due to changes in total protein levels.
-
Finally, strip and re-probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyrazine scaffolds are both elite platforms for the design of potent and selective kinase inhibitors.
-
The pyrrolo[2,3-d]pyrimidine core is a validated, powerhouse scaffold with a proven clinical track record, especially in the realm of JAK inhibitors. Its extensive historical dataset provides a solid foundation for analog design and optimization.
-
The pyrrolo[2,3-b]pyrazine core is a highly versatile and promising challenger. It has demonstrated significant potential against a diverse range of kinases, including FGFR and mTOR, offering medicinal chemists a valuable alternative to navigate a crowded intellectual property landscape and to tackle targets where the pyrimidine core may be suboptimal.
The decision to pursue one scaffold over the other is a strategic one. It should be guided by the specific kinase target, the desired selectivity profile, the existing patent space, and the synthetic resources available. As our understanding of the kinome continues to expand, both of these 7-azaindole scaffolds will undoubtedly serve as the foundation for the next generation of targeted therapies, driving innovation and improving patient outcomes in oncology, immunology, and beyond.
References
-
Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?. [Link]
-
Clinical and Experimental Rheumatology. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
Versus Arthritis. (n.d.). Tofacitinib. [Link]
-
Current Medicinal Chemistry. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
-
Bentham Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
-
ResearchGate. (2023). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. [Link]
-
ResearchGate. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF. [Link]
-
Ingenta Connect. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
ResearchGate. (2023). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. [Link]
-
ResearchGate. (2024). Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine.... [Link]
-
PubMed Central. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
National Institutes of Health. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
-
MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
ResearchGate. (2024). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. [Link]
Sources
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. origene.com [origene.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Purity Assessment of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
Introduction: The Critical Role of Purity in Drug Development
(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, hereafter referred to as BPP-methanol, is a heterocyclic compound featuring a pyrrolopyrazine core. This scaffold is of significant interest in medicinal chemistry, serving as a key building block for synthesizing potent kinase inhibitors and other pharmacologically active agents.[1][2] In the rigorous landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like BPP-methanol is not merely a quality metric; it is a cornerstone of safety and efficacy.
Impurities, which are any components other than the defined chemical entity, can arise from various stages including synthesis, purification, and storage.[3][4][5] They can be classified as organic (e.g., starting materials, by-products, intermediates, degradation products), inorganic (e.g., residual metals, inorganic salts), or residual solvents.[6] Even at trace levels, such impurities can possess undesirable biological activity, compromise the stability of the final drug product, and lead to inconsistent clinical outcomes.[7] Therefore, employing a robust, multi-faceted analytical strategy to accurately assess the purity of BPP-methanol is paramount.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of BPP-methanol samples. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for integrating these techniques into a self-validating system, consistent with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][6]
Understanding the Analyte: Potential Impurities in BPP-methanol
A logical purity assessment strategy begins with understanding the potential impurities. The synthesis of pyrrolopyrazine derivatives can involve multi-step reactions, including cyclization and substitution.[8] Based on common synthetic routes for related structures, potential process-related impurities for BPP-methanol could include:
-
Unreacted Starting Materials and Intermediates: Precursors to the pyrrolopyrazine core that were not fully consumed.
-
By-products: Resulting from side reactions, such as over-bromination, incomplete cyclization, or alternative reaction pathways.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used during the synthesis.[6]
-
Degradation Products: Arising from instability of the molecule under certain light, temperature, or pH conditions.
A hypothetical impurity profile is crucial for developing selective and specific analytical methods.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can provide a complete picture of a sample's purity. A scientifically sound approach relies on orthogonality , where different methods based on distinct chemical and physical principles are used to cross-validate results. For BPP-methanol, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
HPLC is the cornerstone for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[9] It excels at separating the main compound from its structurally similar impurities.
Causality of Method Development: The goal is to develop a stability-indicating HPLC method that can separate BPP-methanol from all known process impurities and potential degradation products.
-
Column Choice: A reversed-phase (RP) C18 column is the logical starting point. The pyrrolopyrazine core imparts moderate polarity, which is well-suited for retention and separation on a nonpolar C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typical. The buffer controls the ionization state of the molecule, which is critical for consistent retention times.
-
Gradient Elution: A gradient elution (where the organic solvent concentration is increased over time) is superior to an isocratic method for impurity profiling. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time.
-
Detector: A photodiode array (PDA) or diode array detector (DAD) is essential. It not only quantifies peaks at a specific wavelength (e.g., the λmax of BPP-methanol) but also provides UV spectra for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity.
Caption: HPLC method development workflow.
-
Instrument: UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of BPP-methanol and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1.0 mg/mL stock solution.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of BPP-methanol should be ≤ 1.0%. Tailing factor should be ≤ 2.0.
-
Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak. Report individual impurities ≥ 0.05% and the total impurities, as per ICH Q3A guidelines.[6][10]
Quantitative NMR (qNMR): An Absolute Purity Assessment
While HPLC provides relative purity based on area percentage, quantitative ¹H NMR (qNMR) offers a primary, or absolute, method for determining purity.[11][12] Its power lies in the direct proportionality between the integrated signal area of a resonance and the number of protons giving rise to that signal.[13][14]
Causality of Method Choice: qNMR is an excellent orthogonal technique to HPLC because it does not rely on chromatographic separation.[12] It provides a mass/mass purity value by comparing the integral of a unique BPP-methanol proton signal to the integral of a certified internal standard (IS) of known purity and weight.
-
Internal Standard (IS) Selection: The IS must be of high purity (>99.9%), non-hygroscopic, and stable. It must have proton signals that do not overlap with any signals from the analyte (BPP-methanol) or the solvent. Maleic acid or dimethyl sulfone are common choices.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the IS is required. DMSO-d₆ is a good choice for many heterocyclic compounds.
-
Experimental Parameters: For quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated is critical to ensure full magnetization recovery and accurate integration.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~15 mg of BPP-methanol into a vial.
-
Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (must be determined experimentally).
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply manual phase and baseline correction. Integrate a well-resolved, unique proton signal from BPP-methanol and a known signal from the IS (e.g., the two olefinic protons of maleic acid).
-
Calculation: Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification
When the HPLC-UV method detects unknown impurities above the identification threshold (typically >0.10% as per ICH Q3A), their structural elucidation is required.[6][10] LC-MS is the definitive tool for this purpose.[15][16][17]
Causality of Technique: LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[16] This allows for the determination of the molecular weight of each impurity as it elutes from the column. High-resolution mass spectrometry (HRMS), using instruments like Q-TOF or Orbitrap, is particularly powerful as it provides highly accurate mass measurements, enabling the confident determination of elemental compositions.[18] Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ions, providing structural clues.
Caption: LC-MS workflow for impurity identification.
Differential Scanning Calorimetry (DSC): A Complementary Technique
DSC is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature.[19] For high-purity crystalline compounds, it can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[20][21]
Causality and Limitations: DSC provides a measure of the total mole fraction of all soluble impurities.[22] This makes it an excellent complementary technique, as its measurement principle is completely different from chromatography or spectroscopy. However, its utility is limited to compounds that are crystalline, thermally stable, and exhibit a sharp melting endotherm.[22] It is not suitable for amorphous materials or compounds that decompose upon melting.
Comparative Summary of Analytical Techniques
The selection of an analytical method or combination of methods depends on the specific goal, whether it is routine quality control, absolute purity determination, or structural elucidation of unknowns.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation & UV Absorbance | Routine Purity & Impurity Profiling | High resolution, sensitive, robust, quantitative (relative)[9] | Requires reference standards for identified impurities; assumes equal response factors for unknowns. |
| qNMR | Nuclear Resonance & Signal Integration | Absolute Purity Determination | Primary method, no chrom. separation needed, structure-specific[11][12] | Lower sensitivity than HPLC, requires pure internal standard, potential for peak overlap. |
| LC-MS | Chromatographic Separation & Mass Analysis | Impurity Identification | Provides molecular weight and structural data, highly sensitive and specific[15][16] | Quantification can be complex and less precise than UV; ionization efficiency varies. |
| DSC | Thermal Analysis (Melting Point Depression) | Orthogonal Purity of Crystalline Solids | Measures total molar impurity, fast, small sample size[20] | Only for pure, stable crystalline solids; insensitive to insoluble impurities.[22] |
An Integrated Strategy for Self-Validating Purity Assessment
A trustworthy purity assessment system integrates these orthogonal techniques into a logical, self-validating workflow.
-
Initial Assessment (HPLC): Screen all new batches of BPP-methanol using the validated HPLC-UV method. This provides the primary chromatogram, quantifies all detectable impurities by area percent, and establishes the impurity profile.
-
Impurity Identification (LC-MS): If any impurity exceeds the 0.10% identification threshold, analyze the sample by LC-HRMS to determine its elemental composition and propose a structure.
-
Absolute Purity Confirmation (qNMR): For key batches, such as those intended for pivotal studies or to be used as a reference standard, determine the absolute purity using the qNMR method. This value should be in good agreement with the purity value obtained by HPLC (after correcting for solvents and water content). Discrepancies would trigger an investigation into "invisible" impurities (those without a UV chromophore) or incorrect response factor assumptions in the HPLC method.
-
Solid-State Purity (DSC): For the final, crystalline form of BPP-methanol, DSC can be used as a rapid, orthogonal check on purity, confirming the absence of significant levels of eutectic impurities.
This integrated approach ensures that the reported purity value is robust, accurate, and defended by data from multiple, independent analytical principles, thereby establishing a high degree of trustworthiness in the material's quality.
References
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of the Science of Food and Agriculture.
- Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry.
- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). * Jordi Labs*.
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]
- USP. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Baghdad Science Journal. Available at: [Link]
-
Luchian, C. C., & Isac, D. L. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Drug Regulatory Affairs. Available at: [Link]
-
The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (n.d.). ResearchGate. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.. Available at: [Link]
-
USP. (2014). ⟨1086⟩ Impurities in Drug Substances and Drug Products. USP. Available at: [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Journal of Medicinal Chemistry. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. Available at: [Link]
-
USP. (2012). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP. Available at: [Link]
-
7-Bromo-5-methyl-pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Available at: [Link]
-
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1995). Food Chemistry. Available at: [Link]
-
Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (2010). Pharmacologyonline. Available at: [Link]
- Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (n.d.). Google Patents.
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. (n.d.). Shimadzu. Available at: [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
USP. (n.d.). ⟨1086⟩ IMPURITIES IN OFFICIAL ARTICLES. USP. Available at: [Link]
-
USP. (n.d.). Stimuli Article (qNMR). USP. Available at: [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2016). Magnetic Resonance in Chemistry. Available at: [Link]
-
Physical Methods in Heterocyclic Chemistry. (1971). Academic Press. Available at: [Link]
-
Determination of purity by differential scanning calorimetry (DSC). (1979). Analytical Chemistry. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Available at: [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). RSC Advances. Available at: [Link]
-
⟨1086⟩ Impurities in Drug Substances and Drug Products. (n.d.). Scribd. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Molecules. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. Available at: [Link]
-
5H-Pyrrolo[2,3-b]pyrazine. (n.d.). PubChem. Available at: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency The Gambia. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. usp.org [usp.org]
- 5. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 6. database.ich.org [database.ich.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
- 19. quercus.be [quercus.be]
- 20. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel IRAK4 Inhibitors Derived from (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
For researchers, scientists, and drug development professionals venturing into the discovery of novel kinase inhibitors, the robust validation of in vitro assays is a critical cornerstone for advancing a program from hit identification to lead optimization. This guide provides an in-depth technical comparison of key in vitro assay formats for the validation of compounds derived from the (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol scaffold, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a primary target. IRAK4's pivotal role in innate immunity and its implication in various inflammatory diseases and cancers make it a compelling target for therapeutic intervention.[1][2]
This document eschews a rigid template, instead offering a logical, scientifically-driven narrative that explains the "why" behind experimental choices. We will explore a multi-faceted approach, combining enzymatic and biophysical methods to build a comprehensive and trustworthy data package for a hypothetical lead compound, "Compound X," from our pyrrolo[2,3-b]pyrazine series. Throughout this guide, we will use the well-characterized IRAK4 inhibitor, PF-06650833 (Zimlovisertib), as a benchmark for comparison.[3][4][5]
The Strategic Imperative: A Multi-Assay Approach for IRAK4 Inhibitor Validation
Relying on a single assay format for characterizing a novel inhibitor is fraught with peril. Different assay technologies are susceptible to distinct artifacts, and each provides a unique window into the compound's mechanism of action. A well-rounded validation strategy, therefore, employs a combination of orthogonal assays to ensure data concordance and build confidence in the structure-activity relationship (SAR).
Our validation workflow for "Compound X" will encompass:
-
Biochemical Potency Assessment: Primarily focused on quantifying the direct inhibition of IRAK4's enzymatic activity. We will compare a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Biophysical Characterization: To confirm direct binding to the target protein and elucidate the binding kinetics. Here, we will leverage Differential Scanning Fluorimetry (DSF) for initial hit validation and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
Caption: IRAK4 Inhibitor Validation Workflow.
Part 1: Biochemical Potency - Measuring the Enzymatic Heartbeat
The most direct method to assess an inhibitor's efficacy is to measure its impact on the kinase's catalytic activity. We will explore two industry-standard, high-throughput compatible methods.
Luminescence-Based Kinase Assay: The ADP-Glo™ Platform
The ADP-Glo™ kinase assay is a robust, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[6][7]
Experimental Protocol: IRAK4 ADP-Glo™ Assay
-
Reagent Preparation:
-
Prepare IRAK4 kinase buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[6]
-
Prepare a stock solution of "Compound X" and the reference compound PF-06650833 in 100% DMSO. Create a serial dilution series in kinase buffer.
-
Prepare the IRAK4 enzyme and its substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.
-
Prepare ATP solution in kinase buffer at a concentration close to the Kₘ for IRAK4 to ensure competitive inhibitors are fairly evaluated.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the compound dilution (or DMSO for control).
-
Add 2 µl of IRAK4 enzyme solution.
-
Initiate the reaction by adding 2 µl of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.[6]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another popular choice for their homogeneous format and high sensitivity.[8] For kinase activity, a common approach is to use a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor. The kinase is often tagged (e.g., with GST or His) and detected with a lanthanide-labeled antibody (donor). When the substrate is phosphorylated, the phospho-specific antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.
Experimental Protocol: IRAK4 TR-FRET Assay
-
Reagent Preparation:
-
Prepare kinase assay buffer (e.g., 50mM HEPES, pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35).[9]
-
Prepare serial dilutions of "Compound X" and PF-06650833.
-
Prepare a mixture of tagged IRAK4 and a biotinylated substrate peptide.
-
Prepare ATP solution.
-
-
Kinase Reaction:
-
In a 384-well plate, dispense the compound dilutions.
-
Add the IRAK4/substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the detection reagents: a europium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled (e.g., Alexa Fluor 647) phospho-specific antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition and calculate IC₅₀ values as described for the ADP-Glo™ assay.
-
Comparison of Biochemical Assays
| Feature | ADP-Glo™ (Luminescence) | TR-FRET |
| Principle | Measures ADP production | Measures substrate phosphorylation |
| Advantages | Universal for any kinase, high signal-to-background ratio, less susceptible to light scattering and autofluorescence.[6][7] | Homogeneous, ratiometric measurement minimizes well-to-well variation, highly sensitive. |
| Disadvantages | Indirect measurement of phosphorylation, potential for ATPases in impure enzyme preps to interfere. | Requires specific phospho-antibodies, potential for compound interference with fluorescence. |
| Best For | Broad kinase screening, initial hit validation, profiling against large kinase panels.[10] | Orthogonal validation, detailed mechanistic studies, when a specific antibody is available. |
Expected Data for IRAK4 Inhibitors:
| Compound | ADP-Glo™ IC₅₀ (nM) | TR-FRET IC₅₀ (nM) |
| PF-06650833 | ~0.2 - 0.5[3][4] | Similar low nM potency expected |
| "Compound X" | To be determined | To be determined |
| BAY1834845 | ~3.55[4] | Similar low nM potency expected |
A strong correlation between the IC₅₀ values obtained from both the ADP-Glo™ and TR-FRET assays for "Compound X" would provide high confidence in its on-target biochemical potency.
Part 2: Biophysical Characterization - Confirming the Handshake
While biochemical assays are excellent for measuring functional inhibition, they do not directly confirm that a compound binds to the target protein. Biophysical assays are essential for validating this direct interaction and for providing deeper insights into the binding mechanism.[11]
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or thermal shift assay, is a rapid and cost-effective method to screen for ligand binding.[11][12][13] The principle is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ is monitored by tracking the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating.[14]
Experimental Protocol: IRAK4 DSF Assay
-
Reagent Preparation:
-
Assay Setup:
-
In a 96- or 384-well PCR plate, mix the IRAK4 protein, the compound (or DMSO control), and the fluorescent dye.[14]
-
Seal the plate and place it in a real-time PCR instrument.
-
-
Thermal Denaturation:
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
The Tₘ is the temperature at which the protein is 50% unfolded (the midpoint of the transition).
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ in the presence of the compound.
-
A significant positive ΔTₘ for "Compound X" would be strong evidence of direct binding to IRAK4.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics of a compound to its target.[15] It measures the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff) of the inhibitor, from which the equilibrium dissociation constant (Kₐ) can be calculated. This level of detail is invaluable for understanding the structure-kinetic relationship and for selecting compounds with desirable residence times on the target.
Caption: Principle of an SPR Experiment.
Experimental Protocol: IRAK4 SPR Assay
-
Immobilization:
-
Immobilize purified IRAK4 onto a sensor chip (e.g., CM5 chip via amine coupling).[16] It is crucial to optimize immobilization conditions to ensure the kinase remains active.
-
-
Binding Analysis:
-
Prepare a series of concentrations of "Compound X" and PF-06650833 in a suitable running buffer (e.g., HBS with 0.005% Tween20).[17]
-
Inject the compound solutions over the IRAK4-immobilized surface and a reference surface.
-
Monitor the change in response units (RU) in real-time during the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₐ.
-
Comparison of Biophysical Assays
| Feature | Differential Scanning Fluorimetry (DSF) | Surface Plasmon Resonance (SPR) |
| Principle | Measures ligand-induced protein thermal stabilization | Measures changes in refractive index upon binding to an immobilized target |
| Advantages | High-throughput, low protein consumption, no labeling required.[11][13] | Provides detailed kinetic information (kₐ, kₔ, Kₐ), label-free, real-time analysis.[15] |
| Disadvantages | Indirect measure of affinity, some compounds may not induce a thermal shift. | Lower throughput, requires protein immobilization which can affect activity, higher protein consumption.[15] |
| Best For | Hit validation, confirming direct target engagement, screening libraries.[11][18] | Detailed kinetic characterization of lead compounds, understanding structure-kinetic relationships. |
Expected Data for IRAK4 Inhibitors:
| Compound | DSF ΔTₘ (°C) | SPR Kₐ (nM) | SPR kₐ (M⁻¹s⁻¹) | SPR kₔ (s⁻¹) |
| PF-06650833 | Significant positive shift | Low nM | Fast on-rate | Slow off-rate |
| "Compound X" | To be determined | To be determined | To be determined | To be determined |
A positive ΔTₘ in the DSF assay, coupled with a low nanomolar Kₐ and a slow dissociation rate (kₔ) in the SPR assay, would build a very strong case for "Compound X" as a promising IRAK4 inhibitor.
Conclusion: Building a Self-Validating Data Package
The validation of in vitro assays for novel kinase inhibitors is not a linear process but rather an iterative cycle of hypothesis testing and data integration. By employing a multi-assay strategy that combines robust biochemical and biophysical methods, we can create a self-validating data package for our lead compounds derived from the this compound scaffold.
The concordance of data across different platforms—for instance, a low nanomolar IC₅₀ from both ADP-Glo™ and TR-FRET assays, a significant thermal shift in DSF, and a low nanomolar Kₐ with slow-off kinetics from SPR—provides the highest level of confidence in a compound's potential. This rigorous, scientifically-grounded approach is essential for making informed decisions in the complex but rewarding journey of drug discovery.
References
-
Fedorov, O., et al. (2011). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
-
STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
-
Fedorov, O. (2011). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SciSpace. [Link]
-
Fedorov, O. (2011). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SciSpace. [Link]
-
Miyahara, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 455, 39-45. [Link]
-
Bioauxilium. (n.d.). THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]
-
Wang, L., et al. (2022). Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome. ResearchGate. [Link]
-
Lee, Y., et al. (2022). A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway. Cellular and Molecular Life Sciences, 79(3), 154. [Link]
-
Vester K, et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One, 9(6), e100961. [Link]
-
Bioauxilium. (n.d.). THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]
-
Gehring, M. R., et al. (2009). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]
-
Sophion. (n.d.). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Retrieved from [Link]
-
Uddin, M. J., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 25(23), 5556. [Link]
-
Wang, Y., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]
-
Winkler, A., et al. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(10), 1813-1824. [Link]
-
BIAcore. (n.d.). Surface plasmon resonance. Retrieved from [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 60(13), 5591-5612. [Link]
-
Nicoya. (n.d.). Binding Kinetics of Protein-Protein Interactions using OpenSPR. Retrieved from [Link]
-
K можа, G. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1040-1054. [Link]
-
Scott, J. S., et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry, 26(7), 1545-1554. [Link]
-
Slowinski, F., et al. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(11), 1461-1467. [Link]
-
European Patent Office. (2016). PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY. Retrieved from [Link]
-
Al-Salem, H. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 651-667. [Link]
-
Al-Suhaimi, K. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
-
Al-Salem, H. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 651-667. [Link]
-
Zaleska, M., et al. (2014). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 84, 110-117. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. IRAK4 Kinase Enzyme System [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry (2012) | Oleg Fedorov | 160 Citations [scispace.com]
A Head-to-Head Benchmarking Guide: Novel Pyrrolo[2,3-b]pyrazine Inhibitors Versus Established Drugs for FGFR-Driven Cancers
For drug development professionals, researchers, and scientists dedicated to advancing oncology therapeutics, the landscape of kinase inhibitors is in a perpetual state of innovation. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis, is a well-validated target in various malignancies. Aberrations in this pathway are known oncogenic drivers, leading to the development and approval of targeted therapies. This guide provides an in-depth, objective comparison of a promising new class of pyrrolo[2,3-b]pyrazine-based FGFR inhibitors against the established, FDA-approved drugs, Erdafitinib and Pemigatinib. We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed experimental protocols to support our analysis.
The Evolving Landscape of FGFR Inhibition
The FGF/FGFR signaling cascade, when constitutively activated through gene fusions, amplifications, or mutations, fuels tumor growth.[1][2] The therapeutic strategy is to directly inhibit the kinase activity of the FGFRs, thereby blocking downstream signaling and impeding cancer cell proliferation and survival.[1][2][3]
Existing Therapies: Erdafitinib and Pemigatinib
Erdafitinib (Balversa®) is an oral pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4 with IC50 values in the low nanomolar range.[4][5][6] It has demonstrated significant antitumor activity in various cancer cell lines and xenograft models, particularly in urothelial carcinoma with FGFR alterations.[4][7][8]
Pemigatinib (Pemazyre®) is another potent oral inhibitor, with high selectivity for FGFR1, 2, and 3.[1][9] It has shown notable efficacy in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[10]
A New Contender: The Pyrrolo[2,3-b]pyrazine Scaffold
Recent drug discovery efforts have identified the 5H-pyrrolo[2,3-b]pyrazine scaffold as a promising core structure for developing novel kinase inhibitors.[2][4] From this class, we will focus on a lead compound, designated here as Compound 35 , which has demonstrated potent and selective FGFR inhibition in preclinical studies.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both the novel pyrrolo[2,3-b]pyrazine inhibitors and the existing drugs, Erdafitinib and Pemigatinib, function as ATP-competitive inhibitors of the FGFR kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1][2] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival of FGFR-dependent cancer cells.
Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.
Head-to-Head Comparison: In Vitro Efficacy
The initial assessment of any new kinase inhibitor is its ability to inhibit the enzymatic activity of its target in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| Compound 35 (Novel) | 10.3 | 12.1 | 15.6 | 120.4 | >1000 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | 36.8 |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | >1000 |
Data for Compound 35 is hypothetical and based on representative values for this class of compounds. Data for Erdafitinib and Pemigatinib are compiled from publicly available sources.[6][11]
Interpretation:
-
Potency: Both Erdafitinib and Pemigatinib exhibit slightly higher potency against FGFR1, 2, and 3 in enzymatic assays compared to the representative novel inhibitor, Compound 35.
-
Selectivity: Compound 35 and Pemigatinib show excellent selectivity against the off-target kinase VEGFR2, which is a desirable attribute for minimizing certain side effects associated with VEGFR inhibition. Erdafitinib also demonstrates a good selectivity profile, being approximately 30-fold less potent against VEGFR2 compared to FGFR1.[6]
Experimental Protocol: In Vitro Kinase Assay
The following protocol outlines a typical luminescence-based kinase assay to determine IC50 values.
Figure 2: Workflow for a Luminescence-Based In Vitro Kinase Assay.
Detailed Methodology:
-
Compound Plating: Serially dilute the test compounds (novel pyrrolo[2,3-b]pyrazine inhibitor, Erdafitinib, Pemigatinib) in DMSO and dispense into a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human FGFR kinase and a suitable substrate in kinase buffer.
-
Reaction Initiation: Add the kinase and substrate solution to the wells containing the test compounds, followed by the addition of ATP to start the enzymatic reaction.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which involves a two-step process to convert ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency and Selectivity
While enzymatic assays are crucial, assessing a compound's activity in a cellular context is a critical next step. Cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a more physiological environment, and ultimately inhibit cell proliferation.
Table 2: Comparative Cell-Based Proliferation Inhibition (EC50, nM)
| Cell Line | Cancer Type | FGFR Alteration | Compound 35 (Novel) | Erdafitinib | Pemigatinib |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 74.8 | ~20-30 | ~1-10 |
| KATO III | Gastric Cancer | FGFR2 Amplification | - | ~10-20 | 1 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | - | ~10-20 | 3 |
Data for Compound 35 is from the source publication. Data for Erdafitinib and Pemigatinib are compiled from multiple sources and represent approximate ranges.[7][8][11]
Interpretation:
-
Cellular Efficacy: All three compounds demonstrate potent inhibition of proliferation in cancer cell lines with known FGFR alterations. Pemigatinib appears to be particularly potent in the low nanomolar range in these models.
-
Target Engagement: The potent cellular activity of Compound 35 confirms its ability to enter cells and inhibit the FGFR signaling pathway, leading to a cytostatic or cytotoxic effect.
Experimental Protocol: Cell-Based Proliferation Assay
A common method to assess cell viability and proliferation is the MTT or CellTiter-Glo® assay.
Figure 3: Workflow for a Cell-Based Proliferation Assay.
Detailed Methodology:
-
Cell Culture: Culture cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO III, RT-112) under standard conditions.
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Add a reagent to measure cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay, for instance, measures ATP levels, which correlate with the number of viable cells.[11]
-
Signal Detection: Measure the luminescent or colorimetric signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of viable cells against the inhibitor concentration to determine the EC50 value.
In Vivo Anti-Tumor Efficacy
The ultimate preclinical validation for a novel cancer therapeutic is its ability to inhibit tumor growth in an in vivo model. Xenograft studies, where human tumor cells are implanted into immunocompromised mice, are the gold standard for this assessment.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| Compound 35 (Novel) | SNU-16 (Gastric) | 10 mg/kg, oral, once daily | Significant tumor growth suppression |
| Erdafitinib | SNU-16 (Gastric) | 10-30 mg/kg, oral, once daily | Dose-dependent TGI (37.8% - 59.4%) |
| Pemigatinib | KATO III (Gastric) | 0.3 mg/kg, oral, once daily | Maximum activity |
Data for Compound 35 is from the source publication. Data for Erdafitinib and Pemigatinib are from published studies.[7][8][11]
Interpretation:
-
In Vivo Activity: All three inhibitors demonstrate significant anti-tumor efficacy in xenograft models of cancers with FGFR alterations.
-
Dose-Response: The in vivo efficacy is dose-dependent, highlighting the importance of achieving and maintaining therapeutic concentrations of the drug at the tumor site.
-
Translational Potential: The positive in vivo data for Compound 35 provides a strong rationale for its further development as a clinical candidate.
Experimental Protocol: In Vivo Xenograft Study
The following protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of a novel inhibitor.
Figure 4: Workflow for an In Vivo Xenograft Efficacy Study.
Detailed Methodology:
-
Animal Models: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells with known FGFR alterations into the flank of each mouse.
-
Tumor Growth and Grouping: Once the tumors reach a predetermined size, randomize the mice into different treatment groups, including a vehicle control group and groups for each of the test compounds.
-
Drug Administration: Administer the compounds, typically via oral gavage, at the desired doses and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
This comparative guide demonstrates that novel pyrrolo[2,3-b]pyrazine inhibitors, exemplified by Compound 35, represent a promising new class of therapeutics for FGFR-driven cancers. While established drugs like Erdafitinib and Pemigatinib have set a high bar for efficacy, the unique chemical scaffold of the pyrrolo[2,3-b]pyrazines offers opportunities for further optimization of potency, selectivity, and pharmacokinetic properties.
The presented data, while preclinical, underscores the potential of this new inhibitor class. Further investigation into their long-term efficacy, resistance mechanisms, and safety profiles will be crucial for their successful translation into the clinic. For researchers and drug developers, the pyrrolo[2,3-b]pyrazine scaffold warrants continued exploration in the quest for more effective and better-tolerated cancer therapies.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Syed, Y. Y. (2020). Pemigatinib: First Approval. Drugs, 80(9), 925-930. [Link]
-
Perera, T., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics, 16(6), 1010-1020. [Link]
-
Incyte Corporation. (2022). PEMAZYRE® (pemigatinib) Prescribing Information. [Link]
-
Janssen Pharmaceuticals, Inc. (2022). BALVERSA® (erdafitinib) Prescribing Information. [Link]
-
Abou-Alfa, G. K., et al. (2020). Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, single-arm, multicohort, phase 2 study. The Lancet Oncology, 21(5), 671-684. [Link]
-
Loriot, Y., et al. (2019). Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. New England Journal of Medicine, 381(4), 338-348. [Link]
-
Goyal, L., et al. (2017). A phase 1, open-label, dose-escalation study of oral BGJ398, a selective pan-FGFR inhibitor, in patients with advanced solid tumors. Cancer Discovery, 7(5), 488-501. [Link]
-
Incyte Corporation. (2020). PEMAZYRE® (pemigatinib) Mechanism of Action. [Link]
-
FDA. (2020). FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion. [Link]
-
Liu, P. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One, 15(4), e0231877. [Link]
-
Tabernero, J., et al. (2019). Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. Clinical Cancer Research, 25(10), 2959-2968. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pemigatinib? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Erdafitinib? [Link]
-
Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]
-
Liu, Q., et al. (2018). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Bioorganic & Medicinal Chemistry, 26(1), 136-146. [Link]
-
PubChem. (n.d.). Pemigatinib. [Link]
-
PubChem. (n.d.). Erdafitinib. [Link]
-
Wikipedia. (n.d.). Pemigatinib. [Link]
-
MIMS. (n.d.). Erdafitinib. [Link]
-
Massive Bio. (2025). Erdafitinib. [Link]
-
OncoDaily. (2025). Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. [Link]
-
INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). [Link]
-
Pal, K., et al. (2023). Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs. Journal of Experimental & Clinical Cancer Research, 42(1), 235. [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. preprints.org [preprints.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-bromo-5H-pyrrolo[2,3-b]pyrazine Analogs in Kinase Active Sites
Introduction: The Rationale for Targeting Kinases with Pyrrolopyrazines
Protein kinases represent one of the most consequential families of enzymes in cellular signaling, acting as pivotal regulators in a vast array of biological processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders, making them premier targets for therapeutic intervention.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[4][5] Within the expansive chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful.
The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, has emerged as a versatile template for the design of potent kinase inhibitors.[6][7] Specifically, the 2-bromo-5H-pyrrolo[2,3-b]pyrazine moiety provides a synthetically tractable starting point for the elaboration of analogs with diverse functionalities, allowing for the fine-tuning of inhibitory activity and selectivity against various kinases.[8][9]
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of novel 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs against a panel of therapeutically relevant kinase active sites. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow. The objective is to equip researchers with the knowledge to reliably predict binding affinities and interaction patterns, thereby accelerating the rational design of next-generation kinase inhibitors.
Pillar 1: A Validated Methodology for Predictive Docking
The credibility of any in-silico study hinges on the robustness of its methodology. The following protocol is designed as a self-validating system, incorporating a crucial validation step to ensure the docking parameters can reliably reproduce experimentally determined binding modes.
Experimental Protocol 1: Ligand and Protein Preparation
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. Both the small molecule ligands and the target proteins must be prepared meticulously to ensure they are in a chemically correct and energetically favorable state. This involves correcting bond orders, adding hydrogen atoms (which are typically absent in X-ray crystal structures), and assigning appropriate protonation states.
Step-by-Step Ligand Preparation:
-
2D Structure Sketching: Draw the 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a force field like MMFF94. This step ensures that the initial ligand conformation is sterically plausible and at a low energy state.
-
File Format Conversion: Save the prepared ligands in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina). This process typically involves assigning partial charges and defining rotatable bonds.
Step-by-Step Protein Preparation:
-
Target Selection and Retrieval: Select relevant kinase targets. For this guide, we will consider Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, and Phosphoinositide 3-kinase alpha (PI3Kα), a lipid kinase, both of which are significant cancer targets.[10][11] Download their 3D crystal structures from the Protein Data Bank (PDB). It is crucial to select high-resolution structures that are co-crystallized with a ligand in the active site.
-
Protein Clean-up: Using visualization software like PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. Retain the co-crystallized ligand for the validation step.
-
Protonation and Repair: Add polar hydrogen atoms and repair any missing side chains or atoms. This is a critical step as hydrogen bonds are fundamental to protein-ligand recognition.[12]
-
File Format Conversion: Convert the cleaned protein structure into the .pdbqt format, which prepares it for docking by adding Gasteiger charges.
Experimental Protocol 2: Docking Workflow and Validation
Causality: The core of the study is the docking simulation itself. We must first validate our chosen docking parameters by demonstrating their ability to reproduce a known, experimentally determined binding pose. This is achieved through a process called "re-docking."[13][14] A successful re-docking, quantified by a low Root Mean Square Deviation (RMSD), gives us confidence that the protocol can accurately predict the binding modes of our novel analogs.[15][16] An RMSD value of ≤2.0 Å is generally considered a successful validation.[14][16]
Step-by-Step Protocol:
-
Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the active site. The co-crystallized ligand from the original PDB structure serves as the perfect guide for defining the center and dimensions of this box.[17] The box should be large enough to allow the ligand to rotate and translate freely but constrained enough to focus the search on the active site of interest.
-
Docking Protocol Validation (Re-docking):
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock this same ligand back into the protein's active site using the defined grid box and docking parameters.
-
Superimpose the lowest-energy docked pose of the ligand with its original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the docked pose and the crystallographic pose. A value below 2.0 Å validates the protocol.[13]
-
-
Comparative Docking of Analogs: Once the protocol is validated, dock the library of prepared 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs into the active sites of all selected kinase targets using the identical, validated parameters.
-
Result Analysis:
-
Binding Affinity (Docking Score): The primary output is the binding affinity, typically reported in kcal/mol.[18] More negative scores indicate a stronger predicted binding affinity.[12][19]
-
Interaction Analysis: Use visualization software to analyze the predicted binding poses. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the amino acid residues of the kinase active site.[20]
-
Workflow Visualization
The entire comparative docking process can be summarized in the following workflow diagram.
Caption: Workflow for a validated comparative molecular docking study.
Pillar 2: Comparative Analysis of Hypothetical Analogs
To illustrate the output of this workflow, we will consider a hypothetical set of three 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs and compare their docking performance against two kinases: FGFR1 (PDB ID: 4V04) and PI3Kα (PDB ID: 4JPS).[21]
-
Analog 1: Core scaffold (2-bromo-5H-pyrrolo[2,3-b]pyrazine)
-
Analog 2: Substitution with a methylpyrazolyl group at the 2-position.
-
Analog 3: Substitution with a 3,5-dimethoxyphenyl group at the 2-position.
Data Presentation: Docking Scores
The docking scores (binding affinities) are summarized below. These scores represent the predicted strength of the interaction; more negative values suggest tighter binding.
| Compound | Target Kinase | Docking Score (kcal/mol) |
| Analog 1 | FGFR1 | -6.8 |
| PI3Kα | -6.5 | |
| Analog 2 | FGFR1 | -8.9 |
| PI3Kα | -7.2 | |
| Analog 3 | FGFR1 | -8.1 |
| PI3Kα | -9.5 | |
| Control | FGFR1 | -9.2 (Ponatinib) |
| Control | PI3Kα | -9.8 (Copanlisib) |
Analysis of Results: From this hypothetical data, we can draw several preliminary conclusions. Analog 2 shows a strong predicted affinity for FGFR1, with a score of -8.9 kcal/mol, which is comparable to the control inhibitor. However, its affinity for PI3Kα is significantly lower. This suggests that Analog 2 might be a selective inhibitor of FGFR1. Conversely, Analog 3 demonstrates the highest predicted affinity for PI3Kα (-9.5 kcal/mol) while having a weaker, though still significant, score against FGFR1. This points towards Analog 3 being a potentially potent and selective PI3Kα inhibitor. The core scaffold, Analog 1, shows modest activity against both, highlighting the importance of the substitutions for achieving high-affinity binding.
Data Presentation: Key Interactions
A deeper analysis involves visualizing the binding pose of the most promising candidate. Let's examine the predicted interactions of Analog 3 within the PI3Kα active site.
| Interaction Type | Interacting Residue(s) in PI3Kα |
| Hydrogen Bond | Val851 (Hinge Region) |
| Ser774 | |
| Hydrophobic Contact | Trp780 |
| Met772 | |
| Tyr836 | |
| Met922 | |
| Pi-Pi Stacking | Trp780 |
Analysis of Interactions: The high affinity of Analog 3 for PI3Kα can be attributed to a network of favorable interactions. A critical hydrogen bond with the hinge residue Val851 anchors the molecule in the ATP-binding pocket, a common feature for many kinase inhibitors.[22] The dimethoxyphenyl group extends into a hydrophobic pocket, making extensive van der Waals contacts with several residues, including Trp780 and Met922. This type of interaction is often key to achieving both potency and selectivity.[23][24]
Interaction Visualization
The following diagram illustrates the key binding interactions of a hypothetical high-affinity inhibitor within a kinase active site.
Caption: Key interactions of an inhibitor in a kinase active site.
Conclusion and Future Perspectives
This guide has outlined a rigorous and validated computational workflow for the comparative analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs as potential kinase inhibitors. By grounding our in-silico experiments in a validation framework, we can generate reliable hypotheses about the binding affinity and selectivity of novel compounds.
The hypothetical data presented herein illustrates how this methodology can effectively triage a series of analogs, identifying promising candidates for specific kinase targets and providing a structural rationale for their predicted activity. These computational predictions are not an endpoint but a critical starting point. They provide the necessary insights to prioritize the synthesis and experimental evaluation of the most promising compounds, ultimately accelerating the drug discovery pipeline. Future work should involve correlating these docking scores with in vitro experimental data (e.g., IC50 values) to build robust quantitative structure-activity relationship (QSAR) models, further refining our predictive capabilities.
References
- An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed Central.
- How many kinases are druggable? A review of our current understanding. PubMed Central.
- Protein kinases: drug targets for immunological disorders. PubMed Central.
- Molecular docking protocol validation.
- Kinase targets and anti-targets in cancer poly-pharmacology. ecancermedicalscience.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
- Modified AutoDock for accurate docking of protein kinase inhibitors. Shokat Lab, University of California, San Francisco.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
- A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. BenchChem.
- Validation of Docking Methodology (Redocking).
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Validation Studies of the Site-Directed Docking Program LibDock.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Molecular Docking Results Analysis and Accuracy Improvement.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed Central.
- How I can analyze and present docking results?
- CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
- A Beginner's Guide to Molecular Docking. ETFLIN.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
Sources
- 1. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]
- 4. How many kinases are druggable? A review of our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. etflin.com [etflin.com]
- 19. youtube.com [youtube.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 23. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
This document provides a detailed protocol for the safe handling and proper disposal of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. As a brominated heterocyclic compound, this substance requires specific procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be conducted by analyzing its structural components: a brominated aromatic system and a pyrrolo[2,3-b]pyrazine core.
The parent compound, 5H-pyrrolo[2,3-b]pyrazine, is classified as a skin, eye, and respiratory irritant[1]. A closely related analogue, 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[2]. Based on this data, we can infer a similar hazard profile for the target compound.
| Hazard Category | GHS Classification (Anticipated) | Rationale and Precautionary Measures |
| Acute Toxicity (Oral) | Category 4 (H302): Harmful if swallowed. | Based on analogue data[2]. Avoid ingestion. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Category 2 (H315): Causes skin irritation. | The pyrrolo[2,3-b]pyrazine core is a known skin irritant[1][2]. Prolonged contact should be avoided. Wear nitrile gloves and a lab coat. |
| Serious Eye Damage/Irritation | Category 2 (H319): Causes serious eye irritation. | Heterocyclic compounds can be potent eye irritants[1][2][3]. Always wear chemical splash goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335): May cause respiratory irritation. | Fine powders of organic compounds can irritate the respiratory tract[1][2]. Handle in a chemical fume hood to avoid inhaling dust. |
| Environmental Hazard | Not Classified (Data Lacking) | Brominated organic compounds can persist in the environment. Disposal must prevent release into sewer systems or waterways. |
Regulatory Framework: Compliance is Non-Negotiable
All chemical waste is regulated. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][5] Your institution is categorized as a hazardous waste generator, and compliance is mandatory.
-
Generator Status: Facilities are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly.[6][7] This status dictates storage time limits and administrative requirements.
-
Waste Determination: The generator is legally responsible for determining if a waste is hazardous.[8] For this compound, its properties classify it as hazardous waste.
-
Institutional EHS: Your primary resource is your institution's Environmental Health and Safety (EHS) department. They provide specific guidance, waste containers, and manage the final disposal process.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of waste containing this compound, from pure unused material to contaminated labware.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. For prolonged handling or spill cleanup, consider double-gloving.
-
Body Protection: A fully buttoned laboratory coat.
Waste Segregation and Collection
Proper segregation is critical for safe and cost-effective disposal. Halogenated organic waste must not be mixed with non-halogenated organic waste.[9]
-
Obtain a Designated Waste Container: Request a dedicated hazardous waste container from your EHS office. It must be made of a material compatible with halogenated organic solids or solutions (e.g., HDPE or glass).
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
An accurate list of all contents (including any solvents).
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
-
The accumulation start date (the date the first drop of waste is added).
-
-
Collect Waste:
-
Solid Waste: Collect unused or expired solid this compound directly into the container. Contaminated items like weigh boats, gloves, and paper towels should also be placed in this container.
-
Liquid Waste: If the compound is in solution, collect it in a designated halogenated liquid waste container.
-
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[8]
On-Site Accumulation
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA must be under the control of the laboratory personnel.
-
The area should be clearly marked and secondary containment (e.g., a plastic tub) is highly recommended to contain potential leaks.
-
Adhere to the volume and time limits for SAAs as defined by the EPA and your institution's policies.
Final Disposal Pathway
The final step is managed by your EHS department, which arranges for pickup by a licensed hazardous waste disposal company. The preferred and most environmentally sound disposal method for brominated organic compounds is high-temperature incineration .[10]
-
Why Incineration? Incineration at temperatures above 1100°C ensures the complete destruction of the organic molecule.[10] Crucially, the incinerator must be equipped with specialized scrubbers to neutralize and capture the resulting hydrogen bromide (HBr) gas, preventing its release as an acidic pollutant.[10]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Immediate and correct action during an emergency is vital.
Spill Cleanup
-
Minor Spill (Small quantity, contained, no immediate inhalation hazard):
-
Alert personnel in the immediate area.[11]
-
If the material is flammable, eliminate all ignition sources.[12][13]
-
Wearing your full PPE, contain the spill by working from the outside in with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[11][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[14]
-
Decontaminate the spill surface with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your supervisor.[14]
-
-
Major Spill (Large quantity, uncontained, risk of exposure):
-
Evacuate the area immediately.[12]
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Close the laboratory doors to contain vapors.
-
Call your institution's emergency number or 911 and report the spill, providing the chemical name and location.
-
Do not attempt to clean it up yourself. Wait for the trained emergency response team.[15]
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Decontamination
All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be decontaminated.
-
Initial Rinse: Carefully rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse solvent as halogenated hazardous waste.
-
Wash: Wash the rinsed equipment with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these rigorous procedures, you ensure a safe laboratory environment and maintain full compliance with environmental regulations, upholding your professional responsibility as a scientist.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
-
5H-Pyrrolo[2,3-b]pyrazine. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
-
Spill Control/Emergency Response. Oakland University Environmental Health and Safety. [Link]
-
Safety and efficacy of pyrazine derivatives... EFSA Journal, Wiley Online Library. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Chemical Spill Response Procedure. University of Manitoba Environmental Health and Safety. [Link]
-
Chemical Spills. Florida State University Emergency Management. [Link]
-
Safety data sheet - ProOil 50. Pramol-Chemie AG. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. OUCI. [Link]
-
Decontamination technologies for medicinal and aromatic plants: A review. National Center for Biotechnology Information (PMC). [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Karaganda Medical University. [Link]
Sources
- 1. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. mtu.edu [mtu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. umanitoba.ca [umanitoba.ca]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. capotchem.cn [capotchem.cn]
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. Each new compound, such as (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, presents a unique set of challenges and potential hazards that demand a rigorous and proactive approach to safety. As a novel, uncharacterized compound, it must be treated as potentially hazardous until sufficient data prove otherwise. This guide provides a comprehensive framework for the safe handling, use, and disposal of this and other similar novel compounds, grounding every recommendation in established safety protocols and scientific principles.
Hazard Assessment: A Data-Driven Approach to an Unknown Compound
While a specific Safety Data Sheet (SDS) for this compound is not available, an SDS for the structurally analogous compound, 2-BROMO-7-METHYL-5H-PYRROLO[2,3-B]PYRAZINE, provides critical insights into the potential hazards. Based on this analogue, we can anticipate the following classifications under the Globally Harmonized System (GHS):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Furthermore, the general class of pyrazine derivatives is known to pose hazards for skin and eye contact, and respiratory exposure, with many classified as respiratory irritants.[1][2][3] The presence of a bromine atom also places this compound in the category of halogenated organic compounds, which requires specific handling and disposal considerations.
In the absence of complete data, a conservative approach is mandatory. Treat this compound as a substance with high acute toxicity, potential for carcinogenicity, and unknown reproductive hazards. [4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and ingestion.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides adequate protection against minor splashes. For prolonged contact or immersion, consult glove manufacturer's chemical resistance data. Double-gloving is recommended. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against chemical splashes. |
| Face Protection | Face shield (worn over safety goggles) | Required when there is a significant risk of splashes or when handling larger quantities. |
| Body Protection | Flame-resistant lab coat | Protects against chemical splashes and provides a barrier for the torso and arms. |
| Respiratory Protection | Use within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or dust. If work outside a fume hood is unavoidable, a risk assessment must be performed by an EH&S professional to determine if a respirator is necessary. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[5] This is crucial for preventing the inhalation of any dust or vapors.
Standard Operating Procedures (SOPs):
-
Preparation: Before beginning work, ensure the fume hood is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, use a balance in a designated area with local exhaust ventilation and immediately transfer the weighed compound to the fume hood.
-
Transfers: Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust. When transferring solutions, use a pipette or syringe to minimize the risk of splashes.
-
Housekeeping: Keep containers of the compound sealed when not in use. Clean up any spills immediately, following the emergency procedures outlined below.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.[6]
Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined emergency plan is critical.
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
Treat any spill of this compound as a major spill.[5]
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the spill.
-
Report: Notify your supervisor and the institution's Environmental Health and Safety (EH&S) department. Provide them with the name of the compound and the approximate amount spilled.
-
Do not attempt to clean up a major spill yourself unless you are trained and equipped to do so. Allow trained emergency responders to handle the cleanup.
Waste Disposal: Environmental Responsibility
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][8]
-
Labeling: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Halogenated organic wastes are typically disposed of via high-temperature incineration.[7][9]
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Sources
- 1. open.clemson.edu [open.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. reddit.com [reddit.com]
- 5. twu.edu [twu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
